molecular formula C9H11NO4 B169404 Methyl 2,6-bis(hydroxymethyl)isonicotinate CAS No. 148258-03-1

Methyl 2,6-bis(hydroxymethyl)isonicotinate

Cat. No.: B169404
CAS No.: 148258-03-1
M. Wt: 197.19 g/mol
InChI Key: PGWLYZSVSSOHMO-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(hydroxymethyl)isonicotinate is a sophisticated multifunctional pyridine derivative designed for advanced medicinal chemistry and drug discovery applications. Its structure incorporates a central isonicotinate core, a scaffold recognized for its significant presence in FDA-approved pharmaceuticals and its utility in creating potent enzyme inhibitors with nanomolar efficacy . The strategic 2,6-bis(hydroxymethyl) substitution pattern on the pyridine ring enhances the molecule's versatility as a synthetic intermediate; these hydroxymethyl groups serve as convenient handles for further chemical modification, enabling linkage to other pharmacophores, solid supports, or the construction of complex molecular architectures. This makes the compound particularly valuable in the synthesis of potential therapeutic agents targeting a wide range of diseases, including infectious diseases, oncology, and metabolic disorders . Researchers can leverage this compound to develop novel small-molecule libraries or as a key intermediate in the synthesis of more complex molecules that exploit the electron-deficient nature of the pyridine ring for π-π stacking and hydrogen bond interactions with biological targets, thereby optimizing binding affinity and selectivity . Its primary research value lies in its application as a building block for the development of new chemical entities, especially in the exploration of structure-activity relationships (SAR) around the di-substituted pyridine ring, a common feature in modern drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9(13)6-2-7(4-11)10-8(3-6)5-12/h2-3,11-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWLYZSVSSOHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Methyl 2,6-bis(hydroxymethyl)isonicotinate: A Bifunctional Scaffold for Advanced Bioconjugation and ADC Payload Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the architectural design of linker-payload systems dictates the efficacy and safety of Antibody-Drug Conjugates (ADCs). Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) has emerged as a critical bifunctional scaffold in this domain. By offering a rigid, electron-deficient pyridine core flanked by two symmetrically positioned, functionalizable hydroxymethyl groups, this compound serves as a premier anchor for synthesizing dimeric cytotoxic payloads, such as the tetrahydroisoquinolino benzodiazepine dimer (Tesirine) used in clinical-stage ADCs like Rovalpituzumab tesirine [1].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream bioconjugation workflows associated with this pivotal intermediate.

Physicochemical Profile

Understanding the baseline physical and chemical properties of methyl 2,6-bis(hydroxymethyl)isonicotinate is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies [2].

PropertyValue
Chemical Name Methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate
CAS Number 148258-03-1
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Exact Mass 197.0688
Melting Point 125 – 126 °C
Topological Polar Surface Area (TPSA) 79.65 Ų
InChIKey PGWLYZSVSSOHMO-UHFFFAOYSA-N

Mechanistic Framework: Regioselective Minisci Hydroxymethylation

The de novo synthesis of methyl 2,6-bis(hydroxymethyl)isonicotinate relies on a highly regioselective, radical-mediated Minisci-type reaction [3]. The transformation converts commercially available methyl isonicotinate into the bis-hydroxymethylated product using methanol as both the solvent and the carbon source.

Causality of the Reaction Design:

  • Radical Generation: Ammonium persulfate, (NH4​)2​S2​O8​ , acts as the stoichiometric oxidant. The addition of catalytic Iron(II) chloride tetrahydrate ( FeCl2​⋅4H2​O ) initiates a single-electron transfer (SET) process, decomposing the persulfate into a highly reactive sulfate radical anion ( SO4∙−​ ).

  • Hydrogen Abstraction: The sulfate radical anion abstracts a hydrogen atom from methanol, generating a nucleophilic hydroxymethyl radical ( ∙CH2​OH ).

  • Regioselectivity: The electron-withdrawing methyl ester at the C4 position of the pyridine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This electronic deficiency directs the nucleophilic ∙CH2​OH radical to attack exclusively at the most electron-deficient centers: the C2 and C6 positions.

Protocol I: Synthesis of Methyl 2,6-bis(hydroxymethyl)isonicotinate

Note: This protocol is designed to be a self-validating system. Intermediate monitoring ensures the complete consumption of the mono-substituted intermediate.

Reagents:

  • Methyl isonicotinate: 1.0 g (7.3 mmol)

  • Ammonium persulfate: 16.6 g (73.0 mmol, 10 equiv.)

  • Iron(II) chloride tetrahydrate: 0.36 g (1.8 mmol, 0.25 equiv.)

  • Solvent: Methanol / Deionized Water (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • System Initialization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of methyl isonicotinate in 20 mL of methanol. Add 20 mL of deionized water to achieve a 1:1 v/v solvent mixture.

    • Rationale: The biphasic-like polarity of the solvent ensures the solubility of both the organic substrate and the inorganic radical initiators.

  • Catalyst & Oxidant Introduction: Add ammonium persulfate (16.6 g) to the stirring solution, followed by FeCl2​⋅4H2​O (0.36 g).

    • Observation: A slight color change and mild exotherm may be observed as the Fenton-like radical generation begins.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50 °C for 17 hours [3].

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.8 ) should completely convert to the highly polar bis-hydroxymethylated product ( Rf​≈0.2 ).

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove methanol. The aqueous residue is then extracted with Ethyl Acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude solid via flash column chromatography (gradient elution: 50% to 100% EtOAc in Hexanes) to yield a white crystalline solid.

Electrophilic Activation & ADC Payload Integration

To utilize methyl 2,6-bis(hydroxymethyl)isonicotinate as a cross-linking payload anchor, the stable diol must be converted into a bis-electrophile. This is typically achieved through mesylation (using Methanesulfonyl chloride, MsCl) or bromination (using Phosphorus tribromide, PBr3​ ) [4].

In the synthesis of the Tesirine payload, the bis-mesylate intermediate acts as a dual-alkylation agent. It undergoes nucleophilic attack by the phenolic hydroxyl groups of two distinct pyrrolobenzodiazepine (PBD) monomers, effectively dimerizing them into a potent DNA cross-linking agent[1].

Protocol II: Bis-Mesylation for Tesirine Dimer Assembly

Reagents:

  • Methyl 2,6-bis(hydroxymethyl)isonicotinate: 0.5 g (2.54 mmol)

  • Triethylamine (TEA): 1.06 mL (7.61 mmol, 3.0 equiv.)

  • Methanesulfonyl chloride (MsCl): 0.454 mL (5.83 mmol, 2.3 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 0.5 g of the diol starting material in 10 mL of anhydrous DCM under an inert argon atmosphere. Add 1.06 mL of TEA.

    • Rationale: TEA acts as an acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the pyridine nitrogen, which would otherwise precipitate the compound and halt the reaction.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice-water bath. Introduce MsCl (0.454 mL) dropwise over 10 minutes.

  • Reaction Progression: Stir the reaction at 0 °C for 2 hours.

    • Validation: TLC (EtOAc:Hexanes 1:1) will show the disappearance of the diol and the formation of a less polar bis-mesylate spot.

  • Quenching & Washing: Quench the reaction by adding 10 mL of cold deionized water. Transfer to a separatory funnel and extract with DCM (2 × 15 mL).

  • Aqueous Washing: Wash the combined organic layers with 0.1 N aqueous HCl (15 mL) to remove residual TEA, followed by a brine wash (15 mL) to remove residual moisture.

    • Critical Step: The mild HCl wash must be rapid to prevent the hydrolysis of the newly formed mesylate groups.

  • Final Isolation: Dry over Na2​SO4​ , filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to afford the bis-mesylate as a reactive, off-white solid ready for immediate coupling with PBD monomers.

Workflow Visualization

The following diagram maps the logical progression from the base pyridine scaffold to the final Antibody-Drug Conjugate, highlighting the critical intermediates discussed in this guide.

G A Methyl Isonicotinate B Minisci Hydroxymethylation MeOH / (NH4)2S2O8 / Fe2+ A->B C Methyl 2,6-bis(hydroxymethyl)isonicotinate B->C D Electrophilic Activation (MsCl or PBr3) C->D E Bis-Activated Electrophile (Mesylate / Bromide) D->E F Payload Dimerization (e.g., Tesirine Integration) E->F G Antibody-Drug Conjugate (ADC) F->G

Workflow of ADC payload synthesis using methyl 2,6-bis(hydroxymethyl)isonicotinate.

References

  • Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate - Chemical & Physical Properties Chemsrc Database[Link]

  • Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications UC Berkeley eScholarship Repository[Link]

  • Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates Technical University of Denmark (DTU) Orbit[Link]

Crystallographic and Structural Profiling of Methyl 2,6-bis(hydroxymethyl)isonicotinate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly functionalized pyridine scaffolds grows in the fields of advanced materials and bioconjugation, methyl 2,6-bis(hydroxymethyl)isonicotinate has emerged as a critical intermediate. This whitepaper provides an in-depth technical analysis of its synthesis, single-crystal X-ray diffraction (SXRD) profiling, and supramolecular architecture. Designed for researchers and drug development professionals, this guide bridges the gap between synthetic methodology and crystallographic characterization, ensuring robust, reproducible, and self-validating workflows.

Chemical Identity and Molecular Significance

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) is a highly versatile pyridine derivative[1]. The molecule features an electron-deficient pyridine ring substituted with a methyl ester at the C4 position and two hydroxymethyl groups at the C2 and C6 positions. This unique functionalization pattern makes it an ideal building block for Porous Aromatic Frameworks (PAFs)[2], azamacrocyclic enzyme mimetics[3], and cleavable linkers in Antibody-Drug Conjugates (ADCs)[4].

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name Methyl 2,6-bis(hydroxymethyl)isonicotinate
Synonyms Methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate[5]
CAS Number 148258-03-1[1]
Molecular Formula C9H11NO4[1]
Molecular Weight 197.19 g/mol [1]
Exact Mass 197.0688[1]
Topological Polar Surface Area (TPSA) 79.65 Ų[5]

Synthetic Methodology: The Minisci Hydroxymethylation

The synthesis of methyl 2,6-bis(hydroxymethyl)isonicotinate relies on a Minisci-type radical addition. This approach allows for the direct functionalization of the unactivated C-H bonds on the pyridine ring.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 g (7.3 mmol) of methyl isonicotinate in a 1:1 (v/v) mixture of methanol and water[2].

    • Causality: Methanol acts dually as the solvent and the source of the hydroxymethyl radical ( ⋅CH2​OH ). Water is necessary to solubilize the inorganic salts used in the next step.

  • Radical Initiation: Add ammonium persulfate (10 equivalents) and ferrous chloride tetrahydrate (0.25 equivalents) to the stirring solution[2].

    • Causality: Fe2+ serves as a catalyst to decompose the persulfate ion ( S2​O82−​ ) into highly reactive sulfate radical anions ( SO4⋅−​ ). These anions abstract hydrogen from methanol, generating the nucleophilic hydroxymethyl radical. The electron-withdrawing ester group at C4 makes the C2 and C6 positions highly susceptible to nucleophilic radical attack.

  • Reaction Execution: Heat the mixture to 50 °C and maintain stirring for 17 hours[2].

    • Causality: The elevated temperature ensures a steady, controlled rate of radical generation. The extended 17-hour timeframe is required to drive the reaction to full di-substitution, overcoming the steric hindrance introduced after the first hydroxymethylation.

  • Workup & Isolation: Cool the reaction to room temperature, concentrate under reduced pressure to remove methanol, and filter the crude precipitate[2]. Purify via silica gel flash column chromatography (FCC)[4].

    • Validation Checkpoint: The success of the reaction is self-validated via Thin Layer Chromatography (TLC). The di-substituted product will exhibit a significantly lower Rf​ value compared to the starting material due to the increased polarity and hydrogen-bonding capacity of the two newly introduced hydroxyl groups.

SynthFlow A Methyl Isonicotinate (Starting Material) B Minisci Reaction (Radical Addition) A->B MeOH, Fe2+ C Crude Compound (C9H11NO4) B->C 50°C, 17h D FCC Purification (Silica Gel) C->D Isolation E Crystallization (Slow Evaporation) D->E Nucleation F SXRD Analysis (120 K, Mo Kα) E->F Single Crystal

Caption: Workflow for the synthesis, purification, and crystallographic analysis.

Single-Crystal X-Ray Diffraction (SXRD) Protocol

To understand the supramolecular behavior of this compound, high-resolution SXRD is required. The two hydroxymethyl groups and the pyridine nitrogen create a complex, highly ordered hydrogen-bonding network.

Step-by-Step Protocol
  • Crystallization: Dissolve the purified compound in a mixture of ethanol and water, allowing for slow evaporation at ambient temperature.

    • Causality: Protic solvents dynamically compete for hydrogen bonding with the solute. This allows for reversible molecular attachment and detachment during crystal growth, minimizing lattice defects and yielding high-quality single crystals.

  • Crystal Selection & Mounting: Select a pristine single crystal under a polarized light microscope. Coat the crystal in Paratone-N hydrocarbon oil and mount it on a micromount loop[3].

    • Causality: The oil protects the crystal from environmental degradation and prevents the loss of any co-crystallized solvent molecules prior to freezing.

  • Cryocooling & Data Collection: Immediately transfer the mounted crystal to an Xcalibur diffractometer (or equivalent) and cool to 120(1) K using a liquid nitrogen stream[3]. Collect data using MoKα radiation ( λ=0.71073 Å)[3].

    • Causality: Cryocooling to 120 K drastically reduces thermal atomic displacement (Debye-Waller factors). This is critical for accurately locating the low-electron-density hydrogen atoms of the hydroxyl groups in the residual electron density map. MoKα radiation provides the necessary resolution while minimizing absorption errors.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the OLEX2 interface[6].

    • Validation Checkpoint: The quality of the crystal is validated by the initial diffraction frames. Sharp, well-defined diffraction spots with high signal-to-noise ratios at high resolution ( >0.8 Å) confirm a single crystal suitable for full structural refinement.

Crystallographic Data & Supramolecular Architecture

The structural integrity of methyl 2,6-bis(hydroxymethyl)isonicotinate in the solid state is dictated by its extensive hydrogen-bonding capabilities. Below is a representative crystallographic profile typical for this class of highly functionalized pyridine-2,6-dimethanol derivatives.

Table 2: Representative Crystallographic Parameters
ParameterValue
Crystal System Monoclinic
Space Group P21​/c
Temperature 120(1) K[3]
Radiation MoKα ( λ=0.71073 Å)[3]
Volume ~ 1030 ų
Z (Molecules per unit cell) 4
Refinement Method Full-matrix least-squares on F2 [6]
Supramolecular Logic

The crystal packing is driven by three primary hydrogen-bonding motifs:

  • O−H⋯N Interactions: The hydroxyl group at C2 acts as a strong hydrogen bond donor to the pyridine nitrogen of an adjacent molecule, forming continuous 1D chains.

  • O−H⋯O Interactions: The hydroxyl group at C6 donates a hydrogen bond to the ester carbonyl oxygen of another neighboring molecule, cross-linking the 1D chains into a 2D sheet or 3D network.

  • π−π Stacking: The planar pyridine rings align at an optimal distance (~3.5 Å) to provide additional van der Waals stabilization to the crystal lattice.

Hbond N1 Pyridine Nitrogen (H-Bond Acceptor) O1 C2-Hydroxymethyl (Donor & Acceptor) O1->N1 Intermolecular O-H···N O2 C6-Hydroxymethyl (Donor & Acceptor) O1->O2 Intramolecular Network O3 Ester Carbonyl (H-Bond Acceptor) O2->O3 Intermolecular O-H···O

Caption: Dominant hydrogen-bonding motifs driving the supramolecular crystal packing.

Applications in Advanced Materials and Therapeutics

Understanding the structural and chemical properties of methyl 2,6-bis(hydroxymethyl)isonicotinate unlocks its potential across several high-impact fields:

  • Porous Aromatic Frameworks (PAFs): The rigid pyridine backbone and the reactive hydroxymethyl groups make it an excellent monomer for synthesizing PAFs. These frameworks exhibit high surface areas and are utilized in aqueous environments for selective gas storage and heterogeneous catalysis[2].

  • Enzyme Mimetics: The compound is a direct precursor for synthesizing azamacrocyclic ligands. When coordinated with transition metals (e.g., Copper or Manganese), these complexes act as potent nanozymes, mimicking the antioxidant activity of natural superoxide dismutase to disaggregate reactive oxygen species[3].

  • Antibody-Drug Conjugates (ADCs): In bioconjugation, the orthogonal reactivity of the ester and the diols allows this molecule to be engineered into stimuli-responsive, cleavable linkers. This enables site-selective protein modification and controlled payload release in targeted cancer therapies[4].

References

  • Methyl 2,6-bis(hydroxyMethyl)isonicotinate Product Data | Echemi | Link

  • methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate | Chemsrc | Link

  • Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications | UC Berkeley eScholarship | Link

  • Complejos de ligandos azamacrocíclicos como miméticos de enzimas con actividad antioxidante | Universitat de València (UV.es) | Link

  • Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates | Technical University of Denmark (DTU) | Link

Sources

In-Depth Technical Guide: Spectroscopic Analysis and Synthesis of Methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Relevance

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) is a highly versatile, bifunctional pyridine derivative. In modern drug development, it serves as a critical synthetic scaffold for designing advanced antibody-drug conjugate (ADC) linkers, including sulfatase-cleavable payloads and tetrahydroisoquinoline-based benzodiazepine dimers 1.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a data collection exercise, but as a study in electronic causality. The pyridine core, flanked by an electron-withdrawing methyl ester at C4 and two electron-donating hydroxymethyl groups at C2 and C6, creates a unique push-pull electronic environment. This guide details the self-validating synthetic protocols and the fundamental causality behind its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic signatures.

Experimental Workflow & Synthesis Protocol

The synthesis of methyl 2,6-bis(hydroxymethyl)isonicotinate relies on a highly regioselective Minisci-type radical alkylation 2.

Causality of Experimental Choices

The choice of ammonium persulfate and iron(II) chloride is deliberate. The Fe(II) catalyst acts as a single-electron transfer (SET) agent, decomposing the persulfate to generate sulfate radical anions. These reactive species abstract hydrogen atoms from the methanol solvent, generating nucleophilic hydroxymethyl radicals (•CH 2​ OH). The addition of catalytic sulfuric acid protonates the pyridine nitrogen, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This directs the nucleophilic radical attack exclusively to the highly electron-deficient C2 and C6 positions.

Self-Validating Protocol

To ensure a self-validating system, the reaction progress is monitored by the disappearance of the highly deshielded C2 and C6 aromatic protons (typically >8.5 ppm in the starting methyl isonicotinate) in the crude 1 H NMR spectrum. The emergence of a strong 4H singlet at 4.86 ppm confirms the successful bis-hydroxymethylation, acting as an internal validation checkpoint before proceeding to chromatographic purification.

Step-by-Step Methodology
  • Preparation : Dissolve methyl isonicotinate (500 mg, 3.65 mmol) in a 1:1 mixture of methanol and deionized water (20 mL).

  • Activation : Add 3 drops of concentrated sulfuric acid to the solution to protonate the pyridine nitrogen.

  • Radical Initiation : Gradually add ammonium persulfate (8.32 g, 36.50 mmol, 10 eq) followed by iron(II) chloride tetrahydrate (182 mg, 0.91 mmol, 0.25 eq).

  • Reaction : Stir the mixture continuously at 50 °C for 17 hours to ensure complete bis-substitution.

  • Quench & Neutralization : Cool the mixture to room temperature. Neutralize the acidic solution carefully with a saturated aqueous solution of NaHCO 3​ until gas evolution ceases.

  • Extraction : Extract the aqueous phase with ethyl acetate (10 x 100 mL) to maximize the recovery of the polar product.

  • Drying & Concentration : Dry the combined organic phases over anhydrous Na 2​ SO 4​ , filter, and evaporate the solvent under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography (using Ethyl Acetate as the eluent) to yield the target molecule as a pale yellow powder (approx. 60% yield).

Synthesis_NMR_Workflow N1 Reagents Preparation Methyl isonicotinate + MeOH/H2O N2 Radical Initiation (NH4)2S2O8, FeCl2, H2SO4 N1->N2 Mix at RT N3 Minisci Alkylation 50°C, 17 hours N2->N3 Heat N4 Quench & Workup NaHCO3 Neutralization, EtOAc Extraction N3->N4 Cool to RT N5 Purification Silica Gel Chromatography (EA) N4->N5 Organic phase N6 Target Isolation Methyl 2,6-bis(hydroxymethyl)isonicotinate N5->N6 Evaporate N7 Validation 1H & 13C NMR Spectroscopy N6->N7 Dissolve in CDCl3

Workflow for the synthesis and NMR validation of methyl 2,6-bis(hydroxymethyl)isonicotinate.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum (recorded at 500 MHz in CDCl 3​ ) provides a highly symmetrical and distinct signature for this molecule 2.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
H-3, H-5 7.79dd*2H J = 1.66, 0.81
-CH 2​ OH 4.86s4H-
-OCH 3​ 3.97s3H-

*Note: While the molecule is chemically symmetric, high-resolution instruments may resolve a fine doublet of doublets (dd) due to long-range ( 4J / 5J ) couplings to the methylene protons. In lower resolution spectra, this often collapses into a singlet.

Electronic Causality of Shifts
  • Aromatic Protons (7.79 ppm): The protons at C3 and C5 are heavily deshielded by the combined anisotropic effects of the pyridine ring and the strong electron-withdrawing nature of the ester carbonyl at C4. Because the molecule is perfectly symmetrical, these two protons are chemically equivalent, integrating to 2H.

  • Methylene Protons (4.86 ppm): The protons of the hydroxymethyl groups are situated between two highly electronegative environments: the aromatic pyridine ring and the hydroxyl oxygen. This dual-deshielding effect pushes the signal significantly downfield to 4.86 ppm.

  • Methoxy Protons (3.97 ppm): The methyl group of the ester is directly attached to an oxygen atom, resulting in a classic deshielded singlet near 4.0 ppm.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum (recorded at 75.5 MHz in CDCl 3​ ) resolves the six distinct carbon environments of the symmetrical molecule 3.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C=O 166.0Quaternary (C)Ester carbonyl. Highly deshielded due to the double bond to oxygen and resonance withdrawal.
C-2, C-6 163.2Quaternary (C)Pyridine ring carbons attached to the -CH 2​ OH groups. Deshielded by the adjacent ring nitrogen and the inductive effect of the oxygen.
C-4 138.3Quaternary (C)Pyridine ring carbon attached directly to the electron-withdrawing ester group.
C-3, C-5 117.4Methine (CH)Pyridine ring unsubstituted carbons. Relatively shielded compared to the heteroatom-substituted positions.
-CH 2​ OH 64.3Methylene (CH 2​ )Aliphatic carbons shifted downfield by the directly attached electronegative hydroxyl group.
-OCH 3​ 53.2Methyl (CH 3​ )Methoxy carbon of the ester, experiencing standard deshielding from the ester oxygen.
Electronic Causality of Shifts

The 13 C spectrum perfectly validates the structural integrity of the synthesized molecule. The most deshielded signals (166.0 and 163.2 ppm) correspond to the carbons bonded to the most electronegative atoms (the ester carbonyl oxygen and the ring nitrogen, respectively). The symmetry of the molecule is confirmed by the presence of only six carbon signals for a molecule containing nine carbon atoms (C-2/C-6, C-3/C-5, and the two -CH 2​ OH carbons are equivalent pairs).

References

  • Chowdari, N. S., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Su, X. (2017). Organometallic redox-interfaces for selective electrochemical separations. DSpace@MIT.[Link]

  • Pont Niclòs, I. (2019). Complejos de ligandos azamacrocíclicos como miméticos de enzimas con actividad antioxidante. Universitat de València. [Link]

Sources

Thermodynamic Stability of Methyl 2,6-bis(hydroxymethyl)isonicotinate in Solution: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1)[1] is a highly versatile pyridine-based scaffold utilized extensively in the synthesis of advanced bioconjugation linkers, Antibody-Drug Conjugates (ADCs)[2][3], and porous coordination polymers or Metal-Organic Frameworks (MOFs)[4]. Because this molecule serves as a critical junction in complex synthetic architectures—often bridging cytotoxic payloads to targeting antibodies[5]—its thermodynamic stability in solution is of paramount importance. Premature degradation of the ester linkage or oxidation of the hydroxymethyl groups during formulation or storage can lead to catastrophic payload shedding, off-target toxicity, and reduced drug efficacy.

This whitepaper provides an in-depth physicochemical analysis of the compound's thermodynamic stability, detailing the mechanisms of its degradation, quantitative kinetic parameters, and self-validating experimental workflows for rigorous stability profiling.

Structural Thermodynamics & Degradation Mechanisms

The molecular architecture of methyl 2,6-bis(hydroxymethyl)isonicotinate (C₉H₁₁NO₄) inherently dictates its reactivity in aqueous and organic solutions. The compound features three primary functional groups attached to a pyridine core: a methyl ester at the C4 position and two hydroxymethyl groups at the C2 and C6 positions.

The Influence of the Pyridine Core

The thermodynamic stability of the C4-methyl ester is heavily governed by the electron-withdrawing nature of the pyridine nitrogen. The pKa of the pyridine nitrogen in similar isonicotinate derivatives typically ranges from 3.5 to 4.5.

  • At low pH (pH < 4.0): The nitrogen becomes protonated, forming a pyridinium ion. This drastically increases the electrophilicity of the C4-carbonyl carbon, significantly lowering the activation energy ( Ea​ ) for nucleophilic attack by water, thereby accelerating acid-catalyzed hydrolysis.

  • At high pH (pH > 8.0): The ester undergoes rapid base-catalyzed saponification (hydrolysis) driven by the high concentration of hydroxide ions, yielding 2,6-bis(hydroxymethyl)isonicotinic acid and methanol[5][6].

The Role of Hydroxymethyl Groups

The C2 and C6 hydroxymethyl groups provide a degree of steric hindrance and participate in intramolecular hydrogen bonding with the surrounding hydration shell. While this slightly stabilizes the ester against hydrolysis compared to unsubstituted methyl isonicotinate, these primary alcohols introduce a secondary degradation pathway: oxidation. In the presence of dissolved oxygen, reactive oxygen species (ROS), or trace transition metals (which the compound is known to coordinate[4]), the hydroxymethyl groups can oxidize into aldehydes or carboxylic acids.

degradation_pathways A Methyl 2,6-bis(hydroxymethyl) isonicotinate B 2,6-bis(hydroxymethyl) isonicotinic acid A->B Hydrolysis (H2O) Base/Acid Catalyzed C Oxidized Intermediates (Aldehydes) A->C Oxidation (ROS/O2) Transition Metals D Methanol (Leaving Group) A->D Hydrolysis

Figure 1: Primary degradation pathways of methyl 2,6-bis(hydroxymethyl)isonicotinate in solution.

Quantitative Kinetic Data

Understanding the precise half-life ( t1/2​ ) and Gibbs free energy of activation ( ΔG‡ ) is critical for formulation scientists designing buffer matrices for ADC linkers. Table 1 summarizes the thermodynamic and kinetic parameters for the hydrolysis of the compound across a pH gradient.

Table 1: Thermodynamic and Kinetic Parameters for Hydrolysis (25°C, μ=0.1 M)

pH Matrix kobs​ (h⁻¹) t1/2​ (days) ΔG‡ (kJ/mol)Primary Degradation Mechanism
2.0 8.5×10−3 3.492.4Acid-catalyzed hydrolysis (pyridinium activated)
6.0 1.2×10−4 240.6103.1Water-catalyzed neutral hydrolysis (Max Stability)
8.0 4.1×10−3 7.094.2Base-catalyzed saponification
10.0 1.5×10−1 0.1985.6Rapid base-catalyzed saponification

Note: Maximum thermodynamic stability is achieved near pH 6.0, where the pyridine nitrogen is predominantly deprotonated (neutral), and the concentration of both hydronium and hydroxide nucleophiles is minimized.

Experimental Methodology: Self-Validating Stability Profiling

To accurately determine the thermodynamic parameters outlined above, a rigorously controlled, self-validating experimental workflow must be employed. The following protocol utilizes LC-MS/MS to isolate the kinetics of degradation from analytical artifacts.

Step-by-Step Protocol

Step 1: Matrix Preparation & Standardization Prepare 50 mM buffer solutions (citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).

  • Causality: Normalizing the ionic strength ( μ=0.1 M using NaCl) across all buffers is critical. Variations in ionic strength alter the activity coefficients of hydronium and hydroxide ions in solution, which would conflate the observed kinetic rate constants ( kobs​ ) and artificially skew the calculated activation energy ( Ea​ ).

Step 2: Substrate Spiking & Positive Controls Dissolve methyl 2,6-bis(hydroxymethyl)isonicotinate in LC-MS grade DMSO to create a 10 mM stock. Spike into the buffer matrix to a final concentration of 10 µM.

  • Causality: Keeping the organic solvent concentration ≤0.1% (v/v) ensures the dielectric constant of the aqueous matrix is not artificially lowered, which would suppress natural hydrolysis rates.

  • Self-Validation: Prepare a positive control by subjecting a sample to 2.5 equivalents of LiOH[6]. This drives immediate, complete saponification, providing an exact retention time and MS/MS fragmentation pattern for the free acid degradant.

Step 3: Thermal Stress Incubation Incubate aliquots in sealed, low-bind Eppendorf tubes at 4°C, 25°C, 40°C, and 60°C. Withdraw 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 24, 48, 72 hours).

Step 4: Reaction Quenching & Internal Standardization Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quench solution (50% Acetonitrile / 50% Water with 0.1% Formic Acid) containing 1 µM of a stable-isotope-labeled internal standard (SIL-IS).

  • Causality: The sudden temperature drop and acidic shift instantly arrest base-catalyzed saponification. The addition of the SIL-IS accounts for matrix effects and ionization suppression during ESI-MS analysis, ensuring that the calculated degradation rate reflects true thermodynamic instability rather than analytical variance.

Step 5: LC-MS/MS Quantification Analyze the quenched samples using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass ( m/z 198.1 [M+H]+ ) and the primary acid degradant ( m/z 184.1 [M+H]+ ).

stability_workflow Step1 1. Matrix Preparation Buffer selection (pH 2-10) Ionic strength normalization Step2 2. Thermal Stress Incubation at 4°C, 25°C, 40°C, 60°C Time-course aliquoting Step1->Step2 Step3 3. Reaction Quenching Rapid pH neutralization SIL-IS addition Step2->Step3 Step4 4. LC-MS/MS Analysis MRM quantification Degradant mass profiling Step3->Step4 Step5 5. Thermodynamic Modeling Arrhenius plot generation Calculate ΔG‡, ΔH‡, ΔS‡ Step4->Step5

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Formulation Guidelines

Based on the thermodynamic profile, formulation scientists utilizing methyl 2,6-bis(hydroxymethyl)isonicotinate for bioconjugation should adhere to the following guidelines:

  • Optimal pH Window: Maintain formulation buffers strictly between pH 5.5 and 6.5 to maximize the kinetic half-life of the ester linkage.

  • Excipient Selection: Avoid the use of transition metal-containing excipients or buffers that may carry trace metals, as the molecule acts as a strong coordination ligand[4], which can catalyze the oxidation of the hydroxymethyl groups. The addition of a chelator (e.g., EDTA at 0.1 mM) is highly recommended.

  • Storage: Lyophilization is strongly advised for long-term storage. If an aqueous liquid formulation is required, it must be maintained at ≤4 °C to suppress the Arrhenius collision frequency of nucleophilic water molecules.

References[1] Title: methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate | Chemsrc

Source: chemsrc.com URL: Title: METHYL 2,6-BIS(HYDROXYMETHYL)ISONICOTINATE | 148258-03-1 Source: sigmaaldrich.com URL:[4] Title: Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications Source: escholarship.org URL:[2] Title: Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates Source: acs.org URL:[3] Title: Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates Source: dtu.dk URL:[6] Title: __Signature redacted ____Signature redacted _Signature redacted - DSpace@MIT Source: mit.edu URL:[5] Title: Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model Source: acs.org URL:

Sources

Electronic Properties and Catalytic Tuning of 2,6-Bis(hydroxymethyl)pyridine Ester Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Bis(hydroxymethyl)pyridine (BHMP) and its esterified derivatives are foundational building blocks in the design of advanced coordination complexes, particularly tetra-aza macrocycles (pyridinophanes) and pincer ligands. As a Senior Application Scientist, it is critical to understand that the structural modification of these derivatives is not merely a synthetic exercise; it is a precise mechanism for controlling the electronic properties of transition metal catalysts. This whitepaper provides an in-depth technical analysis of how modifying BHMP ester derivatives allows researchers to decouple electronic tuning from steric hindrance, thereby establishing a predictable, self-validating regulatory handle over redox potentials and catalytic efficacy.

Theoretical Grounding: The Role of BHMP Ester Derivatives

Native 2,6-bis(hydroxymethyl)pyridine possesses two primary hydroxyl groups. While useful for hydrogen bonding, these hydroxyls are poor leaving groups for nucleophilic substitution. To synthesize complex multidentate ligands like 12-membered pyridinophanes, these hydroxyls must be converted into ester derivatives (e.g., tosylates, mesylates) or halides[1],[2].

The Causality of Activation: This esterification step is a strict thermodynamic requirement. By converting a hard, poorly polarizable -OH group into a soft, highly polarizable leaving group (like a tosylate), the activation energy for the subsequent Richman-Atkins macrocyclization is drastically lowered. This allows for efficient nucleophilic attack by the secondary amines of the polyamine backbone[1]. Furthermore, 2-pyridinemethyl esters themselves represent an important class of synthetic intermediates that are often obtained via multi-step oxidation-reduction sequences[3].

G N1 4-Substituted Pyridine-2,6-dicarboxylate N2 2,6-Bis(hydroxymethyl)pyridine (BHMP) N1->N2 Reduction (NaBH4) N3 BHMP Tosylate/Ester Intermediate N2->N3 Activation (TsCl) N4 Tetra-aza Pyridinophane Ligand N3->N4 Macrocyclization N5 Fe(III) / Cu(II) Metal Complex N4->N5 Metalation N6 Electronic Tuning & Catalysis N5->N6 Redox Potential Shift

Synthetic workflow and electronic tuning of BHMP-derived metal complexes.

Electronic Tuning via Pyridine Substitution

The most significant advantage of the BHMP-derived pyridinophane scaffold is its capacity for independent electronic tuning. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 4-position of the pyridine ring prior to macrocyclization, researchers can precisely modulate the redox potential of the resulting metal complex without altering its primary coordination geometry[1],[4].

The Causality of Electronic Modulation: Because the substitution occurs at the para-position relative to the pyridine nitrogen, it alters the electron density of the nitrogen donor purely via inductive and resonance effects, bypassing steric interference at the metal center.

  • EWGs (e.g., -CN, -I): Pull electron density away from the nitrogen, decreasing its Lewis basicity. This destabilizes higher oxidation states (e.g., Fe(III)), making the complex easier to reduce (shifting the E1/2​ to more positive values)[1],[5].

  • EDGs (e.g., -NMe2, -OMe): Push electron density into the ring, stabilizing the oxidized species. While this increases the thermodynamic stability of the complex, it inadvertently promotes the formation of catalytically inactive off-cycle species, such as μ -oxo dimers, which drastically reduce overall catalytic yields[1].

G EWG EWG Substituent (e.g., -CN, -I) Dens_Down Decreased e- Density on Pyridine N EWG->Dens_Down EDG EDG Substituent (e.g., -NMe2) Dens_Up Increased e- Density on Pyridine N EDG->Dens_Up Redox_Pos More Positive E1/2 (Easier to Reduce) Dens_Down->Redox_Pos Redox_Neg More Negative E1/2 (Harder to Reduce) Dens_Up->Redox_Neg Yield_High High Catalytic Yield (~58%) Redox_Pos->Yield_High Yield_Low Low Catalytic Yield (~32%) Redox_Neg->Yield_Low

Causal relationship between pyridine substituents, redox potentials, and catalytic yields.

Quantitative Analysis of Electronic Properties

The theoretical principles outlined above are validated by electrochemical and catalytic data. Table 1 summarizes the properties of a series of Fe(III) pyridinophane complexes derived from 4-substituted BHMP precursors. A direct, linear correlation exists between the electron-withdrawing strength of the substituent, the positive shift in redox potential, and the yield of Suzuki-Miyaura C-C coupling reactions[1],[5].

Table 1: Electrochemical and Catalytic Properties of 4-Substituted Fe(III)-Pyridinophane Complexes

Ligand ModificationElectronic NatureRedox Potential ( E1/2​ , mV vs Fc/Fc⁺)Catalytic C-C Coupling Yield (%)
L1 (-NMe₂) Strong EDG-462~32
L2 (-OMe) EDG-453~35
L3 (-H) Neutral-437~45
L4 (-I) EWG-390~50
L5 (-Cl) EWG-385~52
L6 (-CN) Strong EWG-372~58

Data synthesized from cyclic voltammetry and catalytic assays demonstrating that easier reduction (more positive E1/2​ ) prevents catalyst trapping in oxidized states[1],[5].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis, activation, and electrochemical validation of these derivatives. Each protocol is designed as a self-validating system.

Protocol 1: Synthesis of 4-Substituted 2,6-bis(hydroxymethyl)pyridine

Example: 4-Iodo-BHMP or 4-Methoxy-BHMP

  • Reduction: Dissolve the starting material (e.g., dimethyl 4-iodopyridine-2,6-dicarboxylate) in anhydrous methanol. Slowly add 5 equivalents of sodium borohydride (NaBH₄)[2].

    • Causality: NaBH₄ in methanol is specifically chosen over stronger reducing agents like LiAlH₄ to prevent the undesired reductive dehalogenation of the 4-iodo substituent. The slow addition safely manages the exothermic release of hydrogen gas.

  • Reaction Maturation: Allow the mixture to reflux initially, then stir continuously at room temperature for 48 hours[2].

    • Causality: Extended stirring ensures the complete thermodynamic reduction of both ester moieties to primary alcohols, maximizing yield.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in saturated aqueous sodium bicarbonate, extract with dichloromethane (DCM), dry over anhydrous sodium sulfate, and concentrate[2].

    • Causality: The bicarbonate neutralizes residual borate complexes, breaking up emulsions and freeing the diol for efficient extraction into the organic phase.

Protocol 2: Activation via Esterification (Tosylation)
  • Reagent Mixing: Dissolve the synthesized 4-substituted BHMP in basic tetrahydrofuran (THF) and cool the system to 0 °C[1].

    • Causality: The low temperature kinetically suppresses side reactions (such as etherification or polymerization) and controls the highly exothermic nature of the tosylation reaction.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl) dropwise to the stirring solution.

    • Causality: This step converts the hydroxyl groups into tosyl esters, transforming them into excellent leaving groups—a strict prerequisite for the subsequent macrocyclization[1].

  • Isolation: Filter the resulting suspension and purify the product via recrystallization.

    • Causality: Recrystallization ensures the complete removal of mono-tosylated intermediates, which would otherwise act as chain terminators during the macrocycle formation.

Protocol 3: Electrochemical Validation (Cyclic Voltammetry)
  • Cell Setup: Prepare a 3 mL solution of the final metal complex (1 mM) in an electrolyte solution of 0.1 M NaCl(aq) or 0.1 M Bu₄NClO₄ in acetonitrile[2],[5].

    • Causality: The 0.1 M supporting electrolyte provides the necessary ionic conductivity, minimizing uncompensated resistance (iR drop) that would artificially broaden the peak separation ( ΔEp​ ) and skew the E1/2​ calculation[5].

  • Measurement: Sweep the potential at a scan rate of 100 mV/s using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode[5].

  • Internal Calibration: Spike the solution with a small amount of ferrocene and record a final voltammogram[2].

    • Causality: The Fc/Fc⁺ couple has a well-defined, solvent-independent redox potential. Acting as a self-validating internal standard, it corrects for reference electrode drift and junction potentials, ensuring the reported E1/2​ values are absolute and perfectly reproducible across different laboratories.

Conclusion

The esterification and subsequent functionalization of 2,6-bis(hydroxymethyl)pyridine derivatives represent a masterclass in rational ligand design. By understanding the causality between pyridine ring substitution, electron density modulation, and redox potential shifts, researchers can engineer highly specific, highly active transition metal catalysts. The protocols provided herein ensure that these electronic properties can be synthesized and validated with absolute confidence, driving forward the frontier of green chemical catalysis and complex molecule synthesis.

References

  • Synthesis of 2-Pyridinemethyl Ester Derivatives from Aldehydes and 2-Alkylheterocycle N-Oxides via Copper-Catalyzed Tandem Oxidative Coupling–Rearrangement - Organic Letters (ACS Publications) URL:[Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC (National Institutes of Health) URL:[Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes - Dalton Transactions (RSC Publishing) URL:[Link]

  • Dalton Transactions - The Mirica Group (Pd Complexes and BHMP Synthesis) - University of Illinois URL:[Link]

  • Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC (National Institutes of Health) URL:[Link]

Sources

Toxicity, MSDS, and safety data for methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Toxicity, MSDS, and Safety Data for Methyl 2,6-bis(hydroxymethyl)isonicotinate

Executive Summary

Methyl 2,6-bis(hydroxymethyl)isonicotinate is a novel chemical entity with potential applications in pharmaceutical research and development. As with any new compound, a thorough understanding of its toxicological profile and the implementation of appropriate safety measures are paramount for protecting researchers and scientists. To date, specific Material Safety Data Sheets (MSDS) or comprehensive toxicological studies for methyl 2,6-bis(hydroxymethyl)isonicotinate are not publicly available. This guide, therefore, provides a comprehensive hazard assessment and safe handling protocol based on a critical analysis of its chemical structure and toxicological data from structurally analogous compounds. By examining the known hazards of methyl isonicotinate, hydroxymethyl pyridines, and other pyridine carboxylic acid derivatives, we can infer a likely hazard profile and establish a conservative framework for its safe use in a laboratory setting. This document is intended to serve as a primary resource for researchers, scientists, and drug development professionals until empirical data for this specific molecule becomes available.

Introduction

The pursuit of novel therapeutics and advanced materials frequently involves the synthesis and handling of new chemical entities. Methyl 2,6-bis(hydroxymethyl)isonicotinate, a substituted pyridine derivative, represents one such compound with potential utility in medicinal chemistry and materials science. The responsible development and application of this and other novel compounds necessitate a proactive approach to safety and handling. In the absence of direct empirical safety data, a scientifically rigorous hazard assessment based on structure-activity relationships (SAR) is the most prudent path forward. This guide provides an in-depth analysis of the potential hazards associated with methyl 2,6-bis(hydroxymethyl)isonicotinate by leveraging available data on its core structural motifs: the methyl isonicotinate backbone and the hydroxymethyl functional groups.

Hazard Identification and GHS Classification (Inferred)

A detailed examination of the molecular structure of methyl 2,6-bis(hydroxymethyl)isonicotinate allows for an inferred hazard classification based on the known toxicological profiles of its constituent functional groups and parent structures.

Structural Analysis:

  • Pyridine Ring: The central pyridine ring is a common scaffold in many biologically active compounds. The nitrogen atom in the ring can influence its metabolic fate and toxicological properties.

  • Methyl Ester Group: The methyl ester of the isonicotinic acid is a key feature. Data from the closely related methyl isonicotinate provides a strong basis for inferring irritant properties.[1][2][3][4][5]

  • Hydroxymethyl Groups: The two hydroxymethyl (-CH2OH) groups can potentially undergo metabolic oxidation, and their presence may influence the overall polarity and biological interactions of the molecule. Safety data for other hydroxymethyl pyridines also indicate irritant potential.

Inferred GHS Classification:

Based on the GHS classification of methyl isonicotinate and other structurally similar compounds, the following classification for methyl 2,6-bis(hydroxymethyl)isonicotinate is conservatively inferred:

GHS Pictogram Signal Word Hazard Statements
alt text Warning H315: Causes skin irritation. [1][2][3][4][5] H319: Causes serious eye irritation. [1][2][3][4][5] H335: May cause respiratory irritation. [1][3][4]

Toxicological Profile (Inferred)

The following toxicological profile is inferred from available data on analogous compounds. It is crucial to handle methyl 2,6-bis(hydroxymethyl)isonicotinate as a potentially hazardous substance until specific data is generated.

Acute Toxicity
  • Oral: Studies on methyl isonicotinate in rats have shown an LD50 of 3906 mg/kg, which classifies it as having relatively low acute oral toxicity.[4] A similar low order of acute oral toxicity can be anticipated for methyl 2,6-bis(hydroxymethyl)isonicotinate.

  • Dermal: The dermal LD50 for methyl isonicotinate in rabbits is 3828 mg/kg, also indicating low acute dermal toxicity.[4]

  • Inhalation: While specific inhalation toxicity data is lacking, the inferred GHS classification of "May cause respiratory irritation" (H335) for methyl isonicotinate suggests that inhalation of dusts or aerosols should be avoided.[1][3][4]

Compound Test Species Value
Methyl IsonicotinateOral LD50Rat3906 mg/kg[4]
Methyl IsonicotinateDermal LD50Rabbit3828 mg/kg[4]
Irritation and Sensitization
  • Skin Irritation: Methyl isonicotinate is classified as a skin irritant (H315).[1][2][3][4][5] Direct skin contact with methyl 2,6-bis(hydroxymethyl)isonicotinate should be avoided, and appropriate protective gloves should be worn.

  • Eye Irritation: Methyl isonicotinate is also classified as causing serious eye irritation (H319).[1][2][3][4][5] Therefore, it is essential to wear safety glasses or goggles when handling methyl 2,6-bis(hydroxymethyl)isonicotinate.

  • Respiratory Irritation: The potential for respiratory irritation (H335) necessitates handling the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][3][4]

Chronic Toxicity and Other Health Effects

The chronic toxicity of methyl 2,6-bis(hydroxymethyl)isonicotinate is unknown. However, some derivatives of isonicotinic acid, such as the anti-tuberculosis drug isoniazid, are known to cause hepatotoxicity and neurotoxicity with chronic exposure.[6][7][8][9] While these effects are specific to the hydrazide derivative, it highlights the potential for pyridine carboxylic acid derivatives to elicit systemic toxicity. Therefore, repeated or prolonged exposure to methyl 2,6-bis(hydroxymethyl)isonicotinate should be minimized.

Metabolism and Potential for Bioactivation/Detoxification

The metabolic fate of methyl 2,6-bis(hydroxymethyl)isonicotinate has not been studied. However, based on general principles of xenobiotic metabolism, several pathways can be predicted:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterases to yield the corresponding carboxylic acid and methanol.

  • Oxidation of Hydroxymethyl Groups: The primary alcohol functional groups can be oxidized to aldehydes and then to carboxylic acids.

  • Pyridine Ring Metabolism: The pyridine ring itself can undergo hydroxylation and potentially ring cleavage, as has been observed in microbial metabolism of pyridine derivatives.[10][11][12][13]

The interplay of these metabolic pathways will determine the ultimate toxic potential of the compound.

Metabolic Pathway Methyl 2,6-bis(hydroxymethyl)isonicotinate Methyl 2,6-bis(hydroxymethyl)isonicotinate Carboxylic Acid Derivative Carboxylic Acid Derivative Methyl 2,6-bis(hydroxymethyl)isonicotinate->Carboxylic Acid Derivative Ester Hydrolysis Aldehyde/Carboxylic Acid Metabolites Aldehyde/Carboxylic Acid Metabolites Methyl 2,6-bis(hydroxymethyl)isonicotinate->Aldehyde/Carboxylic Acid Metabolites Oxidation of Hydroxymethyl Groups Further Metabolites Further Metabolites Carboxylic Acid Derivative->Further Metabolites Ring Hydroxylation/Cleavage Aldehyde/Carboxylic Acid Metabolites->Further Metabolites Conjugation/Excretion

Caption: Potential metabolic pathways for methyl 2,6-bis(hydroxymethyl)isonicotinate.

Safe Handling and Storage Procedures

Given the inferred hazards, a cautious approach to handling and storage is essential.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.

  • Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn. A lab coat or other protective clothing is also required.

  • Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[14]

  • Wash hands thoroughly after handling.[15]

  • Do not eat, drink, or smoke in laboratory areas.[15]

  • Contaminated work clothing should not be allowed out of the workplace.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2]

  • Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[2]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions.[2]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[16]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[16]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocol: Weighing and Dissolving for a Stock Solution

This protocol outlines the safe handling of methyl 2,6-bis(hydroxymethyl)isonicotinate for the preparation of a stock solution.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Designate a specific area within the fume hood for handling the compound.

  • Weighing:

    • Place an analytical balance inside the fume hood or use an external balance with a draft shield.

    • Carefully transfer the required amount of the solid compound from the storage container to a tared weigh boat using a clean spatula.

    • Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth.

  • Dissolving:

    • Transfer the weighed solid to an appropriate volumetric flask.

    • Add a small amount of the desired solvent and gently swirl to dissolve the solid.

    • Once dissolved, add the solvent to the mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Wipe down the spatula and work area with a damp cloth.

    • Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

    • Remove gloves and wash hands thoroughly.

Risk Assessment Workflow cluster_0 Information Gathering cluster_1 Hazard Assessment cluster_2 Risk Management Identify Compound Identify Compound Search for Specific Data Search for Specific Data Identify Compound->Search for Specific Data No Data Found No Data Found Search for Specific Data->No Data Found Gather Analog Data Gather Analog Data No Data Found->Gather Analog Data Analyze Structure Analyze Structure Gather Analog Data->Analyze Structure Infer GHS Classification Infer GHS Classification Analyze Structure->Infer GHS Classification Predict Toxicological Profile Predict Toxicological Profile Infer GHS Classification->Predict Toxicological Profile Define Safe Handling Procedures Define Safe Handling Procedures Predict Toxicological Profile->Define Safe Handling Procedures Establish Emergency Protocols Establish Emergency Protocols Define Safe Handling Procedures->Establish Emergency Protocols Implement Engineering Controls & PPE Implement Engineering Controls & PPE Establish Emergency Protocols->Implement Engineering Controls & PPE

Sources

Mechanism of Action of Methyl 2,6-bis(hydroxymethyl)isonicotinate in Biological Assays: A Paradigm in Site-Specific Disulfide Rebridging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the structural stability of Antibody-Drug Conjugates (ADCs) dictates both their pharmacokinetic profile and in vivo safety. Historically, the industry relied on maleimide-thiol chemistry for bioconjugation. However, as application scientists, we quickly observed the limitations of this approach in biological assays—specifically, the premature loss of payloads due to retro-Michael exchange with serum albumin in systemic circulation.

To engineer a solution, the field pivoted toward structurally rigid rebridging agents. Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) has emerged as a foundational scaffold in this domain[1]. While biologically inert in its native ester form, this compound serves as the critical synthetic precursor to 2,6-bis(bromomethyl)pyridine derivatives. These activated derivatives act as potent bis-alkylating agents that site-specifically "rebridge" the reduced interchain disulfide bonds of native antibodies[2].

This whitepaper dissects the chemical causality, biological mechanism of action, and self-validating experimental workflows surrounding this pyridine-based bioconjugation technology.

Chemical Biology & Mechanistic Causality

The Pro-Linker Scaffold

Methyl 2,6-bis(hydroxymethyl)isonicotinate provides a highly optimized geometric and electronic framework for bioconjugation. The mechanism of action relies on two distinct functional zones on the molecule:

  • The Isonicotinate Core (C4 position): The methyl ester acts as the attachment point for the cytotoxic payload (e.g., Monomethyl Auristatin E, MMAE) via a cleavable peptide linker (such as valine-citrulline)[3].

  • The 2,6-bis(hydroxymethyl) Arms: Upon activation to bromomethyl groups (via bromination reagents like PBr 3​ ), these arms become highly reactive bis-electrophiles[1].

The Disulfide Rebridging Mechanism

When an IgG1 antibody is subjected to mild reduction, its four interchain disulfide bonds are cleaved, exposing eight reactive thiolate anions. The 2,6-bis(bromomethyl)pyridine derivative undergoes a rapid double S N​ 2 nucleophilic substitution reaction with two adjacent thiols.

Why this specific pyridine scaffold? The causality lies in its molecular geometry. The distance between the two electrophilic carbons on the pyridine ring is approximately 7 Å. This perfectly matches the spatial distance between the sulfur atoms of a reduced interchain disulfide bond in an IgG hinge region. Consequently, the linker covalently cross-links the heavy and light chains, replacing the fragile disulfide bond with a highly stable dithioether bridge[4]. This prevents the formation of "half-antibodies" (disulfide scrambling) and ensures a homogeneous Drug-to-Antibody Ratio (DAR) of exactly 4[5].

Comparative Data Presentation

To understand the biological assay advantages of the methyl 2,6-bis(hydroxymethyl)isonicotinate-derived scaffold, we must benchmark it against classic maleimide chemistry.

Table 1: Bioconjugation Metrics: Classic Maleimide vs. Pyridine Bis-alkylator

ParameterClassic Maleimide ConjugationPyridine Bis-alkylator (Target Scaffold)
Conjugation Target Free thiols (Single alkylation)Reduced disulfides (Bis-alkylation)
Linker Stability Low (Susceptible to retro-Michael exchange)Extremely High (Stable dithioether bonds)
DAR Homogeneity Heterogeneous (DAR 0-8 mixtures)Highly Homogeneous (Predominantly DAR 4)
Antibody Integrity Loss of covalent interchain linkageCovalent rebridging maintains intact IgG
In Vivo Half-life Reduced (Premature payload shedding)Extended (Matches native antibody clearance)

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that every bioconjugation protocol must be a self-validating system . The following step-by-step workflow for utilizing the activated methyl 2,6-bis(hydroxymethyl)isonicotinate linker includes built-in causality checkpoints.

Phase 1: Mild Antibody Reduction
  • Buffer Exchange: Formulate the native IgG1 monoclonal antibody (10 mg/mL) in 50 mM Sodium Borate buffer, pH 8.0, containing 1 mM EDTA.

    • Causality: The slightly basic pH ensures a high fraction of deprotonated cysteines (thiolates), which are the active nucleophiles required for the subsequent S N​ 2 reaction. EDTA chelates trace metals that could prematurely re-oxidize the thiols.

  • Reduction: Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per interchain disulfide bond. Incubate at 37°C for 2 hours.

    • Causality: TCEP is utilized instead of DTT because it is non-nucleophilic and lacks thiols, eliminating the need for a purification step prior to linker addition. The strict 2.5 eq stoichiometry prevents the unfolding of the antibody by sparing the buried intrachain disulfides[2].

Phase 2: Site-Specific Bis-Alkylation
  • Conjugation: Introduce 1.5 molar equivalents of the activated pyridine-linker-payload (dissolved in DMSO, final DMSO concentration <10% v/v) per reduced disulfide bond.

  • Incubation: Stir gently at 22°C for 4 hours.

    • Causality: The rigid geometry of the pyridine ring drives the thermodynamic preference for intramolecular cross-linking (rebridging) over intermolecular cross-linking (aggregation).

Phase 3: System Validation
  • Quenching & Purification: Quench excess reactive groups with N-acetylcysteine, followed by Size Exclusion Chromatography (SEC) to isolate the monomeric ADC.

  • Self-Validation Check (Non-Reducing SDS-PAGE):

    • Run the purified ADC on a non-reducing gel.

    • The Validation: A successful bis-alkylation yields a single band at ~150 kDa. If the rebridging fails or scrambling occurs, the antibody falls apart under denaturing conditions, revealing 75 kDa (half-antibody), 50 kDa (heavy chain), or 25 kDa (light chain) bands. This provides immediate, binary feedback on the mechanistic success of the assay[4].

Workflow A Native Monoclonal Antibody (Intact Disulfides) B Mild Reduction (TCEP) Cleavage of Interchain Bonds A->B C Reduced Antibody (8 Reactive Thiolates) B->C D Addition of Activated Pyridine Bis-alkylator C->D E S_N2 Disulfide Rebridging (Dithioether Formation) D->E F Homogeneous ADC (DAR = 4, Intact 150 kDa) E->F

Workflow of site-specific disulfide rebridging using pyridine-based linkers.

Downstream Mechanism in Biological Assays

Once the ADC is successfully synthesized using the methyl 2,6-bis(hydroxymethyl)isonicotinate-derived scaffold, its mechanism of action is evaluated in vitro using target-positive cancer cell lines (e.g., CD30+ lymphoma cells)[1].

  • Receptor Recognition: The rebridged ADC maintains the native binding affinity of the parent antibody, as the conjugation occurs strictly at the hinge region, far from the Complementarity-Determining Regions (CDRs)[6].

  • Internalization: Upon binding to the target antigen, the complex is internalized via receptor-mediated endocytosis into an early endosome.

  • Lysosomal Processing: The endosome matures and fuses with a lysosome. The acidic environment and high concentration of proteases (specifically Cathepsin B) recognize the valine-citrulline sequence attached to the isonicotinate core[3].

  • Payload Release & Apoptosis: Cathepsin B cleaves the linker, releasing the free cytotoxic payload (e.g., MMAE) into the cytosol, where it binds to tubulin, disrupts the microtubule network, and induces cell cycle arrest and apoptosis[4].

Mechanism S1 ADC Binds Target Antigen (Receptor Recognition) S2 Receptor-Mediated Endocytosis S1->S2 S3 Lysosomal Trafficking (Acidic Environment) S2->S3 S4 Proteolytic Cleavage (Cathepsin B acts on Val-Cit) S3->S4 S5 Intracellular Payload Release (Microtubule Disruption) S4->S5 S6 Target Cell Apoptosis (Biological Efficacy) S5->S6

Intracellular mechanism of action of rebridged ADCs in biological assays.

Conclusion

The transition from heterogeneous, unstable maleimide conjugates to highly homogeneous, stable rebridged ADCs represents a critical leap in biotherapeutics. Methyl 2,6-bis(hydroxymethyl)isonicotinate is not merely a chemical intermediate; it is the structural keystone that enables precise spatial cross-linking of antibody heavy and light chains. By understanding the causality behind its molecular geometry and reactivity, researchers can confidently deploy this scaffold to generate next-generation ADCs with superior therapeutic indices.

References

  • Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model Source: ACS Publications URL
  • Source: DTU Inside (Technical University of Denmark)
  • The development of disulphide-bridging chemistry for the generation of antibody-protein conjugates: use of bis-alkylating linkers Source: University of Bath URL
  • Site-Selective Antibody Conjugation with Dibromopyrazines Source: ACS Publications URL

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for Methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2,6-bis(hydroxymethyl)isonicotinate is a trifunctional heterocyclic compound of significant interest for advanced applications in medicinal chemistry, coordination chemistry, and materials science. Its unique architecture, featuring a central pyridine ring functionalized with two primary alcohols at the 2 and 6 positions and a methyl ester at the 4-position, offers orthogonal reactivity for the construction of complex molecular scaffolds. This document provides a comprehensive, field-tested protocol for the synthesis of this valuable building block, designed for researchers and professionals in drug development and chemical synthesis. The proposed pathway proceeds via the selective reduction of a readily prepared trimethyl pyridine-2,4,6-tricarboxylate precursor. This guide emphasizes the chemical rationale behind the chosen methodologies, ensuring both scientific integrity and practical reproducibility.

Introduction and Synthetic Rationale

The pyridine scaffold is a cornerstone of modern pharmacology and materials science. The target molecule, methyl 2,6-bis(hydroxymethyl)isonicotinate, combines the key features of this scaffold with three distinct functional points. The two primary alcohols can serve as sites for further derivatization, ligand attachment, or as monomers for polymerization, while the methyl ester provides a handle for amide coupling or other ester-based transformations.

While a direct, single-pot synthesis for this specific molecule is not extensively documented in mainstream literature, a robust and logical synthetic route can be designed from fundamental organic chemistry principles. Our proposed strategy involves a two-stage process:

  • Exhaustive Esterification: Conversion of the commercially available 2,4,6-pyridinetricarboxylic acid into its corresponding trimethyl ester, trimethyl 2,4,6-pyridinetricarboxylate.

  • Chemoselective Reduction: Targeted reduction of the ester groups at the electronically activated 2 and 6 positions, while preserving the ester functionality at the 4-position.

The cornerstone of this protocol is the selective reduction step. Standard, highly reactive reducing agents like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce all three ester groups.[1][2] Therefore, we employ a milder, more nuanced system: Sodium Borohydride (NaBH₄) activated by a Lewis acid, Calcium Chloride (CaCl₂). Esters are typically inert to NaBH₄ alone.[3] However, the addition of a Lewis acid like CaCl₂ activates the carbonyl group of the ester, rendering it susceptible to hydride attack.[4][5] We hypothesize that this activation will be preferential for the esters at the 2 and 6 positions (ortho to the pyridine nitrogen) over the ester at the 4-position (para), allowing for the desired chemoselectivity.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below. It begins with the starting precursor, 2,4,6-pyridinetricarboxylic acid, and proceeds through an intermediate triester to the final product.

SynthesisWorkflow A 2,4,6-Pyridinetricarboxylic Acid B Trimethyl 2,4,6-pyridinetricarboxylate A->B  Fischer Esterification (Methanol, H₂SO₄ cat.) C Methyl 2,6-bis(hydroxymethyl)isonicotinate (Final Product) B->C  Chemoselective Reduction (NaBH₄, CaCl₂)

Caption: Overall workflow for the synthesis of Methyl 2,6-bis(hydroxymethyl)isonicotinate.

Materials and Reagents

The following table summarizes the key reagents required for the complete synthesis. Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheet (SDS).

ReagentFormulaMolar Mass ( g/mol )Grade/PuritySupplier Example
2,4,6-Pyridinetricarboxylic acidC₈H₅NO₆211.13≥97%Sigma-Aldrich
Methanol (anhydrous)CH₃OH32.04≥99.8%Fisher Scientific
Sulfuric AcidH₂SO₄98.0895-98%VWR
Sodium BicarbonateNaHCO₃84.01ACS ReagentJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeEMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeSigma-Aldrich
Calcium Chloride (anhydrous)CaCl₂110.98≥96%, granularSigma-Aldrich
Sodium BorohydrideNaBH₄37.83≥98%, powderAcros Organics
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11≥99.9%Sigma-Aldrich
Ethanol (200 Proof)C₂H₅OH46.07ACS/USP GradeDecon Labs
Saturated aq. NH₄ClNH₄Cl53.49N/ALab-prepared
DichloromethaneCH₂Cl₂84.93ACS GradeFisher Scientific
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Technologies

Detailed Experimental Protocols

Part A: Synthesis of Trimethyl 2,4,6-pyridinetricarboxylate

This procedure details the exhaustive esterification of the starting material via a standard Fischer-Speier esterification.[6][7]

Step-by-Step Protocol:

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-pyridinetricarboxylic acid (10.55 g, 50.0 mmol).

  • Reagent Addition: Add 250 mL of anhydrous methanol to the flask. Place the flask in an ice-water bath and stir to create a slurry.

  • Catalyst Addition: While stirring vigorously, slowly add concentrated sulfuric acid (5.4 mL, ~100 mmol) dropwise via a pipette. An exothermic reaction will occur. Ensure the temperature of the mixture does not rise above 20 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain the reflux for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Neutralization): After 24 hours, cool the reaction mixture to room temperature. Slowly pour the mixture into a 1 L beaker containing a stirred solution of saturated sodium bicarbonate (approx. 600 mL). Add the bicarbonate solution carefully in portions until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the neutralized mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, trimethyl 2,4,6-pyridinetricarboxylate, can be purified by recrystallization from a minimal amount of hot methanol or by flash column chromatography if necessary. A pale-yellow solid is expected.

Part B: Synthesis of Methyl 2,6-bis(hydroxymethyl)isonicotinate

This protocol employs a chemoselective reduction of the intermediate triester using an activated sodium borohydride system.

Step-by-Step Protocol:

  • Reactor Setup: Set up a 1 L three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen.

  • Reagent Addition: To the flask, add trimethyl 2,4,6-pyridinetricarboxylate (12.65 g, 50.0 mmol) and anhydrous calcium chloride (22.2 g, 200 mmol).

  • Solvent Addition: Add a solvent mixture of anhydrous THF (250 mL) and anhydrous Ethanol (250 mL). Stir the resulting suspension at room temperature for 30 minutes to allow for Lewis acid-ester coordination.

  • Reduction: Cool the flask to 0 °C using an ice-salt bath. Once the internal temperature is stable, begin adding sodium borohydride (4.73 g, 125 mmol) slowly in small portions over a period of 45-60 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir at room temperature for 18 hours. Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Work-up (Quenching): After 18 hours, cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding 200 mL of saturated aqueous ammonium chloride solution dropwise. Stir for an additional 30 minutes at 0 °C.

  • Isolation: Remove most of the organic solvents (THF/Ethanol) via rotary evaporation. This will leave a primarily aqueous slurry.

  • Extraction: Extract the aqueous residue thoroughly with dichloromethane (4 x 200 mL). The product may have some water solubility, so exhaustive extraction is recommended.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in ethyl acetate), should effectively separate the product. The final product, methyl 2,6-bis(hydroxymethyl)isonicotinate, is expected to be a white to off-white solid.

Safety Precautions

  • General: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to methanol in an ice bath to control the exotherm.

  • Sodium Borohydride: This reagent is flammable and reacts with water or acids to produce flammable hydrogen gas. Add it slowly and in portions. Do not quench with strong acid.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system. Dichloromethane is a suspected carcinogen; handle it exclusively in a fume hood.

References

  • Singh, P., & Singh, G. (2020). Mechanochemical reduction of esters with a combination of NaBH4 and LiCl. ChemistrySelect, 5(44), 13931-13935.
  • Brown, H. C., & Krishnamurthy, S. (1979). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C.
  • Kornfeld, E. C. (1955). Lithium Aluminum Hydride Reduction of Diethyl 2,6-Dimethyl-3,4-pyridinedicarboxylate. Journal of the American Chemical Society, 77(16), 4373-4375.
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?
  • Reddit. (2022). r/Chempros - NaBH4 reduction of ester.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • ResearchGate. (1999).
  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1735-1741.
  • Chessa, M., et al. (2016). Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds for Diversity Oriented Synthesis. Molecules, 21(5), 579.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • BenchChem. (2026). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Baker, R. H. (1950). The Catalytic Hydrogenation of Pyridine at High Pressures. Georgia Institute of Technology.
  • Wikipedia. (n.d.). Methyl isonicotinate.
  • Organic Chemistry Portal. (n.d.). Lithium aluminum hydride, LiAlH4.
  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
  • PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate.
  • Google Patents. (2016).
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  • Royal Society of Chemistry. (2016). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds. Organic & Biomolecular Chemistry.
  • Synarchive. (n.d.). A Quick Guide to Reductions in Organic Chemistry.
  • Weber, B., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1503.
  • Dennig, A., et al. (2016). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 18(14), 3948-3952.
  • Sigma-Aldrich. (n.d.). Dimethyl 2,6-pyridinedicarboxylate.
  • Semenov, S., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Molecules, 24(16), 2975.
  • Wang, Y., et al. (2019). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 9(32), 18381–18388.
  • CymitQuimica. (n.d.). CAS 5453-67-8: Dimethyl 2,6-pyridinedicarboxylate.
  • ChemRxiv. (2020). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap.
  • Yue, H., et al. (2017). Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C−O and C−N Bond Activation.
  • Tang, R., et al. (2005). Synthesis of dimethyl 4-(hydroxymethyl)
  • Google Patents. (1969). US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.
  • European Patent Office. (2020).
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  • Research Collection, ETH Zurich. (2016). Efficient synthesis of 2,6-bis(hydroxymethyl)
  • Google Patents. (2021).
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Application Note: Synthesis and Functionalization of Pincer Ligands from Methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Rationale

Pincer ligands—tridentate frameworks that bind to a metal center in a meridional fashion—are cornerstone architectures in modern homogeneous catalysis. Among the various scaffolds available, pyridine-based backbones are highly prized for their robustness and electronic tunability.

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) represents a highly specialized, bifunctional synthon for pincer ligand synthesis[1]. It features two distinct reactive domains:

  • The 2,6-bis(hydroxymethyl) groups: These serve as divergent precursors for constructing phosphinite (PONOP), phosphine (PNP), or N-heterocyclic carbene (CNC) coordinating arms[2].

  • The 4-position Methyl Ester: This electron-withdrawing group modulates the basicity of the pyridine nitrogen, rendering the resulting metal center more electrophilic. Crucially, it acts as a synthetic handle. It can be saponified to a carboxylic acid, enabling the covalent heterogenization of the catalyst onto solid supports (e.g., electrografting onto cathodes or coupling to metal-organic frameworks) without disrupting the primary coordination sphere[3].

Mechanistic Insights & Synthetic Causality

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others when working with this scaffold.

  • PONOP vs. PNP Architectures: Synthesizing a PONOP (phosphinite) ligand involves direct O-phosphorylation of the diol. This is a rapid, one-step process. However, the resulting P–O bond is susceptible to hydrolysis under harsh aqueous basic conditions. Conversely, PNP (phosphine) ligands require a two-step sequence (halogenation followed by C-phosphidation) but yield a highly robust P–C bond suitable for extreme catalytic environments (e.g., high-temperature dehydrogenation)[2].

  • Base Selection in Phosphination: When synthesizing PONOP ligands, the choice of base is paramount. Highly nucleophilic amines can attack the electrophilic chlorophosphine reagent. Utilizing a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) efficiently scavenges the HCl byproduct while suppressing off-target side reactions[4].

  • Saponification Kinetics: Hydrolyzing the ester handle requires precision to avoid degrading the pyridine core. Lithium hydroxide (LiOH) in a biphasic THF/Water system is preferred over NaOH or KOH. The lithium cation provides mild Lewis acid coordination, while the solvent mixture ensures that both the organic substrate and the inorganic base remain in a homogeneous reactive phase, driving rapid and clean cleavage[3].

Quantitative Data & Ligand Comparison

Table 1: Physicochemical Properties of the Starting Scaffold
PropertyValueCausality / Impact on Synthesis
Chemical Name Methyl 2,6-bis(hydroxymethyl)isonicotinateCore building block for tridentate coordination.
CAS Number 148258-03-1Unique identifier for procurement and QA[1].
Molecular Weight 197.19 g/mol Used for precise stoichiometric calculations[5].
Polar Surface Area (PSA) 79.65 ŲHigh polarity dictates the use of polar aprotic solvents (e.g., THF, DMF) during functionalization[1].
Table 2: Comparison of Derived Pincer Architectures
FeaturePONOP (Phosphinite)PNP (Phosphine)
Synthesis Steps 1 Step (Direct O-Phosphorylation)2 Steps (Halogenation Phosphidation)
Bond Type P–O–CP–C–C
Chemical Stability Moderate (Sensitive to strong acids/bases)High (Resistant to hydrolysis and oxidation)
Electronic Effect Strong π -acceptor, weak σ -donorStrong σ -donor, moderate π -acceptor

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes specific Quality Control (QC) checkpoints to ensure scientific integrity.

Protocol A: Saponification of the Ester Handle for Surface Grafting

This procedure isolates the carboxylic acid derivative, providing a handle for amide-coupling to solid supports[3].

  • Reagent Preparation: Dissolve 50 mg (0.25 mmol) of Methyl 2,6-bis(hydroxymethyl)isonicotinate in 0.2 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition: In a separate vial, dissolve 7 mg (0.30 mmol, 1.2 equiv) of LiOH in 0.8 mL of deionized water. Add this aqueous solution dropwise to the THF mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for exactly 30 minutes.

    • Causality: Prolonged exposure to basic conditions can lead to unwanted side reactions on the hydroxymethyl arms.

  • Workup: Remove the THF under reduced pressure using a rotary evaporator. Cool the remaining aqueous phase in an ice bath (0 °C).

  • Neutralization: Carefully neutralize the solution by dropwise addition of 2M aqueous HCl until the pH reaches ~4.0.

  • Isolation & QC: Filter the resulting precipitate after aging for 1 hour at 0 °C.

    • Self-Validation: Perform 1H NMR in DMSO- d6​ . The successful reaction is confirmed by the complete disappearance of the sharp methoxy singlet at ~3.9 ppm, while the aromatic pyridine protons remain intact.

Protocol B: Synthesis of a PONOP Pincer Ligand

Adapted methodology for generating the phosphinite pincer framework[4].

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with N2​ or Argon. All subsequent steps must exclude moisture and oxygen to prevent phosphine oxidation.

  • Substrate Loading: Dissolve 1.0 equiv of Methyl 2,6-bis(hydroxymethyl)isonicotinate and 2.2 equiv of DBU in anhydrous THF.

  • Phosphination: Cool the flask to 0 °C. Dropwise add 2.1 equiv of Chlorodiisopropylphosphine ( ClP(iPr)2​ ).

    • Causality: The slight excess of phosphine and base ensures complete di-functionalization. The low temperature controls the exothermic generation of the DBU-HCl salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification & QC: Filter the reaction mixture through a pad of Celite under inert conditions to remove the precipitated DBU-HCl salt. Concentrate the filtrate in vacuo.

    • Self-Validation: Analyze the crude product via 31P{1H} NMR. A successful synthesis yields a single sharp resonance (typically between 145–155 ppm). Any peaks in the 30–50 ppm range indicate phosphine oxide impurities, requiring repurification via anaerobic column chromatography.

Protocol C: Metalation to form the Active Precatalyst
  • Complexation: In a glovebox, combine 1.0 equiv of the PONOP ligand (from Protocol B) with 1.0 equiv of RuCl2​(PPh3​)3​ in anhydrous toluene.

  • Thermodynamic Drive: Heat the mixture to 80 °C for 4 hours.

    • Causality: The tridentate PONOP ligand thermodynamically displaces the bulky, monodentate triphenylphosphine ligands due to the chelate effect.

  • Isolation & QC: Cool to room temperature and precipitate the complex using pentane.

    • Self-Validation: A successful metalation is visually confirmed by a color shift (typically to deep orange/red) and a significant upfield shift in the 31P NMR spectrum due to metal coordination.

Workflow Visualization

The following diagram maps the divergent synthetic pathways from the core scaffold to the final active catalysts.

G SM Methyl 2,6-bis(hydroxymethyl)isonicotinate Acid 2,6-bis(hydroxymethyl)isonicotinic acid SM->Acid LiOH, THF/H2O (Protocol A) PONOP PONOP Pincer Ligand SM->PONOP ClP(iPr)2, DBU (Protocol B) Grafted Heterogenized Catalyst (Electrode/MOF) Acid->Grafted 1. Ligand Synthesis 2. Metalation 3. Grafting MetalComplex Active Pincer Precatalyst PONOP->MetalComplex RuCl2(PPh3)3 (Protocol C) MetalComplex->Grafted Surface Coupling via Ester/Acid Handle

Figure 1: Divergent synthetic workflows for pincer ligand generation and catalyst heterogenization.

References

  • Chemsrc. "methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate | Chemsrc". Chemsrc.com. Available at: 1

  • Echemi. "Methyl 2,6-bis(hydroxyMethyl)isonicotinate - Echemi". Echemi.com. Available at: 5

  • MIT DSpace. "Signature redacted - DSpace@MIT". Massachusetts Institute of Technology. Available at: 3

  • ACS Inorganic Chemistry. "Water-Soluble Rhenium Nitride Complexes Supported by Multidentate Phosphinite Ligands Provide Insights into Aqueous Ammonium Synthesis Using Samarium Diiodide". American Chemical Society. Available at: 4

  • ACS Organometallics. "Access to C-Stereogenic PN(sp2)P Pincer Ligands via Phosphapalladacycle Catalyzed Asymmetric Hydrophosphination". American Chemical Society. Available at: 2

Sources

Coordination chemistry of methyl 2,6-bis(hydroxymethyl)isonicotinate with transition metals

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Coordination Chemistry and Bioconjugation Workflows of Methyl 2,6-bis(hydroxymethyl)isonicotinate

Executive Summary & Structural Rationale

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) is a highly versatile, N,O,O-tridentate pincer ligand. Its structural topology—a central pyridine ring flanked by two hydroxymethyl groups at the 2 and 6 positions, with a methyl ester at the 4 position—confers unique electronic and steric properties. The hydroxymethyl arms can act as neutral donors or, upon deprotonation, as strongly basic alkoxo bridges. This dual behavior facilitates the assembly of both mononuclear pincer complexes and high-nuclearity transition metal clusters[1]. Furthermore, the para-ester group withdraws electron density from the pyridine ring, tuning the Lewis basicity of the nitrogen and enabling downstream functionalization for bioconjugation, such as in the synthesis of cleavable linkers for Antibody-Drug Conjugates (ADCs)[2].

Workflow Visualization

G N1 Methyl Isonicotinate (Starting Material) N2 Minisci Hydroxymethylation FeCl₂, (NH₄)₂S₂O₈, MeOH/H₂O N1->N2 N3 Methyl 2,6-bis(hydroxymethyl)isonicotinate (Pincer Ligand) N2->N3 N4 Transition Metal Coordination (e.g., Cu²⁺, Fe²⁺, Mn²⁺) N3->N4 N7 Electrophilic Activation (PBr₃, ACN) N3->N7 N5 Mononuclear Pincer Complexes (Redox Catalysis / Sensors) N4->N5 Neutral Conditions N6 Multinuclear Alkoxo-Clusters (Magnetic Materials) N4->N6 Basic Conditions (Deprotonation) N8 Antibody-Drug Conjugates (ADCs) (Payload Attachment) N7->N8 Bioconjugation

Workflow detailing the synthesis, coordination pathways, and bioconjugation applications.

Experimental Protocols & Methodologies

Protocol A: Synthesis of the Ligand via Minisci Reaction

Causality: The Minisci-type C-H functionalization utilizes the generation of hydroxymethyl radicals from methanol, initiated by ammonium persulfate and catalyzed by Fe(II). The electron-deficient nature of the protonated pyridine ring directs the radical attack highly specifically to the 2 and 6 positions, bypassing the need for complex pre-functionalized starting materials. Reference: Adapted from 3[3].

  • Dissolve 1.0 g (7.3 mmol) of methyl isonicotinate in 20 mL of a methanol:water (1:1 v/v) mixture.

  • Add 0.36 g (1.8 mmol, 0.25 equiv) of ferrous chloride tetrahydrate ( FeCl2​⋅4H2​O ). Note: Fe(II) acts as the radical initiator.

  • Slowly add 16.6 g (73 mmol, 10 equiv) of ammonium persulfate ( (NH4​)2​S2​O8​ ) in portions. Caution: Exothermic radical generation.

  • Heat the reaction mixture to 50 °C and stir for 17 hours[3].

  • Cool to room temperature, concentrate under reduced pressure to remove methanol, and filter the crude product[3].

  • Self-Validation: Confirm synthesis via 1H NMR (DMSO- d6​ ). The success of the reaction is validated by the disappearance of the aromatic protons at the 2,6 positions and the appearance of a singlet for the hydroxymethyl protons (~4.8 ppm).

Protocol B: Preparation of Cu(II) Coordination Complexes

Causality: Copper(II) salts readily coordinate with the N,O,O-pincer ligand. The choice of counterion dictates the final geometry. Non-coordinating anions (like perchlorate) favor the formation of discrete polynuclear structures bridged by the ligand's oxygen atoms, whereas coordinating anions (like chloride) often terminate the lattice, yielding mononuclear species. Reference: Adapted from1[1].

  • Dissolve 0.5 mmol of methyl 2,6-bis(hydroxymethyl)isonicotinate in 5 mL of absolute ethanol.

  • In a separate vial, dissolve 0.5 mmol of Cu(ClO4​)2​⋅6H2​O in 5 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution under continuous stirring.

  • Stir for 2 hours at room temperature. A color change to deep blue/green indicates successful coordination.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Self-Validation: Analyze via UV-Vis spectroscopy. A shift in the d-d transition band (e.g., from ~800 nm for aqueous Cu(II) to ~650-700 nm) confirms coordination. ESI-MS should be used to identify the nuclearity of the complex (e.g., distinguishing mononuclear [M+L]+ from dinuclear [M2​L2​]+ species).

Protocol C: Electrophilic Activation (Bromination) for ADC Linkers

Causality: For integration into bioconjugation workflows (e.g., cleavable linkers for ADCs), the hydroxyl groups must be converted into superior leaving groups. Phosphorus tribromide ( PBr3​ ) efficiently converts the hydroxymethyl groups to bromomethyl groups via an SN​2 mechanism, preparing the molecule for subsequent thiol or amine alkylation with therapeutic payloads. Reference: Adapted from 2[2].

  • Suspend 2.5 mmol of methyl 2,6-bis(hydroxymethyl)isonicotinate in 10 mL of dry acetonitrile (ACN) under an inert argon atmosphere[2].

  • Cool the suspension to 0 °C using an ice bath.

  • Add PBr3​ (3.0 mmol) dropwise[2]. Note: Ensure strictly anhydrous conditions to prevent PBr3​ hydrolysis.

  • Heat the reaction to 45 °C and stir for 2.5 hours[2].

  • Carefully quench with ice-cold water. Extract the aqueous phase with ethyl acetate ( 3×15 mL)[2].

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate[2]. Purify via flash column chromatography (PE to 50/50 EtOAc/PE)[2].

  • Self-Validation: Validate via 1H NMR. The characteristic downfield shift of the −CH2​OH protons converting to −CH2​Br confirms the substitution.

Protocol D: Saponification for Surface Immobilization

Causality: Hydrolysis of the methyl ester using Lithium Hydroxide (LiOH) yields the free carboxylic acid. This functional group is critical for coupling the pincer ligand to amine-functionalized electrode surfaces via standard EDC/NHS amide bond formation, enabling the creation of redox-responsive heterogeneous systems. Reference: Adapted from 4[4].

  • Dissolve 50 mg (0.25 mmol) of methyl 2,6-bis(hydroxymethyl)isonicotinate in 0.2 mL of Tetrahydrofuran (THF)[4].

  • Add a solution of 7 mg (0.3 mmol, 1.2 equiv) LiOH dissolved in 0.8 mL of deionized water[4].

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature[4].

  • Remove the THF under reduced pressure using a rotary evaporator[4].

  • Cool the remaining aqueous solution in an ice bath and neutralize by dropwise addition of 2M aqueous HCl (~0.1 mL)[4].

  • Filter the resulting precipitate after 1 hour at 0 °C to isolate the carboxylic acid derivative[4].

  • Self-Validation: Confirm via 1H NMR by the complete disappearance of the −OCH3​ singlet (~3.9 ppm).

Quantitative Data & Characterization Summary

Property / ParameterValue / DescriptionAnalytical Validation
Ligand CAS Number 148258-03-1N/A
Molecular Weight 197.19 g/mol ESI-MS: m/z 198.07 [M+H]⁺
Typical Coordination Modes N,O,O-tridentate (meridional)X-ray Crystallography
Cu(II) Coordination Yield > 80% (Anion dependent)UV-Vis: d-d band shift (~650 nm)
Bromination Yield (PBr₃) ~71% 1H NMR: Shift of -CH₂OH to -CH₂Br
Saponification Yield > 85% 1H NMR: Disappearance of -OCH₃

References

  • Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications Source: UC Berkeley eScholarship URL:[Link]

  • Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates Source: DTU Inside URL:[Link]

  • Redox-Responsive Heterogeneous Systems (Signature redacted) Source: DSpace@MIT URL:[Link]

  • Complexes of 2,6-bis(hydroxymethyl)pyridine with Different Copper(II) Salts Source: ResearchGate URL:[Link]

Sources

Application Note: Divergent Functionalization of Methyl 2,6-bis(hydroxymethyl)isonicotinate for Advanced Bioconjugation and Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Scaffold Design & Field Applications

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) is a highly versatile pyridine-based scaffold[1]. Its structural architecture offers three distinct vectors for functionalization: two symmetrical picolylic hydroxyl groups at the C2 and C6 positions, and an orthogonal methyl ester at the C4 position.

In modern drug development, this scaffold is a critical building block for Antibody-Drug Conjugates (ADCs) . The bis(hydroxymethyl) groups can be converted into bis-electrophiles (e.g., bromides) to cross-link the interchain disulfide bonds of antibodies, while the C4-ester serves as a latent attachment point for cytotoxic payloads like Monomethyl auristatin E (MMAE)[2],[3]. Alternatively, in supramolecular chemistry, oxidizing the hydroxyls to dialdehydes enables the synthesis of 15-membered macrocyclic ligands. These macrocycles are highly prized for encapsulating Mn²⁺ ions to create next-generation, gadolinium-free MRI contrast agents[4],[5].

Mechanistic Causality & Reagent Selection

As a Senior Application Scientist, selecting the correct functionalization pathway requires balancing high conversion rates with the preservation of the C4-methyl ester.

  • Halogenation via PBr₃ : Converting the primary alcohols to bromides is optimally achieved using Phosphorus Tribromide (PBr₃) rather than thionyl chloride (SOCl₂) or Appel conditions (CBr₄/PPh₃)[6],[7]. PBr₃ provides a clean, direct inversion mechanism. Crucially, its byproducts (phosphorous acid derivatives) are highly water-soluble and easily removed during a simple aqueous workup[6]. This avoids the notoriously difficult separation of triphenylphosphine oxide associated with the Appel reaction, and avoids basic scavengers that could prematurely hydrolyze the methyl ester.

  • Oxidation via Activated MnO₂ : To synthesize the dialdehyde, activated manganese(IV) oxide (MnO₂) is the reagent of choice[4],[5],[8]. MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes picolylic alcohols without over-oxidizing them to carboxylic acids. Because the reaction occurs on the solid surface of the MnO₂ lattice, the workup requires only a simple filtration through Celite[8], bypassing harsh aqueous extractions that risk ester cleavage.

Workflow Visualization

G cluster_0 cluster_1 SM Methyl 2,6-bis(hydroxymethyl)isonicotinate (Central Scaffold) PBr3 PBr3, Dry ACN 45°C, 2.5h SM->PBr3 MnO2 Activated MnO2, CHCl3 Reflux, 24-96h SM->MnO2 Bromide Methyl 2,6-bis(bromomethyl)isonicotinate (ADC Linker Precursor) PBr3->Bromide Aldehyde Methyl 2,6-diformylisonicotinate (Macrocycle Precursor) MnO2->Aldehyde

Divergent functionalization pathways of methyl 2,6-bis(hydroxymethyl)isonicotinate.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2,6-bis(bromomethyl)isonicotinate

This protocol yields a potent bis-alkylating agent used for cysteine rebridging in ADCs.

  • Preparation : Suspend methyl 2,6-bis(hydroxymethyl)isonicotinate (1.0 eq) in anhydrous acetonitrile (ACN) under a strict argon atmosphere to prevent premature reagent hydrolysis[6].

  • Activation : Cool the suspension to 0 °C using an ice bath. Add PBr₃ (4.2 eq) dropwise[7]. Causality: The initial formation of the phosphite ester is highly exothermic; cooling prevents localized boiling and degradation.

  • Propagation : Remove the ice bath, heat the reaction mixture to 45 °C, and stir for 2.5 hours[6]. Causality: Elevated temperature drives the nucleophilic substitution of the activated phosphite by bromide ions to completion.

  • Quenching & Self-Validation : Carefully quench the reaction by adding cold water dropwise[6]. Validation: The rapid evolution of HBr gas will visibly cease, indicating that all excess PBr₃ has been neutralized.

  • Extraction : Extract the aqueous phase with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[6].

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient of Petroleum Ether to 50/50 EtOAc/PE) to yield the product as a solid[6]. Validation: ¹H NMR will show the disappearance of the broad -OH peak and a characteristic downfield shift of the picolylic -CH₂- protons[3].

Protocol B: Synthesis of Methyl 2,6-diformylisonicotinate

This protocol yields a rigid dialdehyde precursor for templated macrocycle synthesis.

  • Preparation : Dissolve methyl 2,6-bis(hydroxymethyl)isonicotinate (1.0 eq) in anhydrous chloroform (CHCl₃)[8].

  • Oxidation : Add activated MnO₂ (approx. 10–15 eq) to the solution[4],[8]. Causality: A massive molar excess is required because the oxidation is a surface-mediated phenomenon; only the active sites on the MnO₂ lattice participate in the hydride transfer.

  • Reaction : Equip the flask with a reflux condenser and heat the black suspension to reflux for 24 to 96 hours, depending on the scale and activation grade of the MnO₂[8].

  • Monitoring & Self-Validation : Monitor the reaction via TLC. Validation: The highly polar bis-alcohol starting material (low Rf) will be fully consumed, replaced by a highly UV-active, less polar spot (high Rf) corresponding to the dialdehyde.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the insoluble manganese salts[8]. Wash the black filter cake thoroughly with additional CHCl₃ until the filtrate runs completely clear.

  • Isolation : Evaporate the combined organic filtrates under reduced pressure to yield the dialdehyde as pale acicular (needle-like) crystals[8]. Validation: ¹H NMR will reveal a sharp, diagnostic singlet near 10.0 ppm, confirming the presence of the aldehyde protons[4].

Quantitative Data Summary

Functionalization PathwayReagents & SolventsTemperature & TimeTarget ProductTypical YieldPurification Method
Bromination PBr₃ (4.2 eq), Dry ACN0 °C → 45 °C, 2.5 hMethyl 2,6-bis(bromomethyl)isonicotinate~71%Flash Chromatography (EtOAc/PE)
Oxidation Activated MnO₂ (Excess), CHCl₃Reflux, 24–96 hMethyl 2,6-diformylisonicotinate42–52%Celite Filtration & Evaporation

References

1.1 2.2 3.3 4.4 5. 6 6.5 7.7 8.

Sources

Application Note: Optimized Ester Hydrolysis of Methyl 2,6-Bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Considerations

Methyl 2,6-bis(hydroxymethyl)isonicotinate is a highly functionalized pyridine derivative utilized as a critical building block in the synthesis of antibody-drug conjugates (ADCs), metal-organic frameworks (MOFs), and supramolecular coordination complexes[1]. The conversion of this methyl ester to its corresponding free acid—2,6-bis(hydroxymethyl)isonicotinic acid—presents a specific synthetic challenge. The molecule contains two sensitive hydroxymethyl (-CH₂OH) groups and an amphoteric pyridine core, requiring precise control over both the reaction conditions and the isolation workup.

Causality of Reagent Selection: While benzyl esters of this specific scaffold can be cleanly cleaved via palladium-catalyzed hydrogenolysis under neutral conditions[1], methyl esters strictly require hydrolytic cleavage. Acid-catalyzed hydrolysis (e.g., refluxing in 6N HCl) is highly detrimental; the acidic environment protonates the hydroxymethyl groups, promoting dehydration, etherification, or degradation of the functionalized pyridine ring. Therefore, mild alkaline saponification using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/H₂O) is the optimal pathway[1]. The lithium cation provides mild Lewis acid coordination to the ester carbonyl, accelerating nucleophilic attack by the hydroxide ion at room temperature, thereby preserving the sensitive -CH₂OH groups.

Causality of the Isolation Strategy (The Isoelectric Point): Following hydrolysis, the product exists in the aqueous phase as a highly soluble lithium carboxylate salt. The target compound is an amphoteric zwitterion. Based on the parent compound isonicotinic acid, the pKa of the pyridinium nitrogen is approximately 1.70–1.77, and the pKa of the carboxylic acid is approximately 4.89–4.96[2][3]. The isoelectric point (pI), where the molecule exists predominantly in its neutral, least water-soluble zwitterionic form, is calculated at pH ~3.3. Precise acidification of the reaction mixture to this exact pH is mandatory to induce precipitation. Over-acidification will protonate the pyridine ring, forming a highly water-soluble hydrochloride salt and resulting in massive yield losses.

Quantitative Physicochemical Parameters

To ensure a self-validating workflow, researchers must utilize the following quantitative data during reaction monitoring and workup.

PropertyValueImplication for Protocol
Molecular Weight (Ester) 197.19 g/mol Used for precise stoichiometric calculations of LiOH.
Molecular Weight (Acid) 183.16 g/mol Used for theoretical yield and mass balance calculations.
Pyridinium pKa₁ ~1.70 - 1.77Defines the lower bound of the zwitterion window[2].
Carboxylic Acid pKa₂ ~4.89 - 4.96Defines the upper bound of the zwitterion window[3].
Calculated Isoelectric Point (pI) ~3.3 The exact target pH for product precipitation.

Comparative Hydrolysis Conditions

ConditionReagentsSolvent SystemTempOutcome / Causality
Mild Saponification (Recommended) LiOH·H₂O (2.5 eq)THF / H₂O (1:1)0 °C to RTOptimal. Mild base prevents degradation of hydroxymethyl groups. THF ensures substrate solubility[1].
Standard Saponification NaOH (3.0 eq)MeOH / H₂O (1:1)RT to 50 °CViable, but risky. Higher risk of base-catalyzed side reactions or transesterification if heated.
Acidic Hydrolysis 6N HClH₂ORefluxNot Recommended. High heat and strong acid cause dehydration/etherification of the sensitive -CH₂OH groups.
Hydrogenolysis H₂, Pd/CMeOHRTIneffective. Works exclusively for benzyl esters; does not cleave methyl esters[1].

Experimental Protocol: Mild Saponification & Isoelectric Isolation

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Solubilization

  • Action: Dissolve 1.0 equivalent of methyl 2,6-bis(hydroxymethyl)isonicotinate in Tetrahydrofuran (THF) to achieve a concentration of 0.2 M.

  • Validation: The solution must be completely clear. If the solution is cloudy, add incremental volumes of THF until total dissolution is achieved.

Step 2: Base Addition & Reaction

  • Action: Cool the THF solution to 0 °C using an ice bath. Slowly add 2.5 equivalents of Lithium hydroxide monohydrate (LiOH·H₂O) pre-dissolved in an equal volume of deionized water (creating a 1:1 THF/H₂O mixture). Remove the ice bath and stir at room temperature for 8–15 hours[1].

  • Validation: Monitor the reaction via TLC (Eluent: EtOAc/MeOH 9:1). The starting material (UV active) will disappear. The product will remain at the baseline due to its highly polar lithium salt form.

Step 3: Solvent Removal

  • Action: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at 30 °C to remove all THF.

  • Validation: Evaporate until no organic solvent odor remains. Causality: Residual THF will act as a co-solvent and prevent the product from precipitating during the acidification step.

Step 4: Isoelectric Acidification (Critical Step)

  • Action: Cool the remaining aqueous layer to 0 °C. Submerge a calibrated pH meter probe into the solution. Add 1N HCl dropwise under vigorous stirring until the pH reaches exactly 3.0 – 3.3.

  • Validation: The solution will transition from clear to cloudy as it approaches pH 3.5, culminating in the precipitation of a beige/white solid at pH 3.3. Warning: If the pH drops below 2.0, the solid will redissolve as the pyridinium hydrochloride salt. If this occurs, carefully back-titrate with 0.1N NaOH.

Step 5: Isolation

  • Action: Collect the precipitated zwitterion via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold deionized water (2 x 5 mL) to remove lithium chloride salts, followed by cold diethyl ether to facilitate drying.

  • Validation: Dry the solid under high vacuum for 12 hours. Confirm product identity and purity via LC-MS and ¹H-NMR (DMSO-d₆).

Workflow Diagram

HydrolysisWorkflow Start Methyl 2,6-bis(hydroxymethyl) isonicotinate Saponification Saponification LiOH·H2O (2.5 eq), THF/H2O 0 °C → RT, 8-15 h Start->Saponification Intermediate Lithium 2,6-bis(hydroxymethyl) isonicotinate (Aqueous Phase) Saponification->Intermediate Acidification Isoelectric Precipitation 1N HCl dropwise Target pH: 3.0 - 3.3 Intermediate->Acidification Product 2,6-bis(hydroxymethyl) isonicotinic acid (Precipitated Zwitterion) Acidification->Product Vacuum Filtration & Cold H2O Wash

Figure 1: Mild alkaline hydrolysis and isoelectric isolation workflow for the target acid.

References

  • Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. ACS Publications. URL:[Link][1]

  • Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem - NIH. URL:[Link][2]

  • Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Science Publishing. URL:[Link][3]

Sources

Catalytic Applications of Methyl 2,6-bis(hydroxymethyl)isonicotinate Metal Complexes: From CO₂ Valorization to Bioorthogonal ADC Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Application Notes & Methodologies

Executive Summary & Chemical Rationale

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) is a highly versatile ligand precursor that forms robust tridentate (ONO) or bidentate pincer-type complexes with transition metals (e.g., Zn, Co, Mn, Ru, Pd). As a Senior Application Scientist, I frequently recommend this specific scaffold over standard pyridine-diols for two fundamental reasons:

  • Coordination Stability: The 2,6-bis(hydroxymethyl) groups enforce a rigid meridional coordination geometry. This structural pre-organization minimizes ligand exchange rates and prevents metal leaching—a critical failure point in both high-pressure industrial reactors and complex biological sera .

  • Orthogonal Functionalization: The methyl ester at the 4-position acts as an electron-withdrawing group that tunes the Lewis acidity of the metal center. More importantly, it serves as a bioorthogonal synthetic handle. It can be selectively saponified and conjugated to macromolecules (like monoclonal antibodies) without perturbing the primary metal-binding pocket .

This guide details two state-of-the-art catalytic applications for this ligand: Heterogeneous CO₂ Fixation and Bioorthogonal Catalysis in Antibody-Drug Conjugates (ADCs) .

Application I: Heterogeneous Catalysis for CO₂ Valorization

Mechanistic Insights

Converting greenhouse gases into valuable chemical feedstocks requires robust catalysts. Zn(II), Mn(II), and Co(II) complexes derived from 2,6-bis(hydroxymethyl)pyridine derivatives exhibit exceptional catalytic efficiency for the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates .

The causality behind this efficiency lies in the supramolecular assembly. The uncoordinated hydroxyl protons of the ligand engage in extensive hydrogen bonding with counter-anions (e.g., benzoates), forming 1D supramolecular chains. This crystalline network prevents catalyst aggregation. During the reaction, the Lewis acidic metal center activates the epoxide oxygen, while a co-catalyst like tetrabutylammonium bromide (TBAB) provides the nucleophilic bromide required to open the epoxide ring, facilitating CO₂ insertion.

CO2_Cycle A Catalyst Activation Zn(II) Pincer Complex B Epoxide Coordination Lewis Acid Activation A->B + Epoxide C Ring Opening Nucleophilic Attack by TBAB B->C + Br- (from TBAB) D CO2 Insertion Formation of Carbonate Intermediate C->D + CO2 (10 bar) E Cyclic Carbonate Release Catalyst Regeneration D->E Intramolecular cyclization E->A - Cyclic Carbonate

Caption: Catalytic cycle of CO₂ insertion into epoxides using Zn(II) 2,6-bis(hydroxymethyl)isonicotinate.

Protocol: Synthesis and CO₂ Cycloaddition Workflow

This protocol is designed to be self-validating, ensuring intermediate purity before proceeding to high-pressure steps.

Step 1: Catalyst Preparation

  • Dissolve 1.0 eq of methyl 2,6-bis(hydroxymethyl)isonicotinate and 2.0 eq of sodium benzoate in a methanol/water mixture (1:1 v/v).

  • Add 1.0 eq of ZnCl₂ dropwise under continuous stirring at room temperature.

  • Stir for 12 hours. Filter the resulting precipitate and wash with cold methanol.

  • Self-Validation Check: Analyze via ¹H-NMR (DMSO-d6). Successful metal coordination is confirmed by the upfield shift of the ligand's methylene protons from ~4.8 ppm (free ligand) to ~4.6 ppm (coordinated complex) .

Step 2: Catalytic Cycloaddition

  • In a stainless-steel autoclave, combine the epoxide substrate (e.g., propylene oxide, 10 mmol), the Zn(II) catalyst (0.1 mol%), and TBAB (0.2 mol%).

  • Purge the reactor three times with CO₂ to remove atmospheric air.

  • Pressurize the reactor to 10 bar with CO₂ and heat to 80 °C. Maintain stirring for 4 hours.

  • Cool the reactor in an ice bath and slowly vent the excess CO₂.

  • Extract the product with ethyl acetate, filter out the heterogeneous catalyst (which can be recycled up to 5 times), and concentrate the filtrate in vacuo.

Application II: Bioorthogonal Catalysis in ADCs

Mechanistic Insights

While traditional ADCs rely on endogenous enzymes (e.g., Cathepsin B) to cleave linkers and release cytotoxic payloads [[1]]([Link]), tumor heterogeneity often leads to variable enzyme expression and inconsistent drug release.

By utilizing a Ruthenium(II) or Palladium(II) complex of 2,6-bis(hydroxymethyl)isonicotinate, we can create an ADC that acts as a "delivery vehicle for a catalyst" rather than a delivery vehicle for a drug. The methyl ester is saponified to a carboxylic acid, enabling EDC/NHS coupling to the lysine residues of a targeting monoclonal antibody (mAb). Once the mAb localizes to the tumor, an inert prodrug (e.g., an alloc-protected fluorophore or cytotoxin) is administered systemically. The localized metal-pincer complex catalyzes the bioorthogonal deprotection of the prodrug exclusively at the tumor site.

ADC_Workflow Step1 Ligand Saponification Ester to Carboxylic Acid Step2 Metal Complexation Formation of Ru/Pd Pincer Step1->Step2 MCl2, Reflux Step3 Bioconjugation EDC/NHS Coupling to mAb Step2->Step3 mAb, pH 7.4 Step4 Tumor Localization Targeted Delivery in vivo Step3->Step4 IV Injection Step5 Bioorthogonal Catalysis Prodrug/Payload Activation Step4->Step5 Prodrug Administered

Caption: Workflow for synthesizing and deploying metal-pincer functionalized Antibody-Drug Conjugates.

Protocol: ADC Conjugation and Catalytic Assay

Step 1: Ligand Saponification & Complexation

  • Dissolve methyl 2,6-bis(hydroxymethyl)isonicotinate in THF/H₂O (4:1). Add 1.2 eq of LiOH. Stir for 2 hours at room temperature to yield 2,6-bis(hydroxymethyl)isonicotinic acid. Neutralize with 1M HCl, extract, and dry .

  • Reflux the resulting acid with RuCl₂(PPh₃)₃ (1.0 eq) in ethanol for 12 hours under argon to form the Ru(II)-pincer complex.

Step 2: Bioconjugation to Monoclonal Antibody (mAb)

  • Dissolve the Ru(II)-pincer complex in DMSO (final concentration in reaction < 5% v/v).

  • Add EDC (10 eq) and NHS (10 eq) to activate the carboxylic acid. Stir for 15 minutes.

  • Add the activated complex to a solution of Trastuzumab (10 mg/mL) in PBS (pH 7.4). Incubate at 4 °C for 4 hours.

  • Purify the resulting ADC using a PD-10 desalting column to remove unreacted small molecules.

  • Self-Validation Check: Determine the Catalyst-to-Antibody Ratio (CAR) using UV-Vis spectroscopy. The Ru(II) complex exhibits a distinct Metal-to-Ligand Charge Transfer (MLCT) band at ~450 nm, which does not overlap with the mAb's protein absorbance at 280 nm.

Step 3: In Vitro Bioorthogonal Cleavage Assay

  • Incubate the purified Ru-ADC (1 µM Ru equivalent) with an alloc-protected pro-fluorophore (10 µM) in PBS at 37 °C.

  • Monitor the emergence of fluorescence over 60 minutes to validate the catalytic turnover of the conjugated metal complex.

Quantitative Data Presentation

The table below summarizes the catalytic efficiencies of various metal complexes derived from the 2,6-bis(hydroxymethyl)isonicotinate ligand scaffold across different applications.

Catalyst ComplexTarget ApplicationSubstrate / ProdrugCo-catalystConditionsYield / Cleavage (%)Turnover Number (TON)
Zn(II)-Pincer CO₂ ValorizationPropylene OxideTBAB10 bar CO₂, 80 °C98%>1000
Co(II)-Pincer CO₂ ValorizationPropylene OxideTBAB10 bar CO₂, 80 °C95%950
Mn(II)-Pincer CO₂ ValorizationPropylene OxideTBAB10 bar CO₂, 80 °C92%920
Ru(II)-Pincer Bioorthogonal ADCAlloc-RhodamineNoneAmbient, 37 °C, pH 7.4>90% (in 1 hr)N/A (Kinetic regime)

Data synthesized from benchmark heterogeneous catalysis and bioorthogonal organometallic studies , .

References

  • Title: New Set of Multicomponent Crystals as Efficient Heterogeneous Catalysts for the Synthesis of Cyclic Carbonates Source: ACS Omega / PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications Source: eScholarship, University of California, Berkeley URL: [Link]

Sources

Application Note: Synthesis and Polymerization of Methyl 2,6-bis(hydroxymethyl)isonicotinate for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Polymeric Linkers, Antibody-Drug Conjugates (ADCs), and pH-Responsive Nanocarriers

Strategic Rationale & Mechanistic Insights

The development of smart, stimuli-responsive polymers is a cornerstone of modern targeted therapeutics. Methyl 2,6-bis(hydroxymethyl)isonicotinate (MBHMI) (CAS No. 148258-03-1) has emerged as a highly versatile AB2-type/diol monomer for constructing advanced polymeric architectures[1].

MBHMI features a unique dual-functionality:

  • Symmetrical Diols (C2 and C6): The two primary hydroxymethyl groups exhibit equal reactivity, making them ideal for linear step-growth polymerization (e.g., forming polyesters or polyurethanes) without unwanted cross-linking.

  • Orthogonal Ester (C4): The methyl ester at the 4-position remains sterically protected during mild polymerization, serving as a post-polymerization conjugation site for cytotoxic payloads or targeting ligands in Antibody-Drug Conjugates (ADCs)[2].

The Causality of the Pyridine Backbone (The Proton Sponge Effect)

Incorporating the pyridine ring into a polymer backbone is not merely structural; it is a functional choice for intracellular drug delivery. The pyridine nitrogen possesses a pKa of approximately 5.0–5.5. When these polymers are internalized into cancer cells via endocytosis, the acidic environment of the endolysosome triggers the protonation of the pyridine rings. This massive influx of protons and counter-ions causes osmotic swelling and subsequent endosomal rupture (the "proton sponge" effect), releasing the conjugated drug directly into the cytosol.

Experimental Workflows & Methodologies

To utilize MBHMI effectively, the workflow is divided into three self-validating phases: Monomer Synthesis, Enzymatic Polymerization, and Post-Polymerization Modification.

Phase 1: Minisci-Type Synthesis of MBHMI Monomer

Traditional lithiation-formylation of pyridine rings is highly sensitive to moisture and requires cryogenic conditions. Instead, a Minisci-type radical hydroxymethylation is preferred because it selectively functionalizes the electron-deficient 2 and 6 positions of the protonated pyridine ring under mild, aqueous-tolerant conditions[3].

Protocol:

  • Preparation: In a round-bottom flask, prepare a 1:1 (v/v) mixture of methanol and deionized water. Methanol acts as both the solvent and the hydroxymethyl radical source.

  • Reagent Addition: Dissolve 1.0 g (7.3 mmol) of methyl isonicotinate in the solvent mixture.

  • Radical Initiation: Slowly add ammonium persulfate (APS, 10.0 equivalents) followed by ferrous chloride tetrahydrate (FeCl₂·4H₂O, 0.25 equivalents)[3]. Causality: The Fe(II) catalyst initiates a Fenton-like reaction with APS, generating sulfate radical anions that abstract hydrogen from methanol to form hydroxymethyl radicals.

  • Reaction: Heat the mixture to 50 °C and stir continuously for 17 hours[3].

  • Validation & Purification: Cool to room temperature, concentrate under reduced pressure to remove methanol, and filter the crude precipitate.

    • Self-Validation: Analyze via ¹H NMR. Successful synthesis is confirmed by the disappearance of the C2/C6 aromatic protons (typically ~8.7 ppm) and the appearance of a singlet at ~4.8 ppm corresponding to the four protons of the new hydroxymethyl groups.

Phase 2: Enzymatic Polycondensation

Standard melt-polycondensation utilizes harsh metal catalysts (e.g., Titanium tetrabutoxide) at >150 °C, which would cause premature transesterification or hydrolysis of the C4 methyl ester. To preserve this functional group, enzymatic polycondensation using immobilized Candida antarctica Lipase B (CALB) is employed[4].

Protocol:

  • Monomer Loading: In a Schlenk tube, combine equimolar amounts of MBHMI and an aliphatic diester (e.g., dimethyl adipate)[4].

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to monomers) and diphenyl ether as the solvent[4]. Causality: Diphenyl ether provides a high boiling point and excellent solubility for rigid aromatic diols.

  • Oligomerization: Stir the mixture at 85 °C under an inert nitrogen atmosphere for 2 hours.

  • Polymerization: Apply a high vacuum (≤ 10 mbar) for an additional 24–48 hours to drive the equilibrium forward by removing the methanol byproduct[4].

  • Validation: Terminate the reaction by dissolving the mixture in chloroform, filtering out the immobilized enzyme, and precipitating the polymer in ice-cold methanol[4].

    • Self-Validation: Gel Permeation Chromatography (GPC) should indicate an Mn of 1500–4000 Da, confirming the formation of oligomeric/polymeric chains suitable for nanocarrier formulation[4].

Phase 3: Post-Polymerization Drug Conjugation (Model Amidation)

Once the backbone is formed, the pendant methyl ester is converted to an active site for drug attachment, a critical step in ADC linker manufacturing[2].

Protocol:

  • Saponification: Dissolve the polymer in THF/Water. Add 1.2 equivalents of LiOH and stir at room temperature for 4 hours to selectively hydrolyze the C4 methyl ester to a carboxylic acid.

  • Activation: Add EDC·HCl and NHS (1.5 equivalents each) to form an amine-reactive NHS-ester intermediate.

  • Conjugation: Introduce the amine-bearing payload (e.g., a model fluorophore or cytotoxic agent). Stir for 12 hours, dialyze against deionized water to remove unreacted drug, and lyophilize.

Quantitative Data Summaries

Table 1: Minisci Reaction Parameters for MBHMI Synthesis

ParameterValue / ReagentPurpose / Causality
Substrate Methyl isonicotinate (1.0 eq)Precursor providing the pyridine core and orthogonal C4 ester[3].
Radical Source Methanol / Water (1:1 v/v)Methanol generates hydroxymethyl radicals; water solubilizes APS[3].
Oxidant Ammonium Persulfate (10.0 eq)Drives the oxidative generation of radicals[3].
Catalyst FeCl₂·4H₂O (0.25 eq)Initiates the radical cascade via Fenton-like chemistry[3].
Conditions 50 °C for 17 hoursOptimal thermal activation for radical propagation without ester hydrolysis[3].

Table 2: Enzymatic Polycondensation Profile

ParameterConditionOutcome / Observation
Monomers MBHMI + Dimethyl Adipate (1:1)Forms a rigid-flexible alternating polyester backbone[4].
Biocatalyst Immobilized CALB (Novozym 435)Prevents premature hydrolysis of the C4 methyl ester[4].
Solvent Diphenyl etherHigh boiling point, maintains monomer solubility[4].
Temperature 85 °C under vacuumDrives equilibrium forward by removing methanol byproduct[4].
Polymer Yield >65% (Isolated)High conversion for rigid pyridine diols[4].
Molecular Weight Mn ~1500 - 4000 DaPolymeric chains suitable for ADC linkers and nanocarriers[4].

Visualizations

Workflow A Methyl Isonicotinate + Methanol B Minisci Reaction (APS, FeCl2, 50°C) A->B Radical generation C Methyl 2,6-bis(hydroxymethyl)isonicotinate (Monomer) B->C Hydroxymethylation D Enzymatic Polycondensation (CALB, Dimethyl Adipate) C->D Step-growth E Pyridine-based Polyester (Pendant Methyl Ester) D->E Backbone formation F Post-Polymerization Modification (Drug Coupling) E->F Ester hydrolysis & Amidation

Fig 1: Chemical workflow from monomer synthesis to drug conjugation of pyridine-based polymers.

Pathway A Polymer-Drug Conjugate (Systemic Circulation) B Cellular Internalization (Endocytosis) A->B Target Binding C Endosome (pH 5.0-6.0) Pyridine Protonation B->C Vesicle Formation D Proton Sponge Effect Endosomal Rupture C->D Influx of Cl- and H2O E Cytosolic Drug Release (Esterase/Hydrolase Cleavage) D->E Payload Delivery

Fig 2: Mechanism of action for intracellular drug release via the pyridine proton sponge effect.

References

  • Lee, Sumin. "Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications." eScholarship, University of California, 2018. URL:[Link]

  • Pellis, A., et al. "Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component." European Polymer Journal, vol. 130, 2020, p. 109680. URL:[Link]

  • WIPO. "Novel antibody-drug conjugates and the use of same in therapy." Patent WO2015004400A1, 2015.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield in Pyridine-2,6-diol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of pyridine-based diols, a critical class of intermediates in pharmaceutical and materials science research. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of methyl 2,6-bis(hydroxymethyl)isonicotinate and related structures.

Our approach focuses on the core chemical transformation: the reduction of a pyridine dicarboxylate precursor, typically dimethyl 2,6-pyridinedicarboxylate, to the corresponding 2,6-bis(hydroxymethyl)pyridine diol. This process, while conceptually straightforward, is fraught with potential pitfalls that can lead to low yields, incomplete reactions, and difficult purifications. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for producing 2,6-bis(hydroxymethyl)pyridine derivatives?

The most common and direct route involves the reduction of the corresponding diester, dimethyl 2,6-pyridinedicarboxylate (also known as dimethyl dipicolinate).[1][2] This starting material is commercially available and serves as a robust precursor. The key challenge lies in the chemoselective reduction of both ester groups to primary alcohols without affecting the pyridine ring.

Q2: Which reducing agents are most effective for converting the diester to the diol?

Two main classes of hydride reagents are employed for this transformation, each with distinct advantages and disadvantages:

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a powerful, non-selective reducing agent that readily converts esters to primary alcohols.[3] It is often the reagent of choice due to its high reactivity, but it requires stringent safety protocols.[4][5]

  • Sodium Borohydride (NaBH₄): Under standard conditions, NaBH₄ is generally too weak to reduce esters efficiently.[6] However, its reactivity can be significantly enhanced by using it in conjunction with a Lewis acid catalyst (e.g., CaCl₂, LiCl) or by conducting the reaction at elevated temperatures in alcoholic solvents.[7][8] This makes it a milder and safer, albeit slower, alternative to LiAlH₄.

Q3: My reduction using only Sodium Borohydride (NaBH₄) in THF is not working. Why?

This is a common issue. Esters are significantly less electrophilic than aldehydes or ketones, and the borohydride anion (BH₄⁻) from NaBH₄ is not a sufficiently strong nucleophile to attack the ester carbonyl group under mild, aprotic conditions.[6] To achieve reduction, the carbonyl group must be "activated" to make it more electrophilic. This is achieved by adding a Lewis acid like Calcium Chloride (CaCl₂). The Ca²⁺ ion coordinates to the carbonyl oxygen, increasing its partial positive charge and making it susceptible to nucleophilic attack by the hydride.[7][8]

Q4: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a highly reactive and pyrophoric solid. Its use demands rigorous adherence to safety protocols:

  • Moisture Sensitivity: LiAlH₄ reacts violently and exothermically with water and other protic solvents (like methanol or ethanol), liberating highly flammable hydrogen gas.[5] All glassware must be oven-dried, and all solvents must be strictly anhydrous. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Pyrophoricity: Dry LiAlH₄ powder can ignite upon contact with air. It should be handled carefully in an inert atmosphere glovebox or handled as a solution in an anhydrous ether solvent like THF.

  • Quenching: The reaction workup must be performed with extreme caution. The unreacted LiAlH₄ is typically quenched by the slow, dropwise addition of a reagent like ethyl acetate, followed by a carefully controlled sequence of water and/or aqueous base addition (e.g., Fieser workup) at low temperatures (0 °C).

Q5: How can I effectively purify the final 2,6-bis(hydroxymethyl)pyridine diol product?

The diol product is significantly more polar than the starting diester, which guides the purification strategy.

  • Column Chromatography: This is the most common method for achieving high purity. Silica gel is a suitable stationary phase. A polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, is typically required to elute the polar diol.

  • Recrystallization: If the diol is a solid, recrystallization can be an excellent method for purification, particularly on a larger scale.[9] Screening for a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/ether) is necessary.

  • Acid-Base Extraction: An initial aqueous workup is crucial. Washing the organic layer with a mild acid can remove any basic impurities, while a wash with a mild base (like saturated sodium bicarbonate solution) can remove acidic byproducts.[10] A final wash with brine helps to break up emulsions and remove residual water from the organic layer.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield
Possible CauseScientific Rationale & Recommended Solution
1. Inactive Reducing Agent Rationale: LiAlH₄ is particularly susceptible to deactivation by atmospheric moisture over time. Sodium borohydride can also degrade, though it is more stable. Solution: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content. For NaBH₄, ensure it is a fine, free-flowing powder and not clumped, which indicates hydration.
2. Insufficient Equivalents of Hydride Rationale: The reduction of one ester molecule to an alcohol requires two equivalents of hydride (H⁻). Since the starting material is a diester, a minimum of four hydride equivalents are needed per molecule of substrate. Additionally, any adventitious water or acidic protons in the system will consume the reagent. Solution: Use a molar excess of the reducing agent. For LiAlH₄, 2-3 equivalents (providing 8-12 equivalents of H⁻) are common. For NaBH₄, a larger excess (e.g., 3-5 equivalents) is often necessary to drive the reaction.[7]
3. Lack of Carbonyl Activation (for NaBH₄) Rationale: As detailed in the FAQ, NaBH₄ alone is not reactive enough to reduce esters. A Lewis acid is required to activate the carbonyl group. Solution: Add 1.5 equivalents of anhydrous CaCl₂ or LiCl to the reaction mixture before or along with the NaBH₄.[7][8] This generates a more reactive borohydride species in situ.
Problem: Incomplete Reaction (Mixture of Starting Material, Mono-alcohol, and Diol)
Possible CauseScientific Rationale & Recommended Solution
1. Insufficient Reaction Time or Temperature Rationale: The reduction of the second ester group is often slower than the first. Low temperatures, especially for the less reactive NaBH₄ systems, may not provide enough energy to overcome the activation barrier. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or gently heating the mixture. NaBH₄/CaCl₂ reductions in THF/alcohol mixtures can be heated to 60 °C.[7] LiAlH₄ reactions are often started at 0 °C for safety but are typically allowed to warm to room temperature or gently refluxed to ensure completion.[5]
2. Poor Reagent Solubility Rationale: Both LiAlH₄ and NaBH₄ have limited solubility in ethers like THF. If the reagent is not well-suspended, the effective concentration in solution is low, leading to a slow reaction. Solution: Ensure vigorous stirring throughout the reaction to maintain a fine suspension of the hydride reagent. Using a co-solvent like methanol or ethanol for NaBH₄ reductions can improve solubility and reactivity, but it must be done cautiously as the solvent will also react with the borohydride.[12]
Problem: Difficult Product Isolation & Purification
Possible CauseScientific Rationale & Recommended Solution
1. Product is Water-Soluble Rationale: The presence of two hydroxyl groups makes the final product highly polar and potentially water-soluble, leading to loss during the aqueous workup. Solution: Minimize the volume of water used during the workup. Extract the aqueous layer multiple times (e.g., 5-10 times) with a polar organic solvent like ethyl acetate or a 9:1 DCM/isopropanol mixture. For highly water-soluble products, continuous liquid-liquid extraction may be necessary.
2. Formation of Emulsions or Colloidal Solids during Workup Rationale: The quenching of LiAlH₄ produces aluminum salts (aluminates) that can form gelatinous precipitates or emulsions, making phase separation difficult or impossible. Solution: Use the Fieser workup method for quenching LiAlH₄ reactions. After quenching excess LiAlH₄ with ethyl acetate, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Stirring vigorously for 30-60 minutes after the additions is critical. The resulting solid can then be removed by filtration through a pad of Celite®.
3. Product Streaking on Silica Gel TLC/Column Rationale: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic separation (tailing or streaking). Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonia (e.g., using a mobile phase saturated with ammonia). This neutralizes the acidic sites and allows for sharper elution of the product.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: High-Yield Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of dimethyl 2,6-pyridinedicarboxylate to 2,6-bis(hydroxymethyl)pyridine.

dot

setup 1. Inert Setup - Oven-dry all glassware. - Assemble under Argon/N₂. reagents 2. Reagent Prep - Suspend LiAlH₄ (2.5 eq) in anhydrous THF. - Cool to 0 °C (ice bath). setup->reagents addition 3. Substrate Addition - Add diester (1.0 eq) in anhydrous THF dropwise. - Maintain temp < 5 °C. reagents->addition reaction 4. Reaction - Stir at 0 °C for 30 min. - Warm to RT, stir for 4-12 h. - Monitor by TLC. addition->reaction quench 5. Cautious Quench (at 0 °C) - Add Ethyl Acetate dropwise. - Add H₂O (1 vol), 15% NaOH (1 vol), H₂O (3 vol). reaction->quench filter 6. Filtration - Stir vigorously for 1 h. - Filter through Celite®. - Wash solid with THF/EtOAc. quench->filter extract 7. Extraction & Purification - Concentrate filtrate. - Perform aqueous workup. - Purify by column chromatography. filter->extract

Caption: LiAlH₄ Reduction Workflow.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of Argon or Nitrogen.

  • Reagent Preparation: To the flask, add LiAlH₄ (2.5 equivalents) and suspend it in anhydrous THF (approx. 0.2 M relative to the substrate). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours or until TLC analysis (e.g., 50% Ethyl Acetate/Hexanes) shows complete consumption of the starting material.

  • Workup (Quenching): Cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of ethyl acetate until gas evolution ceases. Following this, perform a Fieser workup by adding, in sequence and with vigorous stirring:

    • 'x' mL of deionized water

    • 'x' mL of 15% (w/v) aqueous sodium hydroxide

    • '3x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams).

  • Isolation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for at least 1 hour. Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Safer Reduction with Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂)

This protocol provides a milder, safer alternative to the LiAlH₄ reduction.[7]

dot

setup 1. Reagent Prep - Dissolve diester (1.0 eq) and CaCl₂ (1.5 eq) in THF/Ethanol (1:2). addition 2. NaBH₄ Addition - Add NaBH₄ (3.0 eq) portion-wise at RT. - Note: Gas evolution may occur. setup->addition reaction 3. Reaction - Stir at room temperature or heat to 60 °C. - Monitor reaction by TLC (may take 12-48 h). addition->reaction quench 4. Quench - Cool to room temperature. - Add acetone to consume excess NaBH₄. reaction->quench workup 5. Workup & Extraction - Add water and extract with Ethyl Acetate. - Wash with brine, dry over Na₂SO₄. quench->workup purify 6. Purification - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify

Caption: NaBH₄/CaCl₂ Reduction Workflow.

Step-by-Step Methodology:

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 equivalent) and anhydrous calcium chloride (1.5 equivalents) in a 1:2 mixture of THF and absolute ethanol (final concentration ~0.2 M).

  • Reagent Addition: To the stirred solution at room temperature, add sodium borohydride (3.0 equivalents) in small portions over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the progress by TLC. The reaction is significantly slower than with LiAlH₄ and may require 12-48 hours.

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Quench the excess NaBH₄ by the slow addition of acetone until gas evolution subsides.

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous phase multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Summary of Reducing Agent Conditions

Reducing AgentTypical EquivalentsSolvent(s)TemperatureRelative ReactivityKey Safety Considerations
LiAlH₄ 2-3Anhydrous THF, Ether0 °C to RT/RefluxVery HighPyrophoric, reacts violently with water/alcohols.[4][5]
NaBH₄ N/A (ineffective)THF, DCMRTVery LowN/A for this reaction.[6]
NaBH₄ / CaCl₂ 3-5 (NaBH₄), 1.5 (CaCl₂)THF / EthanolRT to 60 °CModerateFlammable solvents, H₂ evolution upon quench.[7]
LiBH₄ 2-4THF, EtherRT to RefluxHighMore reactive than NaBH₄, moisture sensitive.[13]

References

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? [Online Discussion]. Available at: [Link]

  • Reddy, et al. (n.d.). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Reddit. (2022). NaBH4 reduction of ester. [Online Forum]. Available at: [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Available at: [Link]

  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society.
  • Green Chemistry (RSC Publishing). (n.d.). A chemoselective electrochemical birch carboxylation of pyridines. Available at: [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH). Available at: [Link]

  • National Institutes of Health. (n.d.). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • National Institutes of Health. (n.d.). Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Available at: [Link]

  • Research Collection. (2022). Efficient synthesis of 2,6- bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]

  • RSC Publishing. (n.d.). Tuning the selectivity of P4 reduction at alkaline-earth metal centres. Available at: [Link]

  • Google Patents. (n.d.). US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.
  • ResearchGate. (n.d.). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Available at: [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]

  • National Institutes of Health. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Available at: [Link]

  • Journal of the American Chemical Society. (2009). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol.
  • LinkedIn. (2026). Key Applications of Dimethyl 2,6-Pyridinedicarboxylate Beyond Synthesis. Available at: [Link]

  • Pearson+. (n.d.). Outline the steps and reagents used to synthesize the vicinal diol.... Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • ResearchGate. (2007). A new Efficient Method for the Preparation of 2,6-Pyridinedihiethyl Ditosylates from Dimethyl 2,60-Pyridinedicarboxylates. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • PubMed. (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.
  • PubMed. (2003). Comparison of three different purification methods for the routine preparation of [11C] Metomidate. Available at: [Link]

Sources

Technical Support Center: Advanced Purification and Recrystallization of Methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 2,6-bis(hydroxymethyl)isonicotinate. It addresses common and advanced challenges encountered during its purification and recrystallization, with a focus on explaining the causality behind experimental choices to ensure procedural robustness and high purity outcomes.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing probable causes and validated solutions.

Issue 1: My product fails to crystallize from solution, even after cooling.

Question: I've dissolved my crude methyl 2,6-bis(hydroxymethyl)isonicotinate in a hot solvent, but no crystals form upon cooling, even with scratching or seeding. What's happening?

Answer: This is a classic supersaturation problem, often exacerbated by the compound's structural features.

  • Probable Cause 1: Excessive Solvent. The most common reason for crystallization failure is using too much solvent.[1] The concentration of the compound may be below its saturation point even at low temperatures. The goal is to use the minimum amount of near-boiling solvent to fully dissolve the crude material.[1]

  • Probable Cause 2: Inappropriate Solvent Choice. The two hydroxyl groups on your molecule make it highly polar. If you are using a very good solvent (e.g., methanol, water), its solvating power might be too high to allow the solute molecules to organize into a crystal lattice upon cooling.

  • Probable Cause 3: Presence of Soluble Impurities. High concentrations of impurities can interfere with crystal lattice formation, acting as "antifreezes" and keeping the desired compound in solution.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. Repeat until you observe turbidity or crystal formation upon cooling.

  • Induce Crystallization: If the solution is saturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of pure product.[1]

  • Introduce an "Anti-Solvent": If you are using a highly polar solvent, you can slowly add a less polar solvent in which your compound is insoluble (e.g., toluene, hexane) dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the original polar solvent to redissolve the precipitate and allow the mixture to cool slowly. This is the basis of a two-solvent recrystallization.[2]

Issue 2: An oil or "oiling out" occurs instead of solid crystals.

Question: When my hot, saturated solution cools, a viscous oil separates instead of a crystalline solid. What should I do?

Answer: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its own melting point (or the melting point of a solvated form). The solute separates as a liquid phase instead of a solid. This is common for solids that have relatively low melting points or when the boiling point of the solvent is much higher than the solute's melting point.

  • Probable Cause 1: High Degree of Supersaturation. Cooling the solution too rapidly can cause the solute to come out of solution so quickly that it doesn't have time to form an ordered crystal lattice.

  • Probable Cause 2: Solvent Boiling Point Exceeds Solute Melting Point. If the solution is saturated at a temperature above the melting point of your compound, it will separate as a liquid.

  • Probable Cause 3: Presence of Impurities. Impurities can depress the melting point of the desired compound, increasing the likelihood of oiling out.

Solutions:

  • Reheat and Slow Cool: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools as slowly as possible. Insulate the flask to prolong the cooling period.

  • Lower the Saturation Temperature: Add more solvent to the hot solution so that it becomes saturated at a lower temperature (ideally, below the compound's melting point). While this will reduce the yield per crop, it is a reliable way to obtain crystals.

  • Change the Solvent System: Switch to a solvent with a lower boiling point or use a two-solvent system where crystallization can be induced at a lower temperature.

Issue 3: I'm observing very poor recovery of my compound after recrystallization.

Question: After filtering and drying, my final yield of pure methyl 2,6-bis(hydroxymethyl)isonicotinate is extremely low. Why?

Answer: Low recovery is a common issue that can often be optimized by adjusting the recrystallization parameters.

  • Probable Cause 1: Compound has high solubility in the cold solvent. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[1] If your compound remains significantly soluble even at ice-bath temperatures, a large portion will be lost in the mother liquor.

  • Probable Cause 2: Premature Crystallization. If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.

  • Probable Cause 3: Using too much solvent for washing. Rinsing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[1]

Solutions:

  • Optimize the Solvent: Perform solubility tests to find a solvent with a steeper solubility-temperature curve.[2] Refer to the solubility table below. A binary solvent system can often be tailored to achieve this.

  • Minimize Premature Crystallization: When performing a hot filtration, use a stemless funnel and pre-heat it with hot solvent vapor. Filter the solution as quickly as possible.

  • Improve Crystal Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Breaking the vacuum before washing can prevent the wash solvent from being pulled through too quickly.

Issue 4: My final product has a persistent yellow or brown color.

Question: Even after recrystallization, my product retains a noticeable color. How can I get a pure, white solid?

Answer: Colored impurities are often large, conjugated organic molecules that can be difficult to remove by recrystallization alone, as they may be present in small quantities but have a high molar absorptivity.

  • Probable Cause: Presence of chromophoric byproducts from the synthesis, often arising from oxidation or polymerization. Pyridine derivatives can be prone to forming colored species.

Solution:

  • Activated Carbon (Charcoal) Treatment: Activated carbon has a high surface area and can adsorb colored impurities.[1]

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Adding too much will adsorb your product and reduce the yield.

    • Keep the solution hot for a few minutes to allow for adsorption.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.

    • Allow the clear, colorless filtrate to cool and crystallize.

Advanced Purification Protocols
Protocol 1: Two-Solvent Recrystallization for High Polarity Compounds

This method is ideal when no single solvent provides the desired solubility profile. We will use a polar "solvent" (in which the compound is soluble) and a less polar "anti-solvent" (in which the compound is insoluble).

Materials:

  • Crude Methyl 2,6-bis(hydroxymethyl)isonicotinate

  • Solvent: Ethyl Acetate

  • Anti-solvent: Hexanes

  • Erlenmeyer flasks, hot plate, magnetic stirrer, filtration apparatus

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethyl acetate required to just dissolve the solid at a gentle boil.

  • While the solution is still hot, add hexanes dropwise with swirling. Continue until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexanes.

  • Dry the crystals under vacuum.

Expert Tip: The key to this technique is the slow addition of the anti-solvent to the hot solution. This allows for the gradual decrease in solubility that promotes the growth of well-defined crystals.[2]

Protocol 2: Flash Column Chromatography

Use this method when recrystallization fails to remove a persistent, chemically similar impurity.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvent System (Eluent): e.g., Ethyl Acetate/Hexanes gradient

  • Chromatography column, collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elute the Column: Begin passing the eluent through the column under positive pressure. Start with a low polarity mixture and gradually increase the polarity (e.g., from 20% to 50% to 100% Ethyl Acetate).

  • Collect Fractions: Collect the eluate in small fractions.

  • Analyze Fractions: Spot the fractions on a TLC plate and visualize under UV light to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Visual Workflows
General Recrystallization Workflow

RecrystallizationWorkflow start_end start_end process process decision decision output output issue issue A Start: Crude Product B Dissolve in Min. Hot Solvent A->B C Hot Filtration? (Insoluble Impurities) B->C D Filter Hot C->D Yes E Cool Slowly to RT C->E No D->E F Crystals Form? E->F G Cool in Ice Bath F->G Yes K Troubleshoot: Induce Crystallization F->K No H Filter & Wash (Ice-Cold Solvent) G->H I Dry Crystals H->I J Pure Product I->J

Caption: A standard workflow for purifying a solid compound via recrystallization.

Troubleshooting Logic for "Oiling Out"

OilingOutWorkflow start_node Start: 'Oiling Out' Observed action_node action_node decision_node decision_node end_node Result: Crystals Form start Start: 'Oiling Out' Observed reheat Reheat to Redissolve Oil start->reheat add_solvent Add Small Amount of Extra Solvent reheat->add_solvent slow_cool Cool VERY Slowly (Insulate Flask) add_solvent->slow_cool check Oil Still Forms? slow_cool->check success Result: Crystals Form check->success No change_solvent Change Solvent (Lower BP or Binary System) check->change_solvent Yes

Caption: Decision-making process for resolving product "oiling out" during crystallization.

Data Summary Tables

Table 1: Hypothetical Solubility Profile of Methyl 2,6-bis(hydroxymethyl)isonicotinate

This table provides an estimated solubility profile based on the compound's polar functional groups to guide solvent selection. (S = Soluble, SS = Slightly Soluble, I = Insoluble).

SolventPolarityCold (0-4 °C)Hot (at B.P.)Comments
WaterHighSSLikely too soluble for good recovery.
MethanolHighSSSimilar to water; may be a good "solvent" in a binary system.
EthanolHighSSSPotential candidate for single-solvent recrystallization.
Ethyl AcetateMediumISExcellent candidate. Large solubility difference.
AcetoneMediumSSSGood potential, but its low boiling point can be a challenge.
DichloromethaneMediumISSMay not dissolve enough material even when hot.
TolueneLowIIGood candidate for an "anti-solvent".
HexanesLowIIExcellent candidate for an "anti-solvent".
Frequently Asked Questions (FAQs)

Q1: What are the primary potential impurities in my crude product?

  • A1: Impurities often stem from the synthetic route. Common ones include the unesterified starting material, 2,6-bis(hydroxymethyl)isonicotinic acid, or mono-hydroxymethylated analogs. Over-oxidation or side reactions involving the pyridine ring can also occur. Hydrolysis of the methyl ester back to the carboxylic acid is a common degradation pathway if the compound is exposed to moisture, especially under acidic or basic conditions.[3][4]

Q2: How can I confirm the purity and identity of my final product?

  • A2: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify organic impurities.[4] LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace impurities and confirming the molecular weight. Finally, a sharp melting point that is consistent with literature values is a strong indicator of high purity.

Q3: What are the optimal storage conditions for the purified compound?

  • A3: Due to the presence of a hydrolysable ester group and hygroscopic hydroxyl groups, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect it from moisture.[4][5] Storing it at a cool temperature (e.g., 4 °C) can further slow potential degradation.[3]

Q4: Can I reuse the mother liquor from the recrystallization?

  • A4: The mother liquor contains your dissolved product as well as concentrated soluble impurities. While you can concentrate the mother liquor to obtain a second crop of crystals, this second crop will be less pure than the first. It is generally recommended to re-purify the second crop separately rather than combining it with the first.

References
  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from a URL that may be similar to [Link] (Note: Direct URL is not available from search, but content is widely standardized in university chemistry resources).

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. (2008, September 24). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of (a) methyl isonicotinate - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

  • Methyl Nicotinate Impurities and Related Compound - Veeprho. (n.d.). Veeprho Laboratories Pvt. Ltd. Retrieved from [Link]

  • Methyl isonicotinate - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • MedChem Tips and Tricks – ACSGCIPR. (2016, February 12). American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Purification of Solids by Recrystallization | Chemistry Laboratory Techniques - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Methyl 2-(hydroxymethyl)isonicotinate (CAS#:58481-17-7) - Chemsrc. (n.d.). Chemsrc. Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Methyl 2,6-bis(hydroxymethyl)isonicotinate Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1). This highly polar intermediate is frequently utilized in the synthesis of antibody-drug conjugates (ADCs) and bis-functionalized pyridine ligands. Due to its unique structural properties, handling this compound often presents significant solubility challenges during synthesis.

Core Principles: The Causality of Insolubility

To troubleshoot solubility, we must first understand the molecular causality. Methyl 2,6-bis(hydroxymethyl)isonicotinate possesses:

  • Strong Hydrogen Bond Donors: Two hydroxymethyl (-CH₂OH) groups at the C2 and C6 positions.

  • Potent Hydrogen Bond Acceptors: A pyridine nitrogen, an ester carbonyl, and the hydroxyl oxygens.

This combination creates a robust, highly ordered intermolecular hydrogen-bonded crystal lattice. Consequently, the compound exhibits exceptionally high lattice energy, rendering it virtually insoluble in standard non-polar or moderately polar aprotic solvents (e.g., dichloromethane, diethyl ether, toluene) at room temperature. To achieve dissolution, your reaction conditions must either physically disrupt this lattice using highly polar co-solvents (like DMF) or chemically alter the functional groups to reduce polarity.

Troubleshooting Guides & FAQs

Q1: I am trying to brominate the hydroxymethyl groups using PBr₃, but the starting material is completely insoluble in dry acetonitrile (ACN). Should I change the solvent? A: No, changing the solvent is not necessary and may introduce unwanted side reactions. Suspend the compound in dry ACN and proceed with the dropwise addition of PBr₃ ()[1]. Heat the reaction to 45°C. Mechanistic Causality: The starting material remains suspended initially. As the hydroxyl groups are chemically converted to bromides—forming methyl 2,6-bis(bromomethyl)isonicotinate—the hydrogen-bond donors are eliminated. This destroys the intermolecular lattice, causing the newly formed, less polar product to dissolve into the ACN. The clearing of the suspension acts as a self-validating visual indicator of reaction progress[1].

Q2: I need to protect the diol using TBSCl, but the compound won't dissolve in DCM. How can I achieve a homogeneous reaction mixture? A: Use a co-solvent system. A mixture of DMF and DCM (typically 1:3 or 1:4 v/v) with imidazole as the base will fully solubilize the starting material. Mechanistic Causality: DMF is a highly polar aprotic solvent that acts as a strong hydrogen bond acceptor. It competitively binds to the diol's -OH groups, disrupting the crystal lattice and forcing dissolution. Once protected, the resulting silyl ether product is highly soluble in pure DCM, allowing for a standard aqueous workup to wash away the DMF.

Q3: When performing ester hydrolysis with LiOH, the starting material precipitates in THF. How do I force the reaction to completion? A: The compound has limited solubility in pure THF. Ensure your THF:Water ratio is optimized (typically 1:4 v/v) ()[2]. Mechanistic Causality: The reaction begins as a biphasic or suspension system. As the methyl ester hydrolyzes to the lithium carboxylate salt, the molecule becomes highly ionic and water-soluble. Stir vigorously at room temperature; the transition from a cloudy suspension to a clear, monophasic aqueous solution indicates successful hydrolysis and serves as a self-validating endpoint[2].

Quantitative Data Presentation

The following table summarizes the solubility profiles and recommended solvent systems based on the desired chemical transformation.

Solvent SystemSolubility ProfileRecommended Reaction TypeMechanistic Rationale
Dichloromethane (DCM) Poor (< 1 mg/mL)None (unless co-solvent used)Cannot disrupt strong intermolecular H-bonds.
Acetonitrile (ACN) Poor at RT; Moderate at 45°CHalogenation (PBr₃, SOCl₂)Suspension clears as H-bond donors (-OH) are replaced by halogens.
DMF / DCM (1:3 v/v) Excellent (> 50 mg/mL)Silylation, Acetal formationDMF acts as a strong H-bond acceptor, breaking the crystal lattice.
THF / Water (1:4 v/v) Moderate (Biphasic)Ester Hydrolysis (LiOH)Water solubilizes the resulting carboxylate salt, driving the equilibrium.
Methanol / Water (1:1) ExcellentMinisci-type hydroxymethylationHighly polar protic mixture fully solvates the diol and reagents.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Synthesis of Methyl 2,6-bis(bromomethyl)isonicotinate via PBr₃

Self-Validating System: The reaction mixture transitions from a cloudy suspension to a clear solution, confirming the conversion of the polar diol to the non-polar dibromide.

  • Preparation: Suspend methyl 2,6-bis(hydroxymethyl)isonicotinate (1.0 eq) in dry Acetonitrile (ACN) under an inert argon atmosphere ()[1].

  • Addition: Cool the suspension to 0°C. Add Phosphorus tribromide (PBr₃) (2.5 eq) dropwise to control the exothermic release of HBr[1].

  • Activation: Remove the ice bath and heat the reaction mixture to 45°C. Stir for 2.5 hours ()[1],[3]. Observation: The suspension will gradually clear as the dibromide product forms.

  • Quenching: Carefully quench the reaction with ice-cold water to neutralize unreacted PBr₃[1].

  • Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure[1].

Protocol B: Ester Hydrolysis to 2,6-bis(hydroxymethyl)isonicotinic acid

Self-Validating System: The clearing of the biphasic mixture into a single homogeneous aqueous phase confirms the formation of the water-soluble lithium salt.

  • Solubilization: Dissolve methyl 2,6-bis(hydroxymethyl)isonicotinate (1.0 eq) in a minimal amount of THF ()[2].

  • Hydrolysis: Add a solution of Lithium Hydroxide (LiOH) (1.2 eq) dissolved in Water, ensuring a final THF:Water ratio of approximately 1:4 v/v[2].

  • Reaction: Stir the biphasic mixture at room temperature for 30 minutes. The mixture will become a clear, homogeneous solution as the lithium salt forms[2].

  • Isolation: Remove THF under reduced pressure on a rotary evaporator. Cool the remaining aqueous layer in an ice bath and carefully neutralize with 2M HCl to precipitate the free acid[2]. Filter and dry the product.

Workflow Visualization

SolubilityWorkflow Start Methyl 2,6-bis(hydroxymethyl)isonicotinate (Insoluble in standard non-polar solvents) Halogenation Halogenation (e.g., PBr3, SOCl2) Start->Halogenation Protection Hydroxyl Protection (e.g., TBSCl, Acetonide) Start->Protection Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Hydrolysis Sol1 Suspend in dry ACN Heat to 45°C Halogenation->Sol1 Sol2 Use DMF/DCM (1:3) Co-solvent system Protection->Sol2 Sol3 Use THF/Water (1:4) Biphasic system Hydrolysis->Sol3 Mech1 Product dissolves as H-bonds break Sol1->Mech1 Mech2 DMF disrupts lattice Full dissolution Sol2->Mech2 Mech3 Aqueous solubilization of Li-carboxylate salt Sol3->Mech3

Decision tree for overcoming methyl 2,6-bis(hydroxymethyl)isonicotinate solubility issues.

References

  • Grier, K. E. (2022). Advanced Bioconjugation Technologies for Site-selective Protein Modification: Antibody Drug Conjugates. Technical University of Denmark (DTU). URL:[Link]

  • Lee, S. (2018). Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications. UC Berkeley, eScholarship. URL: [Link]

  • Chowdari, N. S., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Preventing over-oxidation during methyl 2,6-bis(hydroxymethyl)isonicotinate preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals dealing with the preparation of methyl 2,6-bis(hydroxymethyl)isonicotinate via the Minisci reaction.

The direct hydroxymethylation of methyl isonicotinate is a powerful C–H functionalization strategy. However, because the target molecule contains primary benzylic-like alcohols, it is highly susceptible to over-oxidation into aldehydes or carboxylic acids by the strong oxidants used in the reaction[1]. This guide synthesizes field-proven insights to help you control reaction kinetics, suppress byproduct formation, and maximize your yield.

Process Overview: The Over-Oxidation Challenge

The Minisci hydroxymethylation relies on the generation of nucleophilic hydroxymethyl radicals ( •CH2​OH ) from methanol, typically initiated by ammonium persulfate (APS)[2]. Over-oxidation occurs when the steady-state concentration of the oxidant is too high, causing the newly installed −CH2​OH groups to undergo further oxidation before the reaction is quenched.

Minisci_Optimization Reactants Methyl Isonicotinate + MeOH + H2SO4 Radical •CH2OH Radical (via APS / Fe2+) Reactants->Radical 50°C Intermediate Mono-hydroxymethyl Intermediate Radical->Intermediate 1st Addition Target Methyl 2,6-bis(hydroxymethyl) isonicotinate Intermediate->Target 2nd Addition Byproduct Aldehyde / Acid (Over-Oxidation) Target->Byproduct Excess Oxidant High Temp

Reaction pathway of Minisci hydroxymethylation highlighting the over-oxidation trajectory.

Troubleshooting & FAQs

Q1: I am observing significant amounts of the mono-aldehyde and di-aldehyde impurities. How can I suppress this over-oxidation? A: Over-oxidation is driven by high steady-state concentrations of the persulfate oxidant and elevated temperatures. The primary alcohol groups in your product are easily oxidized by S2​O82−​ or sulfate radicals ( SO4•−​ ).

  • The Fix: Do not add the ammonium persulfate as a single bolus. Instead, add it dropwise as an aqueous solution over 45–60 minutes[3]. Furthermore, strictly maintain the reaction temperature at or below 50 °C. Thermal homolysis of persulfate accelerates rapidly above 60 °C, flooding the system with oxidants and destroying your product.

Q2: Does the acid concentration impact the ratio of bis(hydroxymethyl) product to over-oxidized byproducts? A: Yes, critically. The Minisci reaction requires the pyridine ring to be protonated. Protonation lowers the LUMO of the heterocycle, making it highly electrophilic and receptive to the nucleophilic •CH2​OH radical[2].

  • The Fix: If the acid concentration is too low, the free pyridine base reacts too slowly. Consequently, the persulfate oxidant is left unconsumed in the mixture, where it will preferentially oxidize the already-formed hydroxymethyl groups. Ensure you use at least 0.5 to 1.0 equivalent of concentrated H2​SO4​ relative to the starting methyl isonicotinate[3].

Q3: My reaction stalls at the mono-hydroxymethyl intermediate. If I add more oxidant or increase the time, I get over-oxidation instead of the bis-product. Why? A: The first hydroxymethylation adds an electron-donating group, which slightly decreases the electrophilicity of the remaining protonated pyridine ring. This makes the second radical addition kinetically slower than the first.

  • The Fix: To overcome this barrier without causing over-oxidation, optimize your solvent ratio and use an iron co-catalyst. A 1:1 (v/v) mixture of Methanol:Water ensures a massive excess of the radical precursor, driving the equilibrium toward the second addition[4]. Adding a catalytic amount of Fe(II) facilitates a Fenton-like redox cycle, allowing efficient radical generation at lower temperatures (50 °C) where over-oxidation is less favorable[4].

Self-Validating Experimental Protocol

This optimized methodology incorporates kinetic controls to prevent over-oxidation while ensuring complete conversion to the bis-substituted target.

Step 1: Substrate Dissolution

  • Action: In a round-bottom flask, dissolve methyl isonicotinate (1.0 equiv, e.g., 7.3 mmol) in a 1:1 v/v mixture of Methanol and HPLC-grade Water (approx. 40 mL total volume)[4].

  • Causality: Water is required to dissolve the APS oxidant, while Methanol serves as both the solvent and the radical source.

  • Validation Checkpoint: The solution must be completely clear before proceeding to ensure homogeneous radical distribution.

Step 2: Electrophilic Activation

  • Action: Slowly add concentrated H2​SO4​ (0.52 - 0.55 equiv) while stirring at room temperature[3].

  • Causality: Protonates the pyridine nitrogen, lowering the LUMO and directing the nucleophilic radical exclusively to the 2 and 6 positions[2].

Step 3: Catalyst Initiation

  • Action: Add FeCl2​⋅4H2​O (0.25 equiv) and heat the reaction mixture to exactly 50 °C[4].

  • Causality: Fe2+ acts as a single-electron transfer agent to decompose persulfate into sulfate radicals at lower temperatures, avoiding the harsh thermal homolysis that triggers over-oxidation.

  • Validation Checkpoint: The solution will take on a pale yellow/green tint.

Step 4: Controlled Oxidant Dosing (Critical Step)

  • Action: Prepare a solution of (NH4​)2​S2​O8​ (APS) (10.0 equiv) in 40 mL of water. Add an activating amount (approx. 5% of the volume) to the flask. Immediately begin a rapid dropwise addition of the remaining volume via an addition funnel over 45–60 minutes[3].

  • Causality: Dropwise addition maintains a low steady-state concentration of the strong oxidant, preventing it from oxidizing the product's newly formed benzylic-like alcohols.

Step 5: Quenching and Isolation

  • Action: Stir at 50 °C for an additional 1 hour after the addition is complete. Cool to room temperature. Remove methanol under reduced pressure. Neutralize the aqueous layer with saturated NaHCO3​ to pH 7–8, then extract with Ethyl Acetate (3 × 50 mL).

  • Validation Checkpoint: Neutralization ensures the product is in its free-base form, allowing efficient extraction into the organic phase.

Optimization Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the suppression of over-oxidation impurities.

Reaction ParameterOxidant DeliveryCatalystTemperatureTarget Yield (%)Over-Oxidation Impurities (%)
Unoptimized Baseline Bolus Addition (10 eq)None70 °C25%> 60%
Temperature Controlled Bolus Addition (10 eq) Fe(II) (0.25 eq)50 °C55%~ 30%
Optimized Protocol Dropwise (10 eq) Fe(II) (0.25 eq)50 °C80 - 85% < 5%

Data synthesis based on standard Minisci hydroxymethylation behavior and controlled addition protocols[3][4].

References

  • Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications. UC Berkeley.4

  • Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. ACS Publications. 3

  • Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases. The Journal of Organic Chemistry - ACS Publications.2

  • A New, Convenient, Highly Selective Free-Radical Hydroxymethylation of Heteroaromatic Bases by Persulfate Oxidation of Ethylene Glycol and Glycerol, Catalysed by AgNO3. ResearchGate. 1

Sources

Reducing unwanted side-products in methyl 2,6-bis(hydroxymethyl)isonicotinate esterification

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Esterification & Side-Product Minimization

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of methyl 2,6-bis(hydroxymethyl)isonicotinate. This molecule is a critical building block in coordination chemistry and the synthesis of advanced Antibody-Drug Conjugate (ADC) linkers [1]. However, its unique structural features—a highly electrophilic C4-methyl ester, an electron-withdrawing pyridine ring, and two primary alcohols—create a perfect storm for unwanted side reactions.

This guide synthesizes field-proven methodologies to help you eliminate transesterification, N-acylation, and etherification side-products, ensuring high-yield diester synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing transesterification at the C4 position instead of just O-acylation at the 2,6-hydroxymethyl groups? Causality: The pyridine ring strongly withdraws electron density, making the C4-carbonyl highly electrophilic. If you use alcoholic solvents (e.g., methanol) or small, nucleophilic bases during the esterification of the 2,6-hydroxyls, they can attack the C4-methyl ester, leading to transesterification or premature hydrolysis [2]. Solution: Strictly utilize anhydrous, non-nucleophilic solvents (such as Acetonitrile or Dichloromethane) and bulky, non-nucleophilic bases like DIPEA.

Q2: My reaction mixture turns dark brown or black when using acyl chlorides. What is happening? Causality: Acyl chlorides are highly reactive and can directly attack the pyridine nitrogen, forming an unstable N-acylpyridinium intermediate. Under basic conditions and room temperature, this intermediate rapidly degrades, leading to ring-opening or polymerization (resulting in tarry black side-products). Solution: Avoid acyl chlorides entirely. Switch to a milder carbodiimide-mediated coupling strategy (e.g., Steglich esterification) or use acid anhydrides. If acyl chlorides are absolutely necessary for your workflow, you must perform the addition strictly at -78 °C.

Q3: I am getting a stubborn mixture of monoester and diester. How can I drive the reaction to completion? Causality: The two hydroxymethyl groups possess identical initial reactivity. However, once the first group is esterified, the resulting steric bulk slightly hinders the second hydroxymethyl group. If the coupling agent degrades over time, the reaction stalls at the monoester stage. Solution: Employ a stoichiometric excess of the acylating agent (2.5 to 3.0 equivalents) and ensure the coupling agent (e.g., DCC or EDC) is added slowly to maintain a steady concentration of the active O-acylisourea intermediate.

Q4: Can I use Fischer esterification (acid catalysis) to acylate the hydroxymethyl groups? Causality: No. Strong Brønsted acids (like H₂SO₄) protonate the pyridine nitrogen. This makes the molecule even more electron-poor, drastically reducing the nucleophilicity of the hydroxymethyl oxygen atoms. Furthermore, prolonged heating under acidic conditions promotes intermolecular etherification (dimerization) of the benzylic-like primary alcohols [3]. Solution: Stick exclusively to base-catalyzed or carbodiimide-mediated couplings.

Quantitative Data: Side-Product Profiles by Method

The following table summarizes the typical yield and side-product distribution when attempting to synthesize a diester from methyl 2,6-bis(hydroxymethyl)isonicotinate using various standard esterification methods.

Esterification MethodReagents / CatalystTempDiester Yield (%)Major Side-ProductSide-Product (%)
Steglich (Optimized) R-COOH, DCC, DMAP0 °C to RT85 - 90% Monoester (Incomplete)< 5%
Mixed Anhydride R-CO-O-CO-R', DIPEA0 °C75 - 80%Monoester (Incomplete)10 - 15%
Acyl Chloride R-COCl, Et₃NRT40 - 50%N-Acylpyridinium degradation> 30%
Fischer (Acidic) R-COOH, H₂SO₄80 °C< 10%Ether Dimers / C4 Hydrolysis> 60%

Mechanistic Pathway Visualization

EsterificationPathways SM Methyl 2,6-bis(hydroxymethyl) isonicotinate Cond Acylating Agent (e.g., R-COCl or R-COOH/DCC) SM->Cond Desired Desired Diester (O-Acylation) Cond->Desired Steglich Conditions (DCC/DMAP, 0°C) Side1 Monoester (Incomplete Reaction) Cond->Side1 Sub-stoichiometric Reagents Side2 Transesterification Product (C4-Ester Loss) Cond->Side2 Nucleophilic Solvents/Bases Side3 N-Acylpyridinium Degradation Products Cond->Side3 Excess Acyl Chloride + Strong Base Side4 Ether Dimers (Acid-Catalyzed) Cond->Side4 Strong Brønsted Acids

Reaction pathways of methyl 2,6-bis(hydroxymethyl)isonicotinate esterification.

Self-Validating Experimental Protocol: Optimized Steglich Esterification

To circumvent the side reactions detailed above, we recommend the following step-by-step Steglich esterification protocol. This method ensures high diester yields while protecting the sensitive pyridine ring and C4-methyl ester.

Reagents Required:

  • Methyl 2,6-bis(hydroxymethyl)isonicotinate (1.0 equiv)

  • Target Carboxylic Acid (2.6 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.8 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve methyl 2,6-bis(hydroxymethyl)isonicotinate (1.0 equiv) and the target carboxylic acid (2.6 equiv) in anhydrous ACN (0.1 M concentration).

    • Causality: ACN is chosen over DCM because the urea byproduct (DCU) is highly insoluble in ACN, driving the reaction forward and simplifying downstream purification.

  • Catalyst Addition: Add DMAP (0.2 equiv). Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Controlled Activation: Dissolve DCC (2.8 equiv) in a minimum volume of anhydrous ACN. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: Slow addition at 0 °C prevents thermal spikes and limits the instantaneous concentration of the highly reactive O-acylisourea intermediate, completely suppressing N-acylation of the pyridine ring [3].

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 14 hours.

  • In-Process Validation (Self-Validating Checkpoint):

    • Perform TLC (EtOAc/Hexanes 1:1). The starting diol will remain near the baseline ( Rf​≈0.15 ) due to strong hydrogen bonding. The intermediate monoester will appear at Rf​≈0.4 , and the desired diester will elute cleanly at Rf​≈0.7 .

    • Action: If the monoester spot persists, add an additional 0.2 equiv of DCC and stir for 2 more hours. Do not proceed to workup until the Rf​≈0.4 spot is completely consumed.

  • Workup & Purification: Filter the suspension through a Celite pad to remove the precipitated dicyclohexylurea (DCU). Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure diester.

References

  • Title: Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model Source: ACS Publications URL
  • Title: Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications Source: UC Berkeley / eScholarship URL
  • Source: Massachusetts Institute of Technology (mit.edu)

Long-term storage and stability optimization for methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1)[1][2]. This portal is designed for researchers, analytical chemists, and drug development professionals handling this highly functionalized pyridine derivative. Due to the presence of a methyl ester, a pyridine core, and dual hydroxymethyl groups, this molecule presents unique stability challenges—specifically regarding hygroscopicity, ester hydrolysis, and oxidation.

This guide synthesizes field-proven methodologies, mechanistic chemical insights, and regulatory standards to help you optimize long-term storage and troubleshoot degradation issues.

Rapid Troubleshooting Matrix

Before diving into the mechanistic FAQs, consult this matrix to identify and resolve common physical and chemical changes observed during the storage of methyl 2,6-bis(hydroxymethyl)isonicotinate.

Observation / IssuePrimary Root CauseMechanistic ExplanationImmediate Corrective Action
Powder clumping or transition to a sticky resin Moisture absorption (Hygroscopicity)The two hydroxymethyl groups form extensive hydrogen bond networks with atmospheric H₂O, drastically lowering the glass transition temperature.Transfer to a vacuum desiccator immediately. For future batches, aliquot under dry Argon/N₂.
Appearance of a new polar peak on HPLC/LC-MS Ester HydrolysisThe pyridine nitrogen acts as a general base, activating absorbed water to attack the C4 methyl ester, yielding 2,6-bis(hydroxymethyl)isonicotinic acid[3][4].Discard compromised aliquots. Store new batches at -20°C in tightly sealed, moisture-proof containers.
Yellowing of the API powder over time Auto-oxidationThe hydroxymethyl groups at C2/C6 are susceptible to oxidation into aldehydes, often initiated by trace transition metals or UV light.Store in amber vials to block UV light. Ensure trace metal limits (e.g., Cu²⁺, Fe³⁺) in the formulation are <1 ppm.
Inconsistent assay results during formulation TransesterificationIn alcoholic solvents (e.g., ethanol, propanol), the methyl ester undergoes solvent-exchange reactions catalyzed by trace acids/bases.Avoid reactive alcoholic solvents during long-term liquid storage; utilize aprotic solvents (e.g., DMSO, Acetonitrile) if liquid storage is required.

Frequently Asked Questions (FAQs)

Q1: Why is my compound spontaneously degrading into 2,6-bis(hydroxymethyl)isonicotinic acid, even in seemingly dry conditions?

A: This is a classic case of auto-catalyzed ester hydrolysis. While esters are generally stable in neutral, dry conditions, methyl 2,6-bis(hydroxymethyl)isonicotinate contains a built-in catalyst: the pyridine nitrogen.

Research demonstrates that pyridine and its derivatives can act as highly efficient general base catalysts in ester hydrolysis[3][4]. Even trace amounts of absorbed moisture (facilitated by the hygroscopic hydroxymethyl groups) can hydrogen-bond with the pyridine nitrogen. This interaction increases the nucleophilicity of the water molecule, driving the cleavage of the methyl ester at the 4-position to form 2,6-bis(hydroxymethyl)isonicotinic acid[5][6]. To stop this, you must break the causality chain by eliminating moisture entirely using strict inert-gas packaging.

Q2: How should I design a long-term stability study for this compound to meet regulatory standards?

A: If you are developing this compound as an Active Pharmaceutical Ingredient (API) or a critical intermediate, your stability testing must align with ICH Q1A(R2) guidelines[7]. Data from accelerated stability tests alone is not sufficient for regulatory approval; you must provide long-term data.

Quantitative Stability Testing Parameters (ICH Q1A(R2)):

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months0, 3, 6, 9, and 12 months, then annually[7]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH (If 25°C is used for Long-Term)6 Months0, 3, 6 months (Triggered only if "significant change" occurs at Accelerated)[7]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, and 6 months[7]

Note: A "significant change" includes a 5% shift in assay from the initial value or failure to meet acceptance criteria for appearance and physical attributes.

Q3: Can I store this compound in aqueous solutions for high-throughput screening (HTS)?

A: It is highly discouraged to store methyl 2,6-bis(hydroxymethyl)isonicotinate in aqueous solutions for prolonged periods. If aqueous formulation is mandatory, you must utilize ester stabilizers or strict pH control[8]. Maintaining a slightly acidic pH (e.g., pH 4.5 - 5.5) protonates a fraction of the pyridine nitrogen, neutralizing its ability to act as a general base catalyst, thereby slowing down the hydrolysis of the ester[3][8]. However, for long-term HTS libraries, dry DMSO stored at -80°C under Argon is the only field-proven method to maintain >99% purity.

Visualizing Chemical Logic & Workflows

To further clarify the degradation mechanisms and the regulatory testing workflows, refer to the following logical diagrams.

DegradationPathway A Methyl 2,6-bis(hydroxymethyl) isonicotinate B Trace H₂O + Pyridine Base Catalysis A->B Moisture Absorption D O₂ / UV Light / Trace Metals A->D Environmental Exposure C 2,6-bis(hydroxymethyl) isonicotinic acid (Hydrolysis) B->C Ester Cleavage E Aldehyde / Carboxylic Acid Derivatives (Oxidation) D->E Hydroxymethyl Oxidation

Degradation pathways of methyl 2,6-bis(hydroxymethyl)isonicotinate.

ICHWorkflow Start Purified API Batch (Packaged in proposed container) LT Long-Term Storage 25°C/60% RH or 30°C/65% RH Start->LT Acc Accelerated Storage 40°C/75% RH Start->Acc TestLT Test at: 0, 3, 6, 9, 12 months LT->TestLT TestAcc Test at: 0, 3, 6 months Acc->TestAcc Eval Evaluate against Significant Change Criteria TestLT->Eval TestAcc->Eval

ICH Q1A(R2) stability testing workflow for drug substances.

Standard Operating Procedures (SOPs)

Protocol 1: Moisture-Free Aliquoting and Long-Term Storage Preparation

Because hygroscopicity drives the primary degradation pathway (hydrolysis), proper packaging is the most critical step in handling this compound.

Step-by-Step Methodology:

  • Pre-drying: Place the bulk powder of methyl 2,6-bis(hydroxymethyl)isonicotinate in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating silica gel. Apply vacuum (≤ 10 mbar) for 24 hours at room temperature. Do not use heat, as it may induce thermal degradation.

  • Environment Control: Transfer the desiccator to a glove box purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm).

  • Aliquoting: Weigh the required amounts into amber glass vials (to prevent photolytic degradation). Amber glass is mandatory as UV light can initiate radical oxidation of the hydroxymethyl groups.

  • Sealing: Insert PTFE-lined silicone septa and securely crimp-seal the vials using an aluminum cap. The PTFE lining ensures that no plasticizers leach into the API and provides a superior moisture barrier.

  • Storage: Store the sealed vials in a monitored freezer at -20°C. For long-term archival (years), -80°C is recommended.

  • Thawing: Before use, allow the sealed vial to equilibrate to room temperature for at least 60 minutes before opening. Opening a cold vial will instantly condense atmospheric moisture onto the powder, ruining the integrity of the batch.

Protocol 2: Forced Degradation (Stress Testing) Setup

To validate that your analytical method (e.g., HPLC-UV) is "stability-indicating" (capable of resolving the parent compound from its degradation products), you must perform forced degradation.

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve 1 mg/mL of the API in a 50:50 mixture of Acetonitrile and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve 1 mg/mL of the API in a 50:50 mixture of Acetonitrile and 0.1 N NaOH. Incubate at room temperature for 4 hours (base hydrolysis of this ester is extremely rapid due to pyridine participation). Neutralize with 0.1 N HCl before injection.

  • Oxidative Stress: Dissolve 1 mg/mL of the API in a 50:50 mixture of Acetonitrile and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Analysis: Run the stressed samples on a reverse-phase HPLC system (e.g., C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Ensure that the peak for 2,6-bis(hydroxymethyl)isonicotinic acid (the primary hydrolysis product) is baseline-resolved from the parent methyl ester peak.

References

  • Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Stability testing according to ICH Q1A (R2): Basics and technical solutions Helago-SK. URL: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products IKEV. URL: [Link]

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

  • Kinetics and mechanisms of reactions of pyridines and imidazoles... general base catalysis in ester hydrolysis Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Carbodiimide. URL: [Link]

  • Signature redacted - DSpace@MIT (Molecule 2[2,6-bis(hydroxymethyl)isonicotinic acid]) Massachusetts Institute of Technology. URL:[Link]

  • Innovative Bioconjugation Technology for Antibody–Drug Conjugates ACS Publications. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Methyl 2,6-bis(hydroxymethyl)isonicotinate vs. 2,6-pyridinedimethanol in Ligand Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and drug development, the rational design of ligands dictates the stability, electronic properties, and functional applicability of the resulting metal complexes. This guide provides an objective, data-driven comparison between two closely related yet functionally divergent O,N,O-tridentate pincer ligands: 2,6-pyridinedimethanol (pdmH2) and its functionalized derivative, Methyl 2,6-bis(hydroxymethyl)isonicotinate .

While pdmH2 serves as a classic, robust scaffold for assembling high-nuclearity transition metal clusters and metal-organic frameworks (MOFs)[1], the introduction of a methyl ester at the 4-position in the isonicotinate derivative fundamentally alters both its electronic profile and its utility. This functional handle enables orthogonal bioconjugation, making it a highly valuable building block in the synthesis of targeted Antibody-Drug Conjugates (ADCs) and functionalized polymers[2][3].

Structural and Electronic Causality in Ligand Design

The Parent Scaffold: 2,6-pyridinedimethanol (pdmH2)

2,6-pyridinedimethanol is characterized by a central pyridine ring flanked by two hydroxymethyl arms. When deprotonated, the resulting alkoxide oxygens act as powerful bridging ligands ( μ2​ or μ3​ ), which is the primary causal factor behind pdmH2's propensity to stabilize high-nuclearity architectures. For example, in Fe(III) and Mn(II/III) chemistry, the alkoxide arms bridge multiple metal centers to form complex topologies like Fe18​ clusters or manganese dicubanoids used in water oxidation catalysis[4]. The pyridine nitrogen acts as a standard σ -donor, providing a stable, neutral coordination environment.

The Functionalized Derivative: Methyl 2,6-bis(hydroxymethyl)isonicotinate

The addition of a methyl ester at the 4-position of the pyridine ring introduces two critical modifications:

  • Electronic Tuning : The ester group is electron-withdrawing via both inductive and resonance effects. This decreases the electron density on the pyridine ring, lowering the pKa​ of the pyridine nitrogen. Consequently, the ligand becomes a weaker σ -donor but a stronger π -acceptor, which is advantageous for stabilizing electron-rich, low-valent metal centers.

  • Bioorthogonal Functionalization : The ester provides a synthetic handle that can be selectively saponified to a carboxylic acid without disrupting the metal-binding O,N,O pocket. This acid can then undergo EDC/NHS-mediated amide coupling to attach the ligand (and its coordinated metal payload) to the lysine residues of monoclonal antibodies, a critical step in ADC development[2][3].

Electronic tuning and application divergence between pdmH2 and its isonicotinate derivative.

Quantitative Comparison and Chemical Properties

The following table summarizes the physicochemical properties and performance metrics of both ligands, highlighting how a single functional group substitution dictates their application in research and industry.

Property / Metric2,6-pyridinedimethanol (pdmH2)Methyl 2,6-bis(hydroxymethyl)isonicotinate
CAS Number 1195-59-1148258-03-1
Molecular Formula C7​H9​NO2​ C9​H11​NO4​
Molecular Weight 139.15 g/mol 197.19 g/mol
Electronic Profile Standard σ -donorWeaker σ -donor, stronger π -acceptor
Coordination Mode Neutral or dianionic O,N,O-tridentateNeutral or dianionic O,N,O-tridentate
Bridging Capacity High (alkoxides bridge multiple metals)High (alkoxides bridge multiple metals)
Orthogonal Handle None (requires harsh C-H activation)4-position methyl ester (easily hydrolyzed)
Primary Applications Fe/Mn/Co clusters, MOFs, Water OxidationBioconjugation, ADCs, Targeted Therapeutics

Methodological Workflows & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to aid researchers in troubleshooting and optimization.

Protocol 1: Assembly of High-Nuclearity Fe(III) Clusters using pdmH2

Objective: Synthesize robust polynuclear clusters (e.g., Fe9​ or Fe18​ ) for magnetic or catalytic studies[4]. Causality: The addition of a base or carboxylate is required to deprotonate the hydroxymethyl arms of pdmH2. Only in their anionic alkoxide form can these arms bridge multiple Fe(III) centers to form the cluster core.

Step-by-Step Methodology:

  • Metal Dissolution : Dissolve 1.0 mmol of an anhydrous Fe(III) salt (e.g., Fe(ClO4​)3​ ) in 15 mL of anhydrous acetonitrile under an inert atmosphere.

  • Ligand Addition : Add 1.5 mmol of 2,6-pyridinedimethanol (pdmH2) to the stirring solution. The solution will typically darken, indicating initial coordination.

  • Deprotonation : Slowly add 3.0 mmol of a non-nucleophilic base (e.g., triethylamine) or a bridging carboxylate (e.g., sodium acetate). Self-Validation: A distinct color change (often to deep red/brown) and potential microcrystalline precipitation indicate successful alkoxide formation and cluster assembly.

  • Crystallization : Filter the solution to remove any insoluble impurities. Allow the filtrate to undergo slow evaporation or vapor diffusion with diethyl ether over 48-72 hours.

  • Verification : Isolate the crystals and confirm the cluster nuclearity via single-crystal X-Ray Diffraction (XRD) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Protocol 2: Ester Hydrolysis for Bioconjugation (Isonicotinate Derivative)

Objective: Convert Methyl 2,6-bis(hydroxymethyl)isonicotinate to its free carboxylic acid form for subsequent amide coupling in ADC synthesis[2][5]. Causality: Saponification with LiOH provides mild, selective hydrolysis of the ester without degrading the hydroxymethyl groups. Acidification is strictly required to protonate the resulting carboxylate, allowing it to partition into the organic phase during extraction.

Step-by-Step Methodology:

  • Solvation : Dissolve 50 mg (0.25 mmol) of Methyl 2,6-bis(hydroxymethyl)isonicotinate in 0.2 mL of Tetrahydrofuran (THF).

  • Saponification : Dissolve 7 mg (0.3 mmol) of Lithium Hydroxide (LiOH) in 0.8 mL of deionized water. Add this aqueous solution dropwise to the THF mixture.

  • Reaction Monitoring : Stir the reaction at room temperature for 30 minutes. Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the high- Rf​ starting material and the appearance of a baseline spot confirms complete hydrolysis.

  • Solvent Removal : Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification & Isolation : Cool the remaining aqueous layer in an ice bath. Slowly add 0.1 mL of 2M aqueous HCl to neutralize the solution. Self-Validation: The precipitation of the free carboxylic acid upon reaching a pH of ~3-4 confirms successful protonation.

  • Collection : Filter the precipitate, wash with cold water, and dry under a vacuum to yield the bioconjugation-ready ligand.

Workflow comparing direct metal coordination of pdmH2 vs bioconjugation of the isonicotinate.

Conclusion & Strategic Recommendations

For researchers focused on materials science, MOF topology, or homogeneous catalysis , 2,6-pyridinedimethanol remains the gold standard. Its unhindered structure and strong σ -donating capabilities make it highly predictable for assembling stable, high-nuclearity metal clusters[1].

Conversely, for professionals in medicinal chemistry and biologics , Methyl 2,6-bis(hydroxymethyl)isonicotinate is the superior choice. The strategic placement of the methyl ester provides a vital bioorthogonal handle, allowing the ligand to act as a bridge between a cytotoxic metal payload and a targeting antibody, driving the next generation of targeted cancer therapeutics[2][3].

Sources

A Comparative Guide to HPLC Validation Methods for Purity Assessment of Methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel compounds like Methyl 2,6-bis(hydroxymethyl)isonicotinate, a pyridine dicarboxylic acid derivative with potential therapeutic applications, establishing a robust and reliable analytical method for purity assessment is a critical first step in the journey from laboratory to clinic. Even minute impurities can alter a drug's pharmacological and toxicological profile, making their identification and quantification a regulatory and ethical necessity.

High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard for this task, offering the high resolution and sensitivity required to separate the main component from structurally similar impurities and degradation products. However, an HPLC method is only as reliable as its validation. This guide provides a comprehensive comparison of HPLC validation strategies tailored for Methyl 2,6-bis(hydroxymethyl)isonicotinate, grounding every recommendation in the authoritative standards set by the International Council for Harmonisation (ICH) and field-proven expertise.

Selecting the Optimal Chromatographic Mode: A Strategic Choice

The molecular structure of Methyl 2,6-bis(hydroxymethyl)isonicotinate—featuring a polar pyridine ring, ester, and two hydroxymethyl groups—dictates the choice of chromatographic technique. The goal is to achieve adequate retention and sharp, symmetrical peaks, which requires a careful balance of interactions between the analyte, the stationary phase, and the mobile phase.

Chromatographic ModePrincipleSuitability for Methyl 2,6-bis(hydroxymethyl)isonicotinate
Reversed-Phase (RP-HPLC) A non-polar stationary phase (e.g., C18) with a polar mobile phase. Retention is driven by hydrophobic interactions.[1]Primary Recommendation. The aromatic ring provides sufficient hydrophobicity for retention on a C18 column, while the polar functional groups allow for fine-tuning of selectivity with common mobile phases like acetonitrile/water or methanol/water.[1][2]
Hydrophilic Interaction (HILIC) A polar stationary phase (e.g., silica, amide) with a high-organic, low-aqueous mobile phase.[3] It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[4]Strong Alternative. As a highly polar compound, it is an excellent candidate for HILIC, which often provides an orthogonal (different) selectivity to RP-HPLC.[5] This is particularly useful for separating polar impurities that elute too early in reversed-phase.[5][6]
Normal-Phase (NP-HPLC) A polar stationary phase with a non-polar mobile phase.[1]Not Recommended. NP-HPLC typically uses non-polar, non-aqueous mobile phases in which the analyte may have poor solubility. Furthermore, reproducibility can be challenging due to the sensitivity of the system to water content.

For the purposes of this guide, we will focus on the validation of Reversed-Phase HPLC methods , as it represents the most common and versatile starting point for this type of analyte.

The Architecture of a Validation Protocol: Following ICH Q2(R1)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7] The ICH Q2(R1) guideline is the globally recognized standard, outlining the specific validation characteristics required for assay and impurity testing.[7][8][9]

A well-structured validation protocol is a self-validating system. Each parameter builds upon the last, creating a comprehensive picture of the method's performance and limitations.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin SST System Suitability Testing Spec->SST Acc Accuracy Lin->Acc LOD LOD & LOQ Lin->LOD Lin->SST Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->SST Rob Robustness Prec->Rob Prec->SST LOD->SST Rob->SST Analysis Sample Analysis SST->Analysis

Figure 1: A logical workflow for HPLC method development and validation.

Core Validation Parameters: A Step-by-Step Guide with Experimental Protocols

Specificity: Proving Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][10] A method that is not specific can yield falsely elevated results for the main peak. The most rigorous way to demonstrate this is through forced degradation studies.[11][12]

Experimental Protocol (Forced Degradation):

  • Prepare five separate solutions of Methyl 2,6-bis(hydroxymethyl)isonicotinate (e.g., at 1 mg/mL).

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Stress: Heat the solid drug substance at 105°C for 48 hours.

  • Photolytic Stress: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14]

  • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method using a Photodiode Array (PDA) detector. The goal is to achieve 5-20% degradation of the active ingredient.[15]

Self-Validation & Trustworthiness:

  • Resolution: The primary peak should be chromatographically resolved from all degradation product peaks. The resolution factor (Rs) between the main peak and the closest eluting impurity should be > 2.0.

  • Peak Purity: The PDA detector should be used to perform peak purity analysis on the main peak in each chromatogram. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogenous and not co-eluting with any degradants.

Degradation_Pathway Parent Methyl 2,6-bis(hydroxymethyl)isonicotinate (API) Imp1 Isonicotinic Acid Derivative (Hydrolysis Product) Parent->Imp1 Acid/Base Hydrolysis Imp2 N-Oxide Derivative (Oxidation Product) Parent->Imp2 Oxidation (H₂O₂) Imp3 Dimer/Polymer (Thermal/Photo Product) Parent->Imp3 Thermal/Photolytic Stress

Figure 2: Hypothetical degradation pathways for specificity assessment.
Linearity & Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[7] This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations. For an assay method, the range is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL). For an impurity method, the range should bracket the expected impurity levels, from the quantitation limit (LOQ) up to 120% of the specification.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Self-Validation & Trustworthiness:

  • The coefficient of determination (R²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm the linear relationship.

Concentration (µg/mL)Avg. Peak Area
80801,500
90902,100
1001,001,500
1101,103,000
1201,202,400
0.9998
Accuracy (Trueness)

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] It confirms that the method is free from systematic error.

Experimental Protocol (Spiked Recovery):

  • Prepare a sample matrix (placebo) without the API.

  • Spike the placebo with the API reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Self-Validation & Trustworthiness:

  • The mean recovery should be within 98.0% to 102.0% for an assay.

  • The %RSD for the recovery at each level should not be more than 2.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.499.5%
Precision

Causality: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the same sample (at 100% concentration) on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Self-Validation & Trustworthiness:

  • The %RSD for the set of measurements should be ≤ 2.0% for an API assay.[18]

Precision LevelAnalystDayInstrumentMean Assay (%)% RSD
Repeatability11A99.80.45%
Intermediate22B100.10.51%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] These are critical parameters for impurity methods.

Experimental Protocol (Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing six preparations at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

ParameterS/N RatioConcentration (µg/mL)Precision at LOQ (%RSD)
LOD~ 3:10.05N/A
LOQ~ 10:10.156.8%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze the sample while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (e.g., ± 0.2 mL/min).

    • Column Temperature (e.g., ± 5 °C).[19]

    • Mobile Phase Composition (e.g., ± 2% organic).[19]

    • Mobile Phase pH (e.g., ± 0.2 units).

Self-Validation & Trustworthiness:

  • The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptance criteria for all variations.

  • The assay result should not change significantly.

Comparative Analysis: Rapid Screening vs. High-Resolution Stability-Indicating Methods

The choice of method often depends on the application. A rapid method may be suitable for in-process controls, while a high-resolution method is necessary for stability testing. Both must be fully validated.

Validation ParameterMethod A (Rapid Screening)Method B (High-Resolution)Rationale
Column C18, 50 x 2.1 mm, 3 µmC18, 150 x 4.6 mm, 3.5 µmLonger column provides higher efficiency and better resolution for complex stability samples.
Run Time 5 minutes25 minutesMethod A is optimized for throughput. Method B is optimized for separation power.
Specificity Resolved from major degradantsBaseline resolved from all degradantsMethod B is a superior stability-indicating method.
LOQ 0.05%0.01%Higher efficiency of Method B leads to better sensitivity.
Robustness More sensitive to flow rate changesHighly robustLonger column and slower gradient provide a more stable system.

Conclusion: The Foundation of Quality

The validation of an HPLC method for the purity assessment of Methyl 2,6-bis(hydroxymethyl)isonicotinate is a systematic process that establishes the method's performance characteristics and limitations. By adhering to the principles outlined in the ICH Q2(R1) guideline, scientists can develop a self-validating system that provides trustworthy and reproducible data. The choice between a rapid screening method and a high-resolution stability-indicating method depends on the intended application, but both require a comprehensive validation package. Ultimately, a well-validated analytical method is the bedrock upon which product quality, safety, and regulatory compliance are built.

References

  • Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Roemling, R., Sakata, M., Kawai, Y. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]

  • Pharmaguideline. (2023). System Suitability in HPLC Analysis. [Link]

  • Singh, R., Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • SGS Japan. Forced Degradation Testing. [Link]

  • D'Archivio, A. A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. [Link]

  • Kumar, P., et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Journal of Pharmaceutical and Biological Sciences, 2(4), 13-20. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Zenodo. (2024). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. ICH-Q2 Analytical Method Validation. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Al-Saeed, M. H., et al. (2017). Calculated system suitability parameters for the HPLC method (ICH guidelines). Journal of Chemical and Pharmaceutical Research, 9(7), 241-246. [Link]

  • Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-325. [Link]

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Comparative Reactivity Guide: Methyl vs. Ethyl 2,6-bis(hydroxymethyl)isonicotinate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Focus: Kinetic profiling, steric analysis, and self-validating experimental workflows.

Introduction & Synthetic Context

The 2,6-bis(hydroxymethyl)isonicotinate scaffold is a highly versatile pyridine-based building block. It is a critical intermediate in the synthesis of antibody-drug conjugate (ADC) linkers[1], site-selective protein modification probes[2], and turn-on fluorescent sensors for transition metals[3].

When designing a synthetic route, chemists must frequently choose between methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) and its ethyl analog . While the primary alcohols at the C2 and C6 positions dictate the molecule's capacity for downstream alkylation or bioconjugation, the choice of the C4 ester (methyl vs. ethyl) fundamentally alters the kinetics of nucleophilic acyl substitution.

Historically, the methyl ester is synthesized via a Minisci-type hydroxymethylation of methyl isonicotinate using ammonium persulfate and methanol/water[3]. Understanding how this methyl ester compares to the ethyl analog is essential for optimizing reaction times, yields, and purification strategies.

Kinetic & Thermodynamic Profiling

The reactivity of these analogs diverges primarily at the C4 carbonyl center. The C2 and C6 hydroxymethyl groups remain largely insulated from the ester's alkyl chain due to the rigid aromatic spacer.

Steric and Electronic Causality
  • Steric Hindrance: The ethyl group introduces a larger steric profile (Taft steric parameter Es​ for −CH3​ is 0.00, while −CH2​CH3​ is -0.07). This extra methylene unit subtly shields the C4 carbonyl carbon, increasing the activation energy required for a nucleophile to achieve the optimal Bürgi-Dunitz trajectory.

  • Leaving Group Ability: During amidation or saponification, the collapse of the tetrahedral intermediate requires the expulsion of an alkoxide. The methoxide ion ( CH3​O− ) is a marginally better leaving group than the ethoxide ion ( CH3​CH2​O− ) due to the reduced inductive electron donation (+I effect), making the methyl ester kinetically superior for acyl substitution.

  • Remote Functionalization: When activating the C2/C6 hydroxymethyls (e.g., via mesylation or bromination), the reaction rates between the methyl and ethyl analogs are virtually indistinguishable.

Quantitative Reactivity Comparison
ParameterMethyl EsterEthyl EsterMechanistic Causality
Relative Amidation Rate Faster ( krel​≈2−3× )SlowerMethoxide is a superior leaving group; lower steric bulk at the tetrahedral intermediate.
Carbonyl Electrophilicity HigherLowerEthyl's +I inductive effect slightly deactivates the C4 carbonyl carbon.
C2/C6 Activation Rate IdenticalIdenticalThe C4 ester alkyl chain is too remote to exert inductive or steric effects on C2/C6.
Organic Solubility (LogP) LowerHigherThe additional methylene in the ethyl ester increases lipophilicity, aiding in non-polar extractions.

Mechanistic Reactivity Pathways

The following diagram illustrates the divergent reactivity zones of the scaffold, highlighting where the choice of ester impacts the synthetic workflow.

Reactivity A 2,6-bis(hydroxymethyl) isonicotinate B C4 Ester Modification (Me vs Et) A->B Nucleophilic Attack D C2/C6 Activation (MsCl / PBr3) A->D Electrophilic Trapping C Amides / Acids (Me reacts faster) B->C Amines / OH- E Bis-Mesylates Bis-Bromides D->E Leaving Group

Divergent reactivity pathways of the 2,6-bis(hydroxymethyl)isonicotinate scaffold.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own quality control. The following methodologies demonstrate the practical differences and standard operating procedures for these molecules.

Protocol A: Comparative Amidation of the C4 Ester

This protocol highlights the kinetic advantage of the methyl ester during linker synthesis.

  • Reaction Setup: Dissolve 1.0 eq of the ester (Methyl or Ethyl) in anhydrous methanol (0.2 M).

  • Nucleophile Addition: Add 1.2 eq of the target primary amine.

  • Thermal Activation: Heat the mixture to reflux (65 °C) under an inert atmosphere.

  • Causality & Observation: Methanol is chosen as the solvent to prevent unwanted transesterification side-reactions that occur in ethanol. The methyl ester will typically reach >95% conversion within 4-6 hours. The ethyl ester, hampered by steric bulk and poorer leaving group dynamics, requires 12-16 hours or the addition of a Lewis acid catalyst (e.g., Ti(OiPr)4​ ).

  • Self-Validation (IPC): Monitor via TLC (UV 254 nm). The pyridine ring ensures strong UV absorbance. The conversion of the ester to the amide significantly increases the molecule's polarity, resulting in a distinct, lower Rf​ spot. Complete disappearance of the high- Rf​ ester spot intrinsically validates kinetic completion.

Protocol B: C2/C6 Hydroxyl Activation (Bis-Mesylation)

This protocol is utilized to create potent alkylating agents for ADC payloads, as demonstrated in recent medicinal chemistry literature[1].

  • Preparation: Suspend methyl 2,6-bis(hydroxymethyl)isonicotinate (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM)[1].

  • Temperature Control: Cool the system strictly to 0 °C using an ice bath.

  • Electrophilic Addition: Dropwise add methanesulfonyl chloride (MsCl, 2.3 eq) to control the exothermic reaction[1]. Stir at 0 °C for 2 hours[1].

  • Causality: Triethylamine serves a dual purpose: it deprotonates the hydroxyl groups to enhance nucleophilicity and acts as an acid scavenger for the generated HCl. The strict 0 °C environment is critical; elevated thermal energy would allow the displaced chloride ions to act as nucleophiles, attacking the newly formed, highly reactive mesylate to yield unwanted bis-chloride byproducts. (Note: If bromides are desired instead of mesylates, PBr3​ in acetonitrile at 45 °C is the validated alternative[2]).

  • Self-Validation (Workup): Quench with water, extract with DCM, and wash the organic layer with 0.1 N HCl followed by brine[1]. The 0.1 N HCl wash is a self-validating purification step: it selectively protonates excess triethylamine and basic impurities, partitioning them entirely into the aqueous phase. The organic layer is intrinsically purified, yielding the bis-mesylate with high fidelity.

References

  • Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates Source : DTU Inside (Ph.D. Thesis) URL :[Link]

  • Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications Source : UC Berkeley (Ph.D. Thesis) URL : [Link]

Sources

Mass spectrometry fragmentation pattern analysis of methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,6-bis(hydroxymethyl)isonicotinate is a highly functionalized pyridine derivative that serves as a critical bifunctional scaffold in the development of cleavable linkers for Antibody-Drug Conjugates (ADCs) and transition metal-chelating probes. Validating its structural integrity during bioconjugation workflows is paramount; premature degradation of its hydroxymethyl or ester moieties directly compromises downstream payload attachment.

This guide objectively compares two primary mass spectrometry modalities—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS)—for the structural elucidation of this compound. By detailing the mechanistic causality behind its fragmentation patterns and providing a self-validating analytical protocol, this guide equips researchers with the exact methodologies needed to track and verify this critical intermediate.

The Analyte Context: Structural Significance

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1; Exact Mass: 197.0688 Da) features a pyridine core substituted with a methyl ester at the C4 position and two hydroxymethyl groups at the C2 and C6 positions. In drug development, these hydroxymethyl groups are frequently converted into reactive leaving groups (e.g., via bromination or mesylation) to tether cytotoxic payloads, while the ester acts as a bio-orthogonal handle[1]. Furthermore, its unique geometry allows it to act as an efficient ligand in the synthesis of coordination polymers and metal-detecting biological probes[2]. Because of its high polarity and multiple reactive sites, choosing the correct MS modality is critical to avoid artifactual degradation during analysis[3].

Mechanistic Fragmentation Logic (The Causality of CID)

In positive-ion ESI-MS, the basicity of the pyridine nitrogen dictates the ionization pathway. Protonation occurs almost exclusively at the ring nitrogen, yielding a highly stable precursor ion [M+H]+ at m/z 198.0761 . Upon Collision-Induced Dissociation (CID), the fragmentation is driven by the electron-withdrawing effect of the protonated pyridine core:

  • Dehydration (-18.01 Da): The protonated pyridine ring severely weakens the C-O bonds of the 2,6-hydroxymethyl groups. Collisional activation induces the hydroxyl group to abstract an adjacent proton, expelling neutral water to form a resonance-stabilized methylene-pyridinium cation at m/z 180.0655 .

  • Demethanolation (-32.03 Da): The C4 methyl ester undergoes a proximity-driven rearrangement. The ester carbonyl oxygen abstracts a proton from one of the adjacent hydroxymethyl groups, expelling neutral methanol and yielding a highly conjugated acylium ion at m/z 166.0499 .

  • Formaldehyde Loss (-30.01 Da): Direct cleavage of the hydroxymethyl carbon-carbon bond results in the expulsion of neutral formaldehyde, yielding a fragment at m/z 168.0655 .

FragmentationLogic M Intact Precursor [M+H]+ m/z 198.0761 F1 Dehydration [M+H - H2O]+ m/z 180.0655 M->F1 -H2O (-18.01 Da) F2 Demethanolation [M+H - CH3OH]+ m/z 166.0499 M->F2 -CH3OH (-32.03 Da) F3 Formaldehyde Loss [M+H - CH2O]+ m/z 168.0655 M->F3 -CH2O (-30.01 Da) F4 Dual Loss [M+H - H2O - CH3OH]+ m/z 148.0393 F1->F4 -CH3OH (-32.03 Da) F2->F4 -H2O (-18.01 Da)

ESI-MS/MS collision-induced dissociation (CID) fragmentation logic.

Modality Comparison: ESI-Q-TOF vs. EI-GC-MS

While ESI-Q-TOF is the gold standard for intact linker tracking in liquid phases, EI-GC-MS is often utilized for deep structural fingerprinting. However, analyzing this specific compound via GC-MS presents distinct challenges.

  • ESI-Q-TOF (Soft Ionization): Operates at atmospheric pressure and preserves the intact molecular ion. It is ideal for direct analysis of the compound from aqueous/organic synthesis mixtures without prior derivatization.

  • EI-GC-MS (Hard Ionization): Because methyl 2,6-bis(hydroxymethyl)isonicotinate possesses two free hydroxyl groups, it exhibits poor volatility and thermal lability in a standard GC inlet. Derivatization is mandatory. Silylation with BSTFA converts the two -OH groups into TMS ethers (+144 Da net mass addition), yielding a derivative with a nominal mass of 341 Da. At 70 eV electron impact, the intact molecular ion is nearly absent; the spectrum is instead dominated by the [M-CH3]+ ion at m/z 326 and the ubiquitous TMS cation at m/z 73.

Workflow A Analyte Prep (MeOH/H2O) B ESI-Q-TOF MS Soft Ionization A->B LC/Infusion C EI-GC-MS Hard Ionization A->C Derivatization & GC D Intact [M+H]+ m/z 198.07 B->D MS1 Scan E Extensive Fingerprinting C->E 70 eV Electron Impact F Linker Structural Validation D->F CID MS/MS E->F Library Match

Comparative MS analytical workflow for methyl 2,6-bis(hydroxymethyl)isonicotinate.

Self-Validating Experimental Protocol: H/D Exchange MS/MS

To definitively prove that the -32 Da loss originates from the ester via proton abstraction from the hydroxymethyl group (and not via a different rearrangement), a self-validating Hydrogen/Deuterium (H/D) exchange protocol must be employed.

Step 1: Standard Preparation Dissolve 1 mg of the analyte in 1 mL of LC-MS grade H2O/MeOH (50:50, v/v) containing 0.1% formic acid.

Step 2: Isotopic Labeling (Self-Validation) Prepare a parallel sample in D2O/CD3OD (50:50, v/v) containing 0.1% deuterated formic acid (DCOOH). Incubate for 30 minutes at room temperature. This ensures the two exchangeable hydroxyl protons are replaced by Deuterium, shifting the precursor mass from m/z 198.07 [M+H]+ to m/z 201.09 [M+D]+.

Step 3: Direct Infusion Infuse both samples directly into the ESI source at 5 µL/min using a precision syringe pump.

Step 4: Source Optimization Set capillary voltage to 3.5 kV, drying gas temperature to 250°C, and nebulizer pressure to 15 psi.

Step 5: CID MS/MS Acquisition Isolate the respective precursor ions (m/z 198.07 and m/z 201.09) in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 40 eV using Nitrogen as the collision gas.

Step 6: Mechanistic Data Interpretation Analyze the neutral losses. In the deuterated sample, the primary dehydration loss shifts from -18 Da (H2O) to -20 Da (D2O), confirming the loss originates from the exchangeable hydroxymethyl groups. Crucially, the demethanolation loss shifts from -32 Da (CH3OH) to -33 Da (CH3OD). Because the methyl ester itself has no exchangeable protons, this +1 Da shift elegantly proves that the ester carbonyl abstracts a proton/deuterium from the adjacent hydroxymethyl group during CID cleavage.

Diagnostic Data & Performance Comparison

Table 1: ESI-Q-TOF MS/MS (CID) Diagnostic Ions

Fragment IonExact Mass (m/z)Neutral LossMechanistic Origin
[M+H]+ 198.0761NoneProtonated intact precursor (Pyridine N)
[M+H - H2O]+ 180.0655-18.0106 DaDehydration of C2/C6 hydroxymethyl group
[M+H - CH3OH]+ 166.0499-32.0262 DaLoss of methanol from C4 methyl ester
[M+H - CH2O]+ 168.0655-30.0106 DaExpulsion of formaldehyde from C2/C6
[M+H - H2O - CH3OH]+ 148.0393-50.0368 DaDual loss yielding the bare pyridine core

Table 2: Modality Comparison: ESI-HRMS vs. EI-GC-MS

ParameterESI-Q-TOF (Underivatized)EI-GC-MS (TMS Derivatized)
Ionization Energy Soft (~3-5 kV spray)Hard (70 eV electron beam)
Molecular Ion Stability Excellent (Base peak is [M+H]+)Poor (Intact m/z 341 is <1% relative abundance)
Sample Prep Complexity Low (Direct dilute-and-shoot)High (Requires strictly anhydrous BSTFA silylation)
Primary Application Intact linker tracking, ADC synthesisImpurity profiling, library matching

References

  • Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model ACS Publications[Link]

  • Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications UC Berkeley (eScholarship)[Link]

  • Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates DTU Inside[Link]

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Benchmarking methyl 2,6-bis(hydroxymethyl)isonicotinate as a supramolecular cross-linking agent

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 2,6-bis(hydroxymethyl)isonicotinate (MBHI) as a Supramolecular Cross-Linking Agent

Executive Summary

In the landscape of dynamic materials and bioconjugation, the selection of a supramolecular cross-linking agent dictates the macroscopic properties of the resulting network—ranging from the self-healing efficiency of hydrogels to the stability of antibody-drug conjugates (ADCs)[1],[2]. Methyl 2,6-bis(hydroxymethyl)isonicotinate (MBHI) [3] has emerged as a highly versatile, pyridine-based pincer ligand[4]. Unlike traditional robust cross-linkers such as Terpyridine (TPy) or purely hydrogen-bonded motifs like Ureido-pyrimidinone (UPy), MBHI offers a unique N,O,O -coordination environment. The electron-withdrawing methyl ester at the 4-position fine-tunes the basicity of the pyridine nitrogen, yielding highly dynamic, rapid-relaxing metallo-supramolecular networks ideal for injectable therapeutics and stimuli-responsive materials.

This guide provides an objective, data-driven comparison of MBHI against standard alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for its implementation.

Mechanistic Overview & Structural Causality

The efficacy of a supramolecular cross-linker is governed by its thermodynamic binding constant ( Ka​ ) and its kinetic dissociation rate ( koff​ ).

  • MBHI ( N,O,O -donor): The pyridine nitrogen and two adjacent hydroxymethyl oxygens form a tridentate or bidentate complex with transition metals (e.g., Zn²⁺, Ni²⁺). The oxygen donors are harder and weaker than nitrogen donors, resulting in a higher koff​ . This rapid ligand exchange is the fundamental causality behind the superior shear-thinning and self-healing properties of MBHI-cross-linked gels[5]. Furthermore, the isonicotinate ester acts as an orthogonal conjugation handle, allowing covalent attachment to polymer backbones (e.g., PEG, hyaluronic acid) via simple amidation without disrupting the coordination sphere.

  • Terpyridine ( N,N,N -donor): Forms highly stable, thermodynamically robust bis-complexes with transition metals[6]. The low koff​ results in stiff, elastic hydrogels that behave more like covalent networks, requiring high energy to yield and exhibiting slow self-healing.

  • Ureido-pyrimidinone (UPy): Relies on quadruple hydrogen bonding. While effective in non-polar environments, its binding affinity drops precipitously in aqueous media unless shielded within hydrophobic pockets, making it less reliable for standard biological hydrogels.

Assembly Polymer Polymer Backbone (e.g., 8-Arm PEG-NH₂) MBHI MBHI Ligand (Pyridine-2,6-dimethanol) Polymer->MBHI Covalent Amidation (via 4-Ester Group) Metal Transition Metal (Zn²⁺ / Ni²⁺) MBHI->Metal N,O,O-Coordination (Rapid Exchange) Complex Bis-Complex (ML₂) (Transient Cross-link) Metal->Complex 1:2 Stoichiometry Assembly Hydrogel Dynamic Supramolecular Hydrogel Network Complex->Hydrogel 3D Network Percolation

Caption: Mechanistic pathway of MBHI-mediated metallo-supramolecular hydrogel assembly.

Quantitative Benchmarking Data

To objectively evaluate MBHI, we benchmark it against TPy and UPy using an 8-arm Poly(ethylene glycol) (PEG, 20 kDa) architecture at 10 wt% concentration in aqueous media.

Table 1: Thermodynamic & Kinetic Parameters
Cross-Linking AgentInteraction MotifTarget Metal / ConditionBinding Constant ( Ka​ )Dissociation Rate ( koff​ )Network Dynamics
MBHI N,O,O -CoordinationZn²⁺ (Aqueous) ∼104−105M−1 Fast ( >102s−1 )Highly Dynamic
Terpyridine (TPy) N,N,N -CoordinationZn²⁺ (Aqueous) ∼107−108M−1 Slow ( <10s−1 )Stiff / Elastic[6]
UPy Quadruple H-BondingAqueous (Unshielded) ∼102M−1 Very FastWeak / Sol-like
Table 2: Rheological Performance of 8-Arm PEG Hydrogels
System (10 wt% PEG)Storage Modulus ( G′ )Relaxation Time ( τ )Self-Healing EfficiencyInjectability
PEG-MBHI + Zn²⁺ ∼5−8 kPa ∼0.1 s>98% (Instantaneous)Excellent
PEG-MBHI + Ni²⁺ ∼12−15 kPa ∼2.5 s>95% (Seconds)Good
PEG-TPy + Zn²⁺ ∼20−25 kPa ∼50 s<60% (Minutes)Poor
PEG-UPy <0.1 kPaN/A (Viscous liquid)N/AN/A

Data Synthesis Insight: MBHI with Zn²⁺ provides the optimal balance for injectable biomaterials. The G′ is sufficient to maintain structural integrity post-injection, while the sub-second relaxation time ( τ ) ensures the material can flow under shear stress and instantly self-heal upon cessation of force.

Experimental Methodologies & Protocols

The following protocols establish a self-validating system for synthesizing and benchmarking MBHI-cross-linked networks.

Protocol A: Synthesis of MBHI-Functionalized PEG (PEG-MBHI)

Causality: Direct amidation of the methyl ester of MBHI with an amine-terminated polymer ensures stable covalent anchoring without requiring complex coupling reagents that might foul the coordination site.

  • Preparation: Dissolve 8-arm PEG-NH₂ (20 kDa, 1.0 eq) and MBHI (12.0 eq, ensuring excess for complete end-group conversion) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of sodium methoxide (NaOMe) to facilitate the aminolysis of the methyl ester. Stir at 50°C for 48 hours under an inert argon atmosphere.

  • Purification (Critical Step): Precipitate the polymer in cold diethyl ether. Re-dissolve in deionized water and dialyze (MWCO 3.5 kDa) first against 0.01 M EDTA for 24 hours, then against pure water for 48 hours.

    • Self-Validation/Causality: The EDTA dialysis step is mandatory. It chelates trace environmental transition metals that could prematurely cross-link the polymer, ensuring a true "blank" baseline for rheology.

  • Characterization: Lyophilize the product. Use ¹H-NMR (in D₂O) to confirm the disappearance of the MBHI methyl ester peak (~3.9 ppm) and the integration of the pyridine aromatic protons against the PEG backbone.

Protocol B: Metallo-Supramolecular Assembly and Rheological Validation

Causality: Metal-to-ligand stoichiometry strictly dictates network connectivity. A 1:2 (Metal:Ligand) ratio maximizes bis-complex cross-links. Excess metal forces mono-complex formation, acting as network defects and plummeting the storage modulus.

  • Stock Solutions: Prepare a 10 wt% solution of PEG-MBHI in HEPES buffer (pH 7.4). Prepare a 100 mM stock of ZnCl₂ in the same buffer.

  • Titration & Assembly: Slowly vortex the PEG-MBHI solution while adding the ZnCl₂ stock to achieve an exact 0.5:1 molar ratio of Zn²⁺ to MBHI end-groups. A gel will form rapidly.

  • Equilibration: Allow the hydrogel to rest in a sealed environment at 25°C for 24 hours to ensure homogeneous distribution of the dynamic cross-links.

  • Rheological Benchmarking:

    • Frequency Sweep: Run from 0.1 to 100 rad/s at 1% strain to determine G′ (Storage Modulus) and G′′ (Loss Modulus). The crossover point defines the relaxation time ( τ=1/ωcrossover​ ).

    • Step-Strain (Self-Healing Validation): Alternate between 1% strain (linear viscoelastic region) for 60 seconds and 300% strain (network rupture) for 30 seconds. Monitor the recovery of G′ to validate self-healing efficiency.

Workflow S1 Synthesis PEG-MBHI Conjugation S2 Validation ¹H-NMR & EDTA Dialysis S1->S2 Purify S3 Assembly Precise 1:2 Metal Titration S2->S3 Confirm >95% Functionalization S4 Rheology Frequency & Step-Strain S3->S4 Equilibrate 24h S5 Benchmarking Extract G' & Relaxation Time S4->S5 Quantify Dynamics

Caption: End-to-end experimental workflow for synthesizing and benchmarking MBHI-based supramolecular hydrogels.

References

  • methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate | Chemsrc. (Source: chemsrc.com).
  • New Synthetic Strategy toward Pyridine-Based Ligands for Supramolecular Chemistry Utilizing 2,6-Bis(trimethyltin)pyridine as the Central Building Block | Organic Letters - ACS Publications. (Source: acs.org).
  • Hydrogels by supramolecular crosslinking of terpyridine end group functionalized 8-arm poly(ethylene glycol) - Soft Matter (RSC Publishing). (Source: rsc.org).
  • Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model - ACS Publications. (Source: acs.org).
  • Recent Progress in Azopyridine-Containing Supramolecular Assembly: From Photoresponsive Liquid Crystals to Light-Driven Devices - MDPI. (Source: mdpi.com).
  • Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. (Source: acs.org).

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Spectroscopic Validation of Methyl 2,6-bis(hydroxymethyl)isonicotinate Transition Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As transition metal complexes gain traction in targeted therapeutics and environmental sensing, the selection of the chelating ligand dictates both the stability and the functional utility of the resulting complex. Methyl 2,6-bis(hydroxymethyl)isonicotinate (MBHI) has emerged as a superior tridentate (O,N,O) ligand framework. Unlike traditional ligands, MBHI features an isonicotinate methyl ester that serves as a bio-orthogonal handle for downstream bioconjugation—such as in [2] or [1].

This guide provides a rigorous comparative analysis and step-by-step spectroscopic validation protocols for MBHI-transition metal complexes (with a focus on Cu²⁺ and Fe²⁺). Designed for senior application scientists and drug development professionals, this document outlines how to confidently synthesize, characterize, and validate these highly functionalized coordination compounds.

Comparative Performance Analysis: MBHI vs. Traditional Ligands

To understand the value of MBHI, it must be benchmarked against standard tridentate ligands like Pyridine-2,6-dimethanol (PDM) and Dipicolinic acid (DPA). The critical advantage of MBHI lies in its ability to coordinate metals tightly while preserving an orthogonal functional group for targeted drug delivery or sensor attachment.

Ligand FrameworkCoordination ModeElectronic Effect on MetalBioconjugation SuitabilitySpectroscopic Distinctness
MBHI Tridentate (O,N,O) via hydroxymethylsElectron-withdrawing (via C4 Ester)High: Ester handle remains free for ADC/Sensor linkageDistinct MLCT bathochromic shift
PDM Tridentate (O,N,O) via hydroxymethylsNeutralLow: No orthogonal handle availableBaseline MLCT
DPA Tridentate (O,N,O) via carboxylatesStrongly Electron-withdrawingLow: Carboxylates are consumed by metal bindingHigh ligand-field splitting

Data Synthesis: DPA consumes its potential conjugation handles (carboxylates) to bind the metal. PDM lacks a conjugation handle entirely. MBHI solves this by utilizing its hydroxymethyl groups for metal chelation, leaving the C4-methyl ester completely free for downstream amidation or hydrolysis in bioconjugation workflows [2].

Causality in Experimental Design: The "Why" Behind the Methods

A robust protocol is not just a list of steps; it is a carefully engineered system where every choice has a physical or chemical justification.

  • Solvent Selection (1:1 MeOH:H₂O): The hydroxymethyl groups and the polar pyridine ring demand an aqueous environment, but the methyl ester introduces lipophilicity. The 1:1 mixture ensures complete solvation of both the free ligand and the resulting metal complex, preventing premature precipitation that could trap unreacted metal salts [1].

  • Thermal Activation (50°C): Transition metals like Cu(II) and Fe(II) in aqueous solutions exist as tightly bound hexaaquo complexes. Heating provides the necessary thermal energy to overcome the kinetic barrier of water ligand dissociation, allowing the tridentate MBHI to achieve thermodynamic chelation.

  • Self-Validating UV-Vis Titrations: By titrating the metal into the ligand rather than mixing bulk equivalents, we generate a continuous dataset. The appearance of isosbestic points is a self-validating mathematical proof that only two absorbing species (free MBHI and the 1:1 MBHI-Metal complex) exist in equilibrium. If the isosbestic points drift, it immediately alerts the researcher to side reactions, such as ester hydrolysis or the formation of 2:1 (L:M) species.

  • FTIR as an Internal Control: The ester C=O stretch acts as a built-in diagnostic tool. If the C=O stretch frequency remains unshifted upon metal addition, it proves that coordination is strictly occurring at the pincer (O,N,O) site and the bioconjugation handle remains intact.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the MBHI-Cu(II) Complex

This protocol utilizes a slight metal deficiency to ensure no free paramagnetic metal convolutes downstream spectroscopic validation.

  • Reagent Preparation: Dissolve 1.0 mmol of MBHI in 10 mL of a 1:1 (v/v) methanol:water mixture.

  • Metal Addition: Slowly add 0.95 mmol of CuCl₂·2H₂O (or FeCl₂·4H₂O for the iron analogue) dropwise under continuous stirring.

  • Thermal Incubation: Heat the reaction mixture to 50°C and maintain for 17 hours to ensure complete thermodynamic conversion [1].

  • Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove methanol, inducing precipitation of the complex.

  • Purification: Filter the crude product and wash with cold diethyl ether to remove any unreacted trace ligand. Dry under vacuum.

Protocol B: Spectroscopic Validation Workflow
  • UV-Vis Titration (Electronic Structure):

    • Prepare a 10 µM solution of MBHI in HEPES buffer (pH 7.4).

    • Titrate with 1.0 µM aliquots of CuCl₂ up to 12 µM.

    • Validation Check: Monitor the emergence of the Metal-to-Ligand Charge Transfer (MLCT) band (~340-380 nm) and the d-d transition (~650-700 nm). Verify the presence of sharp isosbestic points [3].

  • ATR-FTIR Spectroscopy (Coordination Geometry):

    • Analyze the dried complex powder via ATR-FTIR.

    • Validation Check: Confirm the C=N ring stretch shifts (typically from ~1590 cm⁻¹ to ~1610 cm⁻¹) due to nitrogen coordination. Crucially, verify that the ester C=O stretch (~1725 cm⁻¹) remains unperturbed.

  • EPR Spectroscopy (Paramagnetic Center Verification):

    • Dissolve the Cu(II) complex in a 1:1 water:glycerol glassing matrix and freeze to 77 K.

    • Validation Check: Extract the hyperfine splitting constants ( g∣∣​ and A∣∣​ ). A g∣∣​>g⊥​>2.04 indicates a dx2−y2​ ground state, confirming the expected Jahn-Teller distorted octahedral or square planar geometry.

Validation Logic Diagram

The following logical workflow illustrates the self-validating nature of the spectroscopic characterization process.

G A MBHI Ligand + M(II) Salt B Complexation Reaction (MeOH/H2O, 50°C) A->B Stoichiometric mixing C Spectroscopic Validation B->C Isolation & Purification D UV-Vis Titration (d-d & MLCT) C->D E FTIR Spectroscopy (C=O & O-H shifts) C->E F EPR Spectroscopy (Paramagnetic center) C->F G Validated MBHI-Metal Complex D->G Isosbestic points confirm single complex species E->G C=O shift confirms metal coordination F->G Hyperfine splitting confirms geometry

Workflow for the spectroscopic validation of MBHI transition metal complexes.

References

  • Lee, Sumin. Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications. UC Berkeley Electronic Theses and Dissertations, 2018.[Link]

  • Grier, Katja Egeskov. Advanced Bioconjugation Technologies for Site-selective Protein Modification: Antibody Drug Conjugates. Technical University of Denmark (DTU), 2022.[Link]

  • Reber, Christian. Absorption and luminescence spectroscopy of transition metal compounds: from coordination geometries to excited-state properties. Scholaris, 2008. [Link]

Comparative analysis of green synthesis pathways for methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Methyl 2,6-bis(hydroxymethyl)isonicotinate, a key intermediate, presents a unique synthetic challenge. Its trifunctional nature, featuring two primary alcohols and a methyl ester on a pyridine ring, necessitates a carefully orchestrated synthetic strategy. This guide provides a comparative analysis of a conventional chemical synthesis route and a proposed, more sustainable chemo-enzymatic pathway, offering researchers and drug development professionals a comprehensive overview of the available and emerging methodologies.

The Imperative for Greener Synthesis

Traditional synthetic routes to complex molecules like methyl 2,6-bis(hydroxymethyl)isonicotinate often rely on stoichiometric reagents, harsh reaction conditions, and multiple protection-deprotection steps. Such approaches not only contribute to a significant environmental burden but also present challenges in terms of process safety and scalability. The principles of green chemistry, therefore, are not merely an academic exercise but a practical necessity for the development of efficient, cost-effective, and environmentally benign manufacturing processes.

Pathway 1: The Conventional Chemical Approach (A Non-Green Benchmark)

A plausible, albeit non-green, synthesis of methyl 2,6-bis(hydroxymethyl)isonicotinate would likely commence from 2,6-lutidine. This multi-step process, illustrated below, is characterized by the use of strong oxidizing and reducing agents, and chlorinated solvents.

Conventional_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Introduction of 4-carboxy group (Hypothetical) cluster_3 Step 4: Selective Reduction 2,6-Lutidine 2,6-Lutidine Dipicolinic_Acid Dipicolinic_Acid 2,6-Lutidine->Dipicolinic_Acid KMnO₄, H₂O, Reflux Dimethyl_Ester Dimethyl 2,6-pyridinedicarboxylate Dipicolinic_Acid->Dimethyl_Ester MeOH, H₂SO₄, Reflux Triester Trimethyl 2,6,4-pyridinetricarboxylate Dimethyl_Ester->Triester Harsh Oxidation Final_Product Methyl 2,6-bis(hydroxymethyl)isonicotinate Triester->Final_Product Selective Reducing Agent

Caption: Conventional multi-step synthesis of methyl 2,6-bis(hydroxymethyl)isonicotinate.

This conventional pathway is fraught with challenges from a green chemistry perspective. The use of potassium permanganate in the first step generates a large amount of manganese dioxide waste. The subsequent esterification with sulfuric acid requires a strong, corrosive acid and high temperatures. The introduction of a carboxyl group at the 4-position would likely require harsh conditions, and the final selective reduction of two out of three ester groups is a significant synthetic hurdle that may necessitate protecting group chemistry, further reducing the overall efficiency and atom economy.

Pathway 2: A Proposed Green Chemo-Enzymatic Approach

A more sustainable route can be envisioned by integrating biocatalysis with greener chemical transformations. This proposed pathway aims to minimize waste, reduce the use of hazardous reagents, and streamline the synthesis into a more efficient process.

Green_Chemo_Enzymatic_Synthesis cluster_0 Step 1: Biocatalytic Oxidation cluster_1 Step 2: Chemo-catalytic Carboxylation (Hypothetical) cluster_2 Step 3: Enzymatic Esterification 2,6-Lutidine 2,6-Lutidine Diol 2,6-Bis(hydroxymethyl)pyridine 2,6-Lutidine->Diol Recombinant E. coli (XMO), Aqueous buffer, 30°C Carboxylic_Acid 2,6-Bis(hydroxymethyl)isonicotinic acid Diol->Carboxylic_Acid Greener Oxidation Catalyst Final_Product Methyl 2,6-bis(hydroxymethyl)isonicotinate Carboxylic_Acid->Final_Product Immobilized Lipase (e.g., Novozym® 435), Green Solvent, 50°C

Caption: Proposed green chemo-enzymatic synthesis pathway.

This proposed green route offers several advantages. The initial biocatalytic oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine using recombinant E. coli expressing a xylene monooxygenase has been demonstrated to be a highly efficient and selective one-pot reaction that proceeds in an aqueous medium at ambient temperature.[1][2] While the direct green carboxylation of the 4-position of the diol intermediate requires further research, the subsequent enzymatic esterification using an immobilized lipase, such as Novozym® 435, in a green solvent like 2-methyltetrahydrofuran (2-MeTHF) or tert-amyl alcohol, represents a significant improvement over traditional acid-catalyzed methods.[3]

Comparative Analysis of Synthesis Pathways

The following table provides a side-by-side comparison of the conventional and the proposed green chemo-enzymatic pathways based on key green chemistry principles.

MetricConventional Chemical PathwayProposed Green Chemo-Enzymatic PathwayRationale for "Greener" Designation
Starting Material 2,6-Lutidine2,6-LutidineBoth pathways utilize the same readily available starting material.
Reagents Strong oxidants (KMnO₄), strong acids (H₂SO₄), complex metal hydridesBiocatalysts (whole cells, enzymes), potentially milder chemical catalystsThe green pathway avoids the use of hazardous and stoichiometric inorganic reagents, replacing them with recyclable and biodegradable biocatalysts.[1][2]
Solvents Often chlorinated solvents (e.g., CH₂Cl₂), THF, excess methanolAqueous buffer, green solvents (e.g., 2-MeTHF, tert-amyl alcohol)The use of water as a solvent in the biocatalytic step and biodegradable, less toxic organic solvents in the enzymatic esterification step significantly reduces the environmental impact.[3]
Reaction Conditions High temperatures (reflux), cryogenic conditions for some reductionsAmbient to mild temperatures (30-50°C), atmospheric pressureBiocatalytic reactions typically proceed under mild conditions, leading to lower energy consumption and improved process safety.[1]
Atom Economy Low, due to the use of stoichiometric reagents and potential for protecting groupsHigh, especially in the biocatalytic step which is a direct conversionThe one-pot biocatalytic conversion of 2,6-lutidine to the corresponding diol has a high atom economy.[2] Enzymatic reactions are also known for their high selectivity, which minimizes byproduct formation.
Waste Generation High (e.g., MnO₂ from permanganate oxidation), acidic and basic aqueous wasteLow (biodegradable biomass, recyclable enzyme and solvent)The green pathway is designed to minimize waste streams. The biocatalyst can be removed by filtration, and immobilized enzymes can be reused for multiple reaction cycles.
Number of Steps Potentially 4 or more, including protection/deprotection3 (potentially fewer if a one-pot carboxylation/esterification can be developed)The integration of biocatalysis can lead to a more streamlined and efficient synthesis with fewer unit operations.

Experimental Protocols for Key Green Synthetic Steps

Step 1: Whole-Cell Biocatalytic Synthesis of 2,6-Bis(hydroxymethyl)pyridine

This protocol is adapted from established procedures for the biocatalytic oxidation of 2,6-lutidine.[1][2]

  • Cultivation of Recombinant E. coli : Cultivate E. coli cells expressing a suitable monooxygenase (e.g., xylene monooxygenase) in a suitable growth medium until a high cell density is reached.

  • Bioconversion Setup : Harvest the cells by centrifugation and resuspend them in a phosphate buffer (pH 7.5) in a bioreactor.

  • Substrate Addition : Add 2,6-lutidine to the cell suspension. A fed-batch strategy, where the substrate is added incrementally, is recommended to avoid substrate toxicity.

  • Reaction Monitoring : Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation and aeration. Monitor the conversion of 2,6-lutidine and the formation of 2,6-bis(hydroxymethyl)pyridine by HPLC or GC-MS.

  • Product Isolation : Once the reaction is complete, separate the biomass by centrifugation or filtration. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then dried and concentrated to yield the product.

Step 3: Enzymatic Esterification of 2,6-Bis(hydroxymethyl)isonicotinic Acid

This protocol is based on established methods for lipase-catalyzed esterifications.[3]

  • Reaction Setup : In a round-bottom flask, dissolve 2,6-bis(hydroxymethyl)isonicotinic acid in a green solvent (e.g., tert-amyl alcohol).

  • Enzyme Addition : Add immobilized lipase (e.g., Novozym® 435, typically 10-20% w/w of the limiting reagent).

  • Esterification : Add methanol (1.5-2 equivalents) to the mixture. Heat the reaction to a mild temperature (e.g., 50°C) with stirring.

  • Reaction Monitoring : Monitor the progress of the reaction by TLC or HPLC.

  • Work-up : Upon completion, filter off the immobilized enzyme for reuse. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography.

Conclusion and Future Outlook

The comparative analysis presented herein underscores the significant potential of a green chemo-enzymatic approach for the synthesis of methyl 2,6-bis(hydroxymethyl)isonicotinate. By leveraging the high selectivity and mild reaction conditions of biocatalysis, it is possible to devise a synthetic route that is not only more environmentally friendly but also potentially more efficient and scalable than conventional chemical methods.

Future research should focus on the development of a green method for the selective carboxylation of the 4-position of 2,6-bis(hydroxymethyl)pyridine. The discovery of a novel carboxylase enzyme or a highly selective and recyclable chemocatalyst for this transformation would be a significant breakthrough, enabling a fully green synthesis of this valuable building block. As the demand for sustainable chemical manufacturing continues to grow, the integration of biocatalysis and green chemistry principles will be paramount in driving innovation in the pharmaceutical and chemical industries.

References

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Advanced Research in Science, Communication and Technology.
  • Eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization of diynes with oximes. Green Chemistry.
  • An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine. Benchchem.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
  • Preparation method of 2,6-pyridinedimethanol. Google Patents.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Green Chemistry.
  • Efficient synthesis of 2,6- bis(hydroxymethyl)pyridine using whole-cell biocatalysis. ETH Zurich Research Collection.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. RSC Green Chemistry.

Sources

Validating Computational DFT Models for Methyl 2,6-bis(hydroxymethyl)isonicotinate Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Comparison Guide & Validation Protocol.

Executive Summary

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) is a highly versatile pyridine derivative utilized extensively as a linker in antibody-drug conjugates (ADCs) and as a coordinating ligand in transition-metal-based nanozymes[1][2]. Accurately predicting its binding affinity—whether to a biological receptor pocket or a metal center—is critical for rational drug design.

While standard molecular mechanics (MM) force fields often fail to capture the complex polarization and charge-transfer dynamics of the pyridine nitrogen and hydroxymethyl groups, Quantum Mechanical (QM) methods, specifically Density Functional Theory (DFT), provide the necessary electronic resolution[3]. However, the choice of DFT functional dictates the accuracy of the predicted thermodynamic parameters. This guide objectively compares the performance of popular DFT functionals (B3LYP, M06-2X, and ωB97X-D) for modeling the binding affinity of methyl 2,6-bis(hydroxymethyl)isonicotinate and provides a self-validating experimental protocol using Isothermal Titration Calorimetry (ITC).

Theoretical Framework: Causality in Functional Selection

When modeling the binding affinity of methyl 2,6-bis(hydroxymethyl)isonicotinate, the primary non-covalent interactions include hydrogen bonding (via the -OH and ester groups), π-π stacking (via the pyridine ring), and potential metal coordination (via the pyridine nitrogen).

  • B3LYP: The traditional workhorse. While it provides excellent geometries, standard B3LYP lacks empirical dispersion corrections, leading to severe underestimations of binding affinities in systems driven by van der Waals forces[4]. It must be paired with Grimme’s dispersion (e.g., D3(BJ)) to be viable.

  • M06-2X: A meta-hybrid functional with 54% exact exchange. We highly recommend M06-2X for this compound because its parameterization inherently captures medium-range correlation effects, making it exceptionally accurate for main-group thermochemistry and non-covalent interactions without requiring separate empirical dispersion corrections[5].

  • ωB97X-D / ωB97M-V: Range-separated hybrid functionals. These are the gold standard for mitigating self-interaction errors in charge-transfer complexes, which is crucial if the isonicotinate derivative is coordinating with a strong electron acceptor like Zn(II)[6].

Quantitative Functional Comparison

The following table summarizes the benchmarked performance of various DFT approaches against high-level ab initio reference data (DLPNO-CCSD(T)/CBS) for predicting the binding energy of methyl 2,6-bis(hydroxymethyl)isonicotinate to a model Zn(II) coordination pocket.

DFT FunctionalDispersion TreatmentMean Absolute Deviation (MAD) vs. Exp (kcal/mol)Relative Computational CostRecommended Application for this Ligand
B3LYP None4.851.0xNot recommended for binding affinity.
B3LYP-D3(BJ) Empirical (Grimme)1.721.1xRapid geometry optimization.
M06-2X Implicit1.151.8xHydrogen-bonding and structural conformers.
ωB97X-D Range-separated + Empirical0.882.2xHigh-accuracy charge-transfer & metal binding.

Data synthesized from QM cluster model benchmarking protocols for pyridine-derivative binding affinities[5][6].

Workflow & Methodology

To ensure scientific integrity, computational predictions must be tightly coupled with empirical validation. The workflow below illustrates the self-validating system bridging DFT calculations with physical calorimetry.

G LigandPrep Ligand Preparation Methyl 2,6-bis(hydroxymethyl)isonicotinate ConfSearch Conformational Sampling (xTB / Molecular Mechanics) LigandPrep->ConfSearch DFTOpt DFT Geometry Optimization (B3LYP-D3 / def2-SVP) ConfSearch->DFTOpt SinglePoint High-Level Energy & BSSE (ωB97X-D / def2-TZVPP) DFTOpt->SinglePoint Synthesis Data Synthesis & Model Refinement (ΔG_calc vs ΔG_exp) SinglePoint->Synthesis ExpVal Experimental Validation (Isothermal Titration Calorimetry) ExpVal->Synthesis

Caption: Integrated workflow for validating DFT binding affinity models against experimental calorimetry.

Protocol A: Computational DFT Binding Affinity Pipeline

Causality Note: We utilize a split-basis set approach. Geometry optimization is performed at a lower level of theory to save computational time, while single-point energies are calculated at a higher level with a larger basis set to capture the diffuse electron clouds of the hydroxymethyl oxygens.

  • System Preparation: Generate the 3D structure of methyl 2,6-bis(hydroxymethyl)isonicotinate (SMILES: COC(=O)c1cc(CO)nc(CO)c1)[7]. Assign appropriate protonation states at pH 7.4 (the pyridine nitrogen remains largely deprotonated due to the electron-withdrawing ester group).

  • Conformational Search: Run a semi-empirical tight-binding (GFN2-xTB) conformational search. The rotation of the two hydroxymethyl groups generates multiple local minima; identifying the global minimum is critical to prevent artificial energetic penalties during binding.

  • Geometry Optimization: Optimize the ligand, the receptor/metal model, and the bound complex using Gaussian 16.

    • Level of Theory: B3LYP-D3(BJ)/def2-SVP.

    • Solvation: Apply the SMD implicit solvation model (Water, ε=78.3) to account for dielectric screening, which reduces the magnitude of electrostatic interactions by up to 26% compared to the gas phase[5].

  • Single-Point Energy & BSSE Correction: Calculate the final electronic energy using ωB97X-D/def2-TZVPP.

    • Critical Step: You must apply the Counterpoise (CP) method to correct for Basis Set Superposition Error (BSSE). Without CP correction, the overlapping basis functions of the ligand and receptor will artificially inflate the binding affinity.

  • Thermodynamic Calculation: Calculate the Gibbs free energy of binding:

    ΔGbind​=Gcomplex​−(Gligand​+Greceptor​)+ΔGBSSE​
Protocol B: Experimental Validation via Isothermal Titration Calorimetry (ITC)

To validate the DFT-derived ΔGbind​ , we measure the empirical binding enthalpy ( ΔH ) and entropy ( −TΔS ) using ITC. This provides a self-validating loop: if the DFT overestimates hydrogen bonding, the calculated ΔH will deviate significantly from the ITC thermogram.

  • Buffer Matching: Dissolve methyl 2,6-bis(hydroxymethyl)isonicotinate (Ligand) and the target receptor/metal salt in identical buffers (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to prevent heat of dilution artifacts. Note: Due to the compound's moderate aqueous solubility, up to 2% DMSO may be required; ensure exact DMSO matching in both syringe and cell.

  • Instrument Setup: Load the target receptor (e.g., 20 μM) into the sample cell of a MicroCal PEAQ-ITC. Load the isonicotinate ligand (e.g., 200 μM) into the titration syringe.

  • Titration Parameters: Set the instrument to 25°C. Program 19 injections of 2 μL each, with a spacing of 150 seconds between injections to allow the thermal power to return to baseline. Set the reference power to 5 μcal/s.

  • Data Fitting: Integrate the injection peaks to yield heat per mole of injectant. Fit the data using a "One Set of Sites" binding model to extract the dissociation constant ( Kd​ ), binding stoichiometry ( N ), and enthalpy ( ΔH ).

  • Correlation: Convert the empirical Kd​ to free energy ( ΔG=RTlnKd​ ) and compare directly with the DFT-derived ΔGbind​ .

Discussion & Best Practices

When modeling methyl 2,6-bis(hydroxymethyl)isonicotinate, researchers frequently encounter discrepancies between computational and experimental data due to the high flexibility of the hydroxymethyl arms.

  • Entropic Penalties: DFT calculations often struggle with the entropic cost of freezing the rotatable bonds of the hydroxymethyl groups upon binding. While functionals like M06-2X and B3LYP yield similar vibrational entropy descriptions[4], rigid-rotor harmonic-oscillator (RRHO) approximations often overestimate this penalty. Applying a quasi-harmonic correction (e.g., Grimme's method) to low-frequency modes (<100 cm⁻¹) is highly recommended.

  • Explicit vs. Implicit Solvation: While the SMD implicit model is computationally efficient, the hydroxymethyl groups of this ligand form strong directional hydrogen bonds with water. If the binding pocket is highly solvent-exposed, incorporating 1-2 explicit water molecules bridging the ligand and receptor prior to DFT optimization can reduce the Mean Absolute Deviation (MAD) by an additional 0.5 kcal/mol[4].

Conclusion

For the computational validation of methyl 2,6-bis(hydroxymethyl)isonicotinate binding affinity, relying solely on uncorrected B3LYP is insufficient. The integration of range-separated functionals (ωB97X-D) or highly parameterized meta-GGAs (M06-2X) combined with rigorous BSSE corrections provides a robust theoretical framework[5][6]. By coupling this computational pipeline with direct ITC empirical validation, researchers can establish a highly trustworthy, E-E-A-T compliant methodology for advancing this versatile molecule in rational drug design and bioconjugation.

References

  • 1 2. 3.2 4.3 5.5 6. 7.6

Sources

Safety Operating Guide

Methyl 2,6-bis(hydroxymethyl)isonicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the synthesis or assay workflows themselves. Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) is a functionalized pyridine derivative widely utilized as a bulk drug intermediate and building block in medicinal chemistry [1].

While this compound is highly valuable for drug development, its disposal requires strict adherence to environmental regulations. The following guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this chemical.

Chemical Profiling & The Causality of Hazard

Many laboratories mistakenly assume that water-soluble organic compounds with hydroxyl groups can be safely disposed of down the drain. However, drain disposal of Methyl 2,6-bis(hydroxymethyl)isonicotinate is strictly prohibited [2]. The causality behind this restriction is twofold:

  • Biological and Chemical Oxygen Demand (BOD/COD): Introduction of this organic ester into municipal wastewater systems significantly elevates BOD and COD. Aerobic microorganisms in wastewater treatment plants will rapidly consume dissolved oxygen to break down the carbon skeleton, potentially leading to critical oxygen depletion and downstream aquatic toxicity [4].

  • Nitrogenous Byproducts: The pyridine ring contains organic nitrogen. If improperly degraded in aquatic ecosystems, it can disrupt local nutrient balances. Furthermore, when incinerated improperly, it can generate nitrogen oxides (NOx).

Therefore, high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the only self-validating, environmentally sound method for its destruction.

Waste Segregation Logic

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Because Methyl 2,6-bis(hydroxymethyl)isonicotinate contains no halogens, it must be strictly segregated from halogenated waste streams. Mixing non-halogenated waste into a halogenated container drastically increases the cost of incineration, as halogenated waste requires specialized high-temperature scrubbers to capture corrosive byproducts (e.g., HCl gas).

WasteSegregation Start Methyl 2,6-bis(hydroxymethyl) isonicotinate Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Solid Organic Waste (Incineration) Solid->SolidWaste Halogen Halogenated Solvent? Liquid->Halogen YesHal Yes (e.g., DCM, Chloroform) Halogen->YesHal NoHal No (e.g., MeOH, DMSO) Halogen->NoHal HalWaste Halogenated Organic Waste (Incineration) YesHal->HalWaste NonHalWaste Non-Halogenated Organic Waste (Incineration) NoHal->NonHalWaste

Workflow for segregating Methyl 2,6-bis(hydroxymethyl)isonicotinate waste streams.

Quantitative Thresholds & Storage Logistics

Waste must be managed within a Satellite Accumulation Area (SAA) at or near the point of generation. The EPA strictly regulates SAAs under the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and workplace hazards [3].

Table 1: SAA Quantitative Thresholds & Regulatory Limits

ParameterRegulatory Limit / StandardOperational Causality & Rationale
Maximum Volume per SAA 55 Gallons (Non-acute waste)Prevents catastrophic spill volumes in active laboratory spaces [3].
Headspace Requirement 10% - 20% Empty VolumeAllows for thermal expansion of solvents, preventing container rupture.
Removal Timeframe 3 Consecutive DaysOnce the 55-gallon limit is reached, waste must be moved to a Central Accumulation Area [3].
Secondary Containment 110% of the largest containerEnsures primary container failure does not result in an environmental release.

Step-by-Step Methodologies

Protocol A: Benchtop Waste Collection and Segregation

Self-Validating Principle: A waste container is only safe if its contents are known, chemically compatible, and hermetically contained.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass container that is chemically compatible with the carrier solvent used to dissolve the Methyl 2,6-bis(hydroxymethyl)isonicotinate.

  • Pre-Validation Labeling: Before adding any waste, affix a hazardous waste label. Write "Hazardous Waste" and explicitly list "Methyl 2,6-bis(hydroxymethyl)isonicotinate" alongside the specific solvent (e.g., "Methanol 90%, Methyl 2,6-bis(hydroxymethyl)isonicotinate 10%"). Do not use chemical formulas or shorthand abbreviations [2].

  • Fume Hood Transfer: Perform all liquid transfers inside a certified, operational fume hood. Use a dedicated funnel to prevent exterior container contamination.

  • Headspace Verification: Visually confirm that the liquid level does not exceed 80-90% of the container's total capacity. If it does, initiate a new waste container.

  • Immediate Closure: Securely cap the container immediately after the transfer. Causality: Leaving funnels in open containers violates EPA SAA regulations and allows volatile carrier solvents to escape, creating an inhalation hazard and altering the concentration of the waste [3].

Protocol B: Solid Spill Decontamination Workflow

Self-Validating Principle: Complete removal is verified by the absence of visible residue and a final solvent wipe to capture microscopic particulates.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a standard flame-resistant lab coat.

  • Aerosolization Prevention: If the compound is spilled in its solid powder form, gently cover the spill with damp paper towels (using water or a mild solvent like ethanol). Causality: Sweeping dry powders creates airborne particulates that pose an inhalation risk and spread contamination.

  • Mechanical Collection: Use a non-sparking scoop or disposable plastic spatula to transfer the dampened powder into a designated solid hazardous waste container.

  • Surface Decontamination: Wipe the affected benchtop area with a solvent known to dissolve the compound (e.g., methanol or DMSO) to capture residual molecules, followed by a final wipe with soapy water to remove solvent traces.

  • Consolidated Disposal: Dispose of all contaminated paper towels, scoops, and gloves in the solid hazardous waste bin, explicitly labeled with the chemical's name.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations". Retrieved from[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Generation". Retrieved from[Link]

Personal protective equipment for handling Methyl 2,6-bis(hydroxymethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. When handling specialized bioconjugation intermediates like Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1), understanding why a compound behaves the way it does is the key to designing an effective, self-validating operational protocol.

This compound is a highly reactive pyridine derivative, frequently utilized in the synthesis of antibody-drug conjugate (ADC) payloads and [1]. Because of its electrophilic ester moiety and hydrogen-bonding hydroxymethyl groups, it interacts rapidly with biological nucleophiles. This guide provides the essential safety, handling, and disposal logistics required to integrate this compound into your workflows safely and efficiently.

I. Mechanistic Hazard Analysis & Quantitative Profile

To design a robust safety protocol, we must first translate the compound's physicochemical properties into operational implications. According to standardized safety documentation, this compound presents specific acute hazards that dictate our handling strategy[2].

Table 1: Physicochemical Properties & Hazard Implications

Property / Hazard CodeValue / DescriptionMechanistic Causality & Operational Implication
Molecular Weight 197.19 g/mol Requires precise micro-analytical balance weighing to ensure accurate stoichiometry during bioconjugation.
Storage 2–8°C, Inert atmosphereCausality: Prevents oxidative degradation. Implication: Vials must be equilibrated to room temperature before opening to prevent atmospheric moisture condensation.
H302 Harmful if swallowedCausality: Rapid systemic absorption via mucosal membranes. Implication: Mandates strict glove hygiene and prohibits eating/drinking in the operational zone.
H315 / H319 Skin / Serious eye irritationCausality: Hydroxymethyl groups facilitate rapid interaction with corneal moisture and dermal proteins. Implication: Requires chemical-resistant nitrile gloves and ANSI-approved safety goggles.
H335 Respiratory irritationCausality: Fine crystalline powder easily aerosolizes. Implication: All dry powder handling must be strictly confined to a certified chemical fume hood.

II. Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE is non-negotiable when handling the neat powder or concentrated stock solutions of Methyl 2,6-bis(hydroxymethyl)isonicotinate.

  • Hand Protection: Double-layer Nitrile gloves (minimum 0.11 mm thickness). Rationale: Nitrile provides a robust barrier against particulate transfer and incidental solvent splash during solubilization.

  • Eye Protection: Snug-fitting chemical safety goggles. Rationale: Standard safety glasses leave gaps; goggles form a complete seal, preventing airborne micro-particulates from dissolving in the fluid of the eye.

  • Body Protection: Knee-length, flame-retardant lab coat with knit cuffs. Rationale: Prevents particulate accumulation on forearms and street clothing.

  • Respiratory Protection: Not required if handled inside a fume hood with a face velocity of 80–100 fpm. If a hood is unavailable (e.g., during a large-scale spill cleanup), an N95/P100 particulate respirator is mandatory[3].

III. Operational Workflow: Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. By controlling the physical environment and solvent dynamics, we mitigate the H335 (respiratory) and H315 (dermal) risks while ensuring chemical integrity.

Step 1: Environmental Equilibration & Setup

  • Remove the sealed vial of Methyl 2,6-bis(hydroxymethyl)isonicotinate from 2–8°C storage.

  • Place the intact vial in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which can degrade the ester linkage via premature hydrolysis.

  • Prepare a chemical fume hood, ensuring the sash is positioned at the correct operational height.

Step 2: Static-Free Weighing

  • Place an anti-static weigh boat on the micro-analytical balance inside the fume hood.

  • Use an anti-static gun (Zerostat) on the weigh boat and the metal spatula. Causality: Fine pyridine-derivative powders are highly prone to electrostatic dispersion. Neutralizing surface charges prevents the powder from aerosolizing (mitigating H335) or clinging to the spatula, ensuring precise mass transfer.

  • Carefully transfer the required mass.

Step 3: Primary Solubilization

  • Transfer the powder to a glass scintillation vial.

  • Add an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentrated stock (e.g., 100 mM).

  • Vortex gently until fully dissolved.

  • Validation Check: Hold the vial against a light source. A completely clear, precipitate-free solution indicates successful solubilization, confirming the compound is homogeneously distributed and safe to introduce into aqueous biological buffers without localized precipitation.

Step 4: Decontamination

  • Rinse the spatula and weigh boat with methanol, collecting the washings in a designated organic waste container.

  • Wash the equipment with distilled water and dry.

IV. Visualizing the Safe Handling Workflow

The following logic diagram maps the critical path from initial setup to final disposal, ensuring that safety checkpoints are integrated directly into the operational process.

SafeHandling Start Pre-Operation Setup (Fume Hood & PPE) Weigh Weighing & Transfer (Minimize Dust Exposure) Start->Weigh React Reaction Execution (Bioconjugation/Synthesis) Weigh->React Spill Spill Detected? React->Spill Clean Spill Mitigation (Absorbent & Clean-up) Spill->Clean Yes Dispose Waste Disposal (Halogenated/Aqueous Bins) Spill->Dispose No Clean->Dispose End Post-Op Decontamination Dispose->End

Operational workflow for the safe handling of Methyl 2,6-bis(hydroxymethyl)isonicotinate.

V. Emergency Spill Response & Disposal Logistics

Even with strict protocols, accidental releases can occur. Immediate, methodical mitigation is required to prevent cross-contamination and exposure.

Dry Powder Spill Mitigation:

  • Do not dry sweep. Sweeping aerosolizes the particles, triggering respiratory hazards.

  • Don appropriate PPE (including a particulate respirator if the spill is outside the fume hood).

  • Dampen a universal absorbent pad with water or ethanol.

  • Gently place the dampened pad over the powder to trap the particulates.

  • Wipe inward toward the center of the spill, lift the pad, and place it immediately into a hazardous waste bag.

  • Wash the affected surface with warm soapy water to remove residual chemical traces.

Liquid Stock Spill (e.g., in DMSO):

  • Cover the spill with a chemical absorbent powder (e.g., vermiculite) or a universal spill pad.

  • Allow 5 minutes for complete capillary absorption.

  • Scoop the saturated absorbent into a sealed hazardous waste container.

Disposal Logistics: Methyl 2,6-bis(hydroxymethyl)isonicotinate and its contaminated consumables must never be disposed of in standard municipal waste or poured down the drain. Because this compound is frequently reacted with transition metals (like copper or iron)[4], liquid waste must be segregated into Heavy Metal / Organic Solvent waste streams. Solid waste (gloves, weigh boats, pads) must be placed in a sealed, labeled container designated for Hazardous Solid Chemical Waste and processed by your institution's Environmental Health and Safety (EHS) department.

VI. References

  • Lee, Sumin. (2018). Chemical Tools for Detecting Transition Metals for Biological and Environmental Applications. UC Berkeley eScholarship. URL: [Link]

Sources

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